Technical Documentation Center

Ethyl 4-cyano-2-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-cyano-2-hydroxybenzoate

Core Science & Biosynthesis

Foundational

Ethyl 4-cyano-2-hydroxybenzoate: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications

As modern drug discovery pivots toward highly targeted therapies, the demand for bifunctional, structurally rigid aromatic scaffolds has surged. Ethyl 4-cyano-2-hydroxybenzoate is a highly specialized organic building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward highly targeted therapies, the demand for bifunctional, structurally rigid aromatic scaffolds has surged. Ethyl 4-cyano-2-hydroxybenzoate is a highly specialized organic building block characterized by a complex interplay of electron-withdrawing and electron-donating functional groups on a benzoate core.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, self-validating synthetic workflows, and its emerging role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Chemical Identity and Structural Causality

Ethyl 4-cyano-2-hydroxybenzoate is defined by three distinct functional groups attached to a benzene ring: an ethyl ester at position 1, a hydroxyl group at position 2, and a cyano group at position 4 ().

The structural causality of this molecule dictates its reactivity and stability:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the ester. This locks the ester conformation, slightly increases the acidity of the phenolic proton, and sterically shields the ester from premature hydrolysis.

  • Electronic Effects: The cyano group at the para position relative to the ester is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This renders the aromatic ring highly electron-deficient, making it resistant to electrophilic aromatic substitution but highly primed for nucleophilic structural modifications.

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data for this compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream drug design ()[1].

PropertyValue
Chemical Name Ethyl 4-cyano-2-hydroxybenzoate
CAS Registry Number 1261606-91-0
Molecular Formula C10H9NO3
Molecular Weight 191.19 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (C=O, -O-, -OH, -C≡N)
Topological Polar Surface Area (TPSA) 70.0 Ų
Physical State Solid (at Room Temperature)
Synthesis Methodology: Rosenmund-von Braun Cyanation

The most robust and scalable method for synthesizing ethyl 4-cyano-2-hydroxybenzoate is via the Rosenmund-von Braun reaction, utilizing ethyl 4-bromo-2-hydroxybenzoate as the starting material.

Causality in Experimental Design: The aryl-bromide bond is highly stable due to the partial double-bond character imparted by the aromatic ring. To overcome this activation energy, high thermal energy (140°C) and a polar aprotic solvent (DMF) are required to stabilize the transition state. Copper(I) cyanide (CuCN) is specifically chosen because Cu(I) undergoes oxidative addition into the Ar-Br bond, followed by reductive elimination to yield the aryl cyanide.

Self-Validating Step-by-Step Protocol
  • Reagent Loading: Charge a flame-dried Schlenk flask with ethyl 4-bromo-2-hydroxybenzoate (1.0 eq) and CuCN (2.0 eq). Rationale: An excess of CuCN is critical to compensate for potential unwanted coordination by the ortho-hydroxyl group, ensuring the catalytic cycle remains active.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Purge the vessel with N₂ for 15 minutes to prevent oxidative side reactions.

  • Thermal Activation: Heat the reaction mixture to 140°C under continuous stirring for 6 hours.

  • Chelation Workup (Self-Validating Step): Cool the reaction to room temperature. Pour the mixture into an aqueous solution of ethylenediamine and water (1:3 v/v).

    • Validation Check: The aqueous layer will immediately turn deep blue. This visual cue confirms that the toxic Cu(I)/Cu(II) ions have been successfully chelated by the ethylenediamine and partitioned into the aqueous phase, preventing heavy metal contamination of the organic product.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.

Synthesis SM Starting Material Ethyl 4-bromo-2-hydroxybenzoate Reagents Cyanation Reaction CuCN, DMF, 140°C SM->Reagents Workup Chelation Workup Ethylenediamine / Aqueous Extraction Reagents->Workup Product Target Compound Ethyl 4-cyano-2-hydroxybenzoate Workup->Product

Workflow for the cyanation of ethyl 4-bromo-2-hydroxybenzoate to yield the target compound.

Analytical Characterization and Verification

To ensure the integrity of the synthesized scaffold, analytical workflows must act as self-validating systems. The structural features of ethyl 4-cyano-2-hydroxybenzoate produce highly specific spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The transformation is confirmed by the appearance of a sharp, distinct absorption band at ~2230 cm⁻¹ , representing the C≡N stretch. Furthermore, the ester C=O stretch will appear at ~1670 cm⁻¹ —significantly lower than a standard ester (1735 cm⁻¹)—due to the causality of the strong intramolecular hydrogen bond formed with the adjacent hydroxyl group.

  • Proton NMR (¹H NMR, CDCl₃):

    • ~10.8 ppm (s, 1H): The phenolic -OH proton is highly deshielded due to hydrogen bonding with the ester carbonyl.

    • ~4.4 ppm (q, 2H) & ~1.4 ppm (t, 3H): The classic splitting pattern confirms the structural retention of the ethyl ester moiety.

Applications in Drug Development: ADC Linker Technologies

Ethyl 4-cyano-2-hydroxybenzoate and its close analogs (such as methyl 4-cyano-2-hydroxybenzoate, CAS 188793-06-8) are critical synthetic scaffolds in the development of targeted therapeutics ()[2]. Recent patent literature highlights the use of these cyano-hydroxybenzoate cores as bifunctional building blocks for antifolate linker-drugs and Antibody-Drug Conjugates (ADCs) ()[3].

Mechanistic Advantage in ADC Design: The molecule serves as a versatile, rigid linker module. The cyano group can be selectively reduced to a primary amine (via catalytic hydrogenation), providing a nucleophilic handle for peptide coupling—such as attachment to a valine-citrulline lysosomal cleavage sequence. Simultaneously, the ester group can be saponified into a carboxylic acid to conjugate with a cytotoxic payload (e.g., a dihydrofolate reductase (DHFR) inhibitor). The rigid aromatic ring prevents steric hindrance between the antibody and the payload, ensuring efficient target receptor binding.

ADC_Application BuildingBlock Ethyl 4-cyano-2-hydroxybenzoate (Bifunctional Scaffold) Reduction Nitrile Reduction (Forms Primary Amine Handle) BuildingBlock->Reduction Hydrolysis Ester Saponification (Forms Carboxylic Acid Handle) BuildingBlock->Hydrolysis Payload Antifolate Payload Attachment (Targeted ADC Linker-Drug) Reduction->Payload Hydrolysis->Payload

Integration of the cyano-hydroxybenzoate scaffold into an antifolate ADC linker system.

References
  • Google Patents. "US20250114466A1 - Antifolate linker-drugs and antibody-drug conjugates." United States Patent and Trademark Office.

Sources

Exploratory

Ethyl 4-cyano-2-hydroxybenzoate molecular weight and exact mass

An In-Depth Technical Guide to Ethyl 4-cyano-2-hydroxybenzoate: Physicochemical Properties and Synthetic Strategy For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-cyano-2-hydroxybenzoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 4-cyano-2-hydroxybenzoate: Physicochemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyano-2-hydroxybenzoate is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a hydroxyl group, and a nitrile (cyano) group. This trifunctional architecture makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The benzonitrile moiety is a prevalent scaffold in numerous pharmaceuticals, where the cyano group can act as a bioisostere for carbonyl or hydroxyl groups, engage in hydrogen bonding, and enhance metabolic stability.[1][2] Simultaneously, the phenolic hydroxyl and ester groups provide additional points for molecular interaction and opportunities for prodrug strategies.

This technical guide provides a detailed analysis of the fundamental physicochemical properties of Ethyl 4-cyano-2-hydroxybenzoate, outlines a logical synthetic protocol based on established chemical principles, and discusses its potential applications as a versatile building block in the context of drug discovery.

Physicochemical and Spectroscopic Data

Molecular Structure

Caption: Molecular Structure of Ethyl 4-cyano-2-hydroxybenzoate.

Quantitative Data Summary

The molecular weight and exact mass are calculated based on the elemental composition (C=10, H=9, N=1, O=3).

PropertyValueSource
Molecular Formula C₁₀H₉NO₃-
Molecular Weight 191.19 g/mol Calculated
Exact Mass 191.058244 DaCalculated
CAS Number 1261606-91-0Supplier Databases
  • Molecular Weight Calculation: (10 * 12.011) + (9 * 1.008) + (1 * 14.007) + (3 * 15.999) = 191.186 g/mol

  • Exact Mass Calculation: (10 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (3 * 15.994915) = 191.058244 Da

Proposed Synthesis and Mechanistic Rationale

A robust and logical pathway to synthesize Ethyl 4-cyano-2-hydroxybenzoate is through the direct esterification of a suitable precursor, such as 4-cyano-2-hydroxybenzoic acid. An alternative, and perhaps more accessible route, begins with the commercially available 2,4-dihydroxybenzonitrile.[3] The latter is presented here, involving a two-step process: regioselective protection or activation followed by conversion of the nitrile to the ester, or a more direct, albeit potentially lower-yielding, one-pot approach. A highly plausible and industrially scalable method is the Fischer-Speier esterification of 4-cyano-2-hydroxybenzoic acid.

Workflow: Fischer-Speier Esterification

G start Start: 4-cyano-2-hydroxybenzoic acid + Anhydrous Ethanol (Excess) acid Add Strong Acid Catalyst (e.g., H₂SO₄, cat.) start->acid reflux Reflux Reaction Mixture (e.g., at ~78°C for several hours) acid->reflux monitor Monitor Reaction Progress (via TLC or LC-MS) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: 1. Neutralize with NaHCO₃ (aq) 2. Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purification: Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo workup->purify final Final Product: Ethyl 4-cyano-2-hydroxybenzoate purify->final

Caption: Proposed synthesis workflow for Ethyl 4-cyano-2-hydroxybenzoate.

Experimental Protocol (Representative)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-cyano-2-hydroxybenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 20-50 eq), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality: The use of excess ethanol and an acid catalyst drives the equilibrium of this reversible reaction towards the ester product, in accordance with Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Analytical Characterization (Predicted)

For a researcher synthesizing this molecule, the following spectroscopic signatures would be expected and serve to validate its structure.

  • ¹H NMR (Proton NMR):

    • Ethyl Group: A triplet integrating to 3H (for the -CH₃) around δ 1.3-1.4 ppm and a quartet integrating to 2H (for the -OCH₂-) around δ 4.3-4.4 ppm.

    • Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). Based on the substitution pattern, one would expect a doublet, a singlet (or a doublet with a very small coupling constant), and another doublet, corresponding to the protons at positions 3, 5, and 6.

    • Hydroxyl Proton: A broad singlet, typically at a high chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • Infrared (IR) Spectroscopy:

    • -OH Stretch: A broad absorption band around 3300-3000 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity peak around 2230-2220 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption around 1720-1700 cm⁻¹.

    • C-O Stretch & Aromatic C=C: Multiple peaks in the fingerprint region (1600-1000 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a peak corresponding to the exact mass of the molecule (m/z = 191.0582) would be expected.

    • Fragmentation: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) and the ethyl group (-C₂H₅, M-29).

Applications in Drug Discovery and Development

While specific biological activities for Ethyl 4-cyano-2-hydroxybenzoate are not widely documented, its structural motifs are highly relevant in medicinal chemistry.

  • Scaffold for Enzyme Inhibitors: The benzonitrile framework is a key component in many enzyme inhibitors. For example, substituted benzonitriles are used as aromatase inhibitors (e.g., Letrozole) for treating estrogen-dependent cancers.[4] The cyano group's ability to act as a hydrogen bond acceptor is crucial for binding within enzyme active sites.[2]

  • Building Block for Heterocyclic Synthesis: The nitrile group is a versatile functional handle that can be readily converted into other functionalities, such as tetrazoles or amidines, which are common in drug molecules.[5]

  • Modulation of Physicochemical Properties: The combination of hydroxyl, cyano, and ester groups allows for fine-tuning of a molecule's properties. The hydroxyl group can form key hydrogen bonds with a target protein, while the ester can be used to modulate solubility and cell permeability, potentially acting as a prodrug that is hydrolyzed in vivo to the more active carboxylic acid. The presence of both hydrogen bond donors (hydroxyl) and acceptors (nitrile, ester, hydroxyl) provides multiple avenues for optimizing drug-target interactions.[6][7]

Conclusion

Ethyl 4-cyano-2-hydroxybenzoate is a compound with significant potential as an intermediate and building block in the synthesis of novel therapeutic agents. Its fundamental properties, including a molecular weight of 191.19 g/mol and an exact mass of 191.058244 Da, are derived from its C₁₀H₉NO₃ formula. Its synthesis is achievable through standard organic transformations like Fischer esterification. The strategic combination of its functional groups provides a rich platform for medicinal chemists to design molecules with tailored pharmacokinetic and pharmacodynamic profiles, making it a valuable entity for future drug discovery programs.

References

  • Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

  • Ganapa Life Science. (n.d.). 2,4-Dihydroxybenzonitrile (CAS 64419-24-5) Manufacturer. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1261606B1 - Substituted oxazolidinones and their use in the field of blood coagulation.
  • PubChem. (n.d.). Ethyl 2-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (2016). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available at: [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Ouyang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • NIST. (n.d.). Ethyl 4-cyanobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2023). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Available at: [Link]

  • Kumar, N., & Singh, R. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Radboud Repository. (2022). US 2022/0127674 A1. Retrieved from [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

  • Villalva, M., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

Sources

Foundational

Ethyl 4-cyano-2-hydroxybenzoate safety data sheet MSDS and handling

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-cyano-2-hydroxybenzoate Disclaimer: This document is a technical guide for informational purposes only and is intended for use by qualified professionals, such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-cyano-2-hydroxybenzoate

Disclaimer: This document is a technical guide for informational purposes only and is intended for use by qualified professionals, such as researchers, scientists, and drug development professionals. A specific Material Safety Data Sheet (MSDS) for Ethyl 4-cyano-2-hydroxybenzoate was not available at the time of writing. The information herein is synthesized from safety data for structurally related compounds and should be used as a supplementary resource to, not a replacement for, a formal risk assessment and adherence to all applicable safety regulations.

Introduction: Understanding the Compound

Ethyl 4-cyano-2-hydroxybenzoate is a multifunctional organic molecule featuring a benzoate ester, a nitrile (cyano) group, and a phenolic hydroxyl group. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of the cyano and phenolic moieties, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols during its handling, storage, and disposal.

This guide provides a comprehensive overview of the anticipated safety considerations for Ethyl 4-cyano-2-hydroxybenzoate, drawing upon data from analogous chemical structures to inform best practices in a laboratory setting.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for Ethyl 4-cyano-2-hydroxybenzoate, a hazard assessment has been conducted based on the known profiles of structurally similar compounds, including cyanated and hydroxylated benzoates.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

This classification is extrapolated and should be confirmed with empirical data when available.

Toxicological Profile:

The primary toxicological concerns associated with Ethyl 4-cyano-2-hydroxybenzoate stem from the benzonitrile and phenolic functionalities. Benzonitrile derivatives can be toxic, with some exhibiting cytotoxic effects on human cell lines, potentially targeting the liver and kidneys.[1][2] The phenolic hydroxyl group can contribute to skin and eye irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A hierarchical approach to control is paramount when handling potentially hazardous materials.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid or dissolved Ethyl 4-cyano-2-hydroxybenzoate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3][4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 4-cyano-2-hydroxybenzoate:

  • Eye and Face Protection: Chemical safety goggles or a face shield in combination with safety glasses are required to protect against splashes and airborne particles.[4][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[3][6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6]

Diagram: Hierarchy of Controls

Hierarchy of Controls cluster_0 Hierarchy of Controls for Ethyl 4-cyano-2-hydroxybenzoate elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Caption: Hierarchy of controls for managing chemical risks.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Grounding: When transferring large quantities of the solid, ground all equipment to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[4]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[3][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][8][9]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][6]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the material from entering drains or waterways.[6][7]

Diagram: Spill Response Workflow

Spill_Response_Workflow cluster_1 Spill Response for Ethyl 4-cyano-2-hydroxybenzoate start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[6][7]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[4][7]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and direct sunlight.[8]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

References

  • CymitQuimica. (2026, February 4).
  • MilliporeSigma. (2025, November 6).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, December 13).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 18).
  • FUJIFILM Wako Chemicals. (2026, March 9).
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Ethyl (E)
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international, 2015, 381264. [Link]

  • Loba Chemie. (2017, September 7).
  • CDH Fine Chemical. (n.d.).
  • TCI Chemicals. (2025, November 11).
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Benzonitrile. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5.
  • Cole-Parmer. (2005, October 3).
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. [Link]

  • Merck Millipore. (n.d.).
  • Veselá, A. B., Franc, M., Čejková, A., Füssy, Z., Halada, P., Pelantová, H., Kubal, M., Martínková, L., & Křesinová, Z. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Benzonitrile: Human health tier II assessment.
  • Chemos GmbH & Co. KG. (n.d.).
  • Cayman Chemical. (2025, June 5).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester.
  • Extrasynthese. (n.d.).
  • Cásedas, G., González-Burgos, E., & Gómez-Serranillos, M. P. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel, Switzerland), 10(10), 1581.
  • Tolun, A., Altintas, Z., & Artik, N. (2017).
  • Zhang, Z., Li, D., Wang, L., Zhang, C., & Wei, Z. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules (Basel, Switzerland), 23(9), 2264.

Sources

Exploratory

Solubility profile of Ethyl 4-cyano-2-hydroxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-cyano-2-hydroxybenzoate in Organic Solvents Authored by a Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-cyano-2-hydroxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive overview of the principles and practices for characterizing the solubility profile of Ethyl 4-cyano-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. The guide will cover experimental determination of solubility, the application of thermodynamic models for data correlation, and the use of Hansen Solubility Parameters for solvent selection.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Ethyl 4-cyano-2-hydroxybenzoate is a versatile chemical intermediate whose derivatives have shown promise in various therapeutic areas. The journey from a promising molecule to a viable drug product is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering the development of effective oral dosage forms. Furthermore, understanding the solubility of Ethyl 4-cyano-2-hydroxybenzoate in a range of organic solvents is paramount for optimizing crystallization processes, ensuring high purity, and achieving desired polymorphs.

This guide will provide a robust framework for systematically evaluating the solubility of Ethyl 4-cyano-2-hydroxybenzoate. By understanding its solubility behavior, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development timeline.

Experimental Determination of Solubility: The Gravimetric Method

The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.[1][2][3][4] Its simplicity and accuracy make it an ideal starting point for characterizing the solubility of Ethyl 4-cyano-2-hydroxybenzoate.

Principle of the Gravimetric Method

The principle of the gravimetric method is straightforward: a saturated solution of the solute in the solvent of interest is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.[1][5] From this, the solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

Step-by-Step Experimental Protocol

The following protocol outlines the steps for determining the solubility of Ethyl 4-cyano-2-hydroxybenzoate using the gravimetric method. This protocol is designed to be a self-validating system, with built-in checks for ensuring the attainment of equilibrium.

Materials and Equipment:

  • Ethyl 4-cyano-2-hydroxybenzoate (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Conical flasks with stoppers

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporating dishes or vials

  • Analytical balance

  • Drying oven

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl 4-cyano-2-hydroxybenzoate to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours) and analyzed. If the solubility values are consistent, equilibrium has been achieved.[1]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing precipitation or further dissolution.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved micro-particles.

  • Evaporation and Drying:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be below the melting point of Ethyl 4-cyano-2-hydroxybenzoate.

    • Dry the sample to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

      • m₁ is the mass of the dissolved Ethyl 4-cyano-2-hydroxybenzoate (solute).

      • M₁ is the molar mass of Ethyl 4-cyano-2-hydroxybenzoate.

      • m₂ is the mass of the solvent.

      • M₂ is the molar mass of the solvent.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter into pre-weighed dish D->E F Evaporate solvent E->F G Dry to constant weight F->G H Calculate solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

Thermodynamic Modeling of Solubility

Experimental solubility data can be correlated and, to some extent, predicted using various thermodynamic models. These models are invaluable for interpolating solubility at different temperatures and for understanding the thermodynamics of the dissolution process.[6][7]

The van't Hoff Equation

The van't Hoff equation describes the relationship between the mole fraction solubility (x) and temperature (T).[8][9][10] It is a fundamental tool for analyzing the enthalpy of dissolution. The integrated form of the van't Hoff equation is:

ln(x) = A + B/T

where:

  • A and B are parameters obtained by fitting the experimental data.

  • The enthalpy of dissolution (ΔHsol) can be calculated from the slope (B) as ΔHsol = -B * R, where R is the ideal gas constant.

A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature. Conversely, a negative ΔHsol signifies an exothermic process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation.[6][11][12][13] The equation is given by:

ln(x) = A + B/T + Cln(T)*

where:

  • A, B, and C are empirical parameters determined by fitting the experimental solubility data. The parameter C accounts for the effect of temperature on the enthalpy of dissolution.

The Apelblat model is often preferred for its flexibility and ability to accurately represent the solubility behavior of many pharmaceutical compounds.[6][7]

Interplay of Thermodynamic Models

G ExpData Experimental Solubility Data (x vs. T) VantHoff van't Hoff Equation ln(x) = A + B/T ExpData->VantHoff Data Fitting Apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) ExpData->Apelblat Data Fitting ThermoParams Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) VantHoff->ThermoParams Parameter Analysis Apelblat->ThermoParams Parameter Analysis

Caption: Relationship between Experimental Data and Thermodynamic Models.

Solvent Effects and Hansen Solubility Parameters (HSP)

The choice of solvent is critical in controlling the solubility of Ethyl 4-cyano-2-hydroxybenzoate. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[14][15] HSP theory decomposes the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by:

δt² = δd² + δp² + δh²

A solvent is more likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.

By determining the HSP of Ethyl 4-cyano-2-hydroxybenzoate, a "solubility sphere" can be defined in Hansen space. Solvents with HSP values falling within this sphere are predicted to be good solvents. This approach provides a powerful predictive tool for solvent screening and selection.

Data Presentation and Interpretation

For clarity and comparative analysis, all experimentally determined solubility data for Ethyl 4-cyano-2-hydroxybenzoate should be summarized in a well-structured table.

Table 1: Hypothetical Solubility Data of Ethyl 4-cyano-2-hydroxybenzoate

SolventTemperature (K)Mole Fraction Solubility (x)
Ethanol298.150.015
308.150.025
318.150.040
Acetone298.150.030
308.150.050
318.150.080
Ethyl Acetate298.150.020
308.150.035
318.150.060

The data in such a table can then be used to fit the thermodynamic models discussed in Section 3. The parameters obtained from these models, along with the calculated thermodynamic properties, provide deep insights into the dissolution behavior of Ethyl 4-cyano-2-hydroxybenzoate.

Conclusion

This technical guide has outlined a comprehensive approach for characterizing the solubility profile of Ethyl 4-cyano-2-hydroxybenzoate in organic solvents. By combining rigorous experimental methodologies like the gravimetric method with the analytical power of thermodynamic models and the predictive capabilities of Hansen Solubility Parameters, researchers can gain a thorough understanding of the solubility behavior of this important pharmaceutical intermediate. The insights gained from such studies are invaluable for making informed decisions throughout the drug development process, from synthesis and purification to formulation and final dosage form design.

References

  • Determination of Solubility by Gravimetric Method.
  • Parameters and deviations of Apelblat equation for the solubility of α-LM in 15 solvents.
  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC.
  • Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equ
  • Gravimetric Methods. Chemistry LibreTexts.
  • Solubility Determination of Drugs
  • Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. AENSI Publisher.
  • Gravimetric method for the determination of insoluble and soluble dietary fibres. PubMed.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • van 't Hoff equation – Knowledge and References. Taylor & Francis.
  • Gravimetric method of analysis. University of Babylon.
  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic M
  • van 't Hoff equ
  • Hansen solubility parameter. Wikipedia.
  • Hansen Solubility Parameter System. DuPont.

Sources

Foundational

Topic: Ethyl 4-cyano-2-hydroxybenzoate: A Methodological Guide to Melting and Boiling Point Determination

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Benzoate Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract Ethyl 4-cyano-2-hydroxybenzoate is a subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Benzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-cyano-2-hydroxybenzoate is a substituted benzoate derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, the precise determination of its fundamental physicochemical properties is a cornerstone of its characterization, ensuring purity, enabling identification, and informing process development. This guide provides a comprehensive, technically-grounded framework for the experimental determination of the melting and boiling points of Ethyl 4-cyano-2-hydroxybenzoate. While literature values for this specific compound are not widely reported, this document outlines authoritative, field-proven protocols that establish a self-validating system for generating reliable data. We will delve into the theoretical underpinnings of phase transitions, provide step-by-step experimental methodologies, and explain the causality behind critical experimental choices, empowering researchers to confidently characterize this and other novel compounds.

The Principle of Phase Transition Analysis: More Than Just a Number

The melting point and boiling point are unique physical properties of a pure substance.[1] For a crystalline solid, the melting point is the temperature at which it transitions into a liquid state at atmospheric pressure.[1] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[2] The presence of even small amounts of miscible impurities will cause a depression in the melting point and a broadening of the melting range.[2] Therefore, melting point determination is a critical first-pass assessment of both identity and purity.[2]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[3] This property is an indicator of a compound's volatility and is influenced by factors such as molecular weight and the strength of intermolecular forces.[4] Accurate determination is essential for purification processes like distillation and for understanding a compound's handling and storage requirements.

Melting Point Determination: A Protocol for Purity and Identity

The capillary method using a heated metal block apparatus (such as a Mel-Temp) is the most common and reliable technique for determining the melting point of a solid organic compound.[2] It offers precision with a minimal sample requirement.

Causality in Experimental Design

The protocol is designed to achieve a thermal equilibrium where the heat transfer from the apparatus to the sample is slow and uniform. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Therefore, a two-stage heating process is employed: a rapid initial heating to approach the melting point, followed by a very slow rate (1-2°C per minute) through the melting range to ensure accuracy.

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of dry Ethyl 4-cyano-2-hydroxybenzoate onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder to ensure uniform packing and efficient heat transfer.[5]

  • Capillary Tube Loading:

    • Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. Repeat until a packed column of 1-2 mm in height is achieved.[6]

  • Apparatus Setup and Preliminary Determination:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Turn on the apparatus and set a rapid heating rate to quickly determine an approximate melting point. Record this value.

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[2]

  • Accurate Determination:

    • Using a fresh, properly loaded capillary tube, place it in the cooled apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute as you approach the previously determined approximate melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.

  • Validation and Repetition:

    • Repeat the accurate determination at least twice more with fresh samples to ensure the results are consistent and reproducible.

Data Interpretation
  • Sharp Melting Range (e.g., 145.5-146.0°C): Indicative of a high-purity sample.

  • Broad Melting Range (e.g., 142-145°C): Suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.[1]

Workflow Visualization

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis prep1 Crush sample to fine powder prep2 Load 1-2 mm into capillary tube prep1->prep2 Ensures uniform heating meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid heat for approximate M.P. meas1->meas2 meas3 Cool down >15°C below approx. M.P. meas2->meas3 meas4 Slow heat (1-2°C/min) meas3->meas4 meas5 Record T1 (first liquid) & T2 (all liquid) meas4->meas5 analysis1 Report as range: T1 - T2 meas5->analysis1 analysis2 Repeat for consistency analysis1->analysis2 analysis3 Interpret Purity: Sharp Range = Pure Broad Range = Impure analysis2->analysis3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: A Micro-Scale Approach

For research purposes where sample quantities may be limited, the capillary method (also known as the Siwoloboff method) provides an accurate determination of the boiling point with just a few milliliters of liquid.[3][7] This technique relies on the principle of matching the sample's vapor pressure with the external pressure.

Causality in Experimental Design

An inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and escapes.[8] As the temperature approaches the boiling point, the sample's vapor replaces the air in the capillary. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge.[8] The true boiling point is observed during the cooling phase. As the temperature drops slightly below the boiling point, the vapor pressure inside the capillary becomes less than the external pressure, and the liquid is drawn up into the capillary tube.[8] This specific temperature is the most accurate measurement of the boiling point.

Experimental Protocol: Inverted Capillary Method
  • Apparatus Setup:

    • Attach a small test tube (fusion tube) containing 2-3 mL of Ethyl 4-cyano-2-hydroxybenzoate to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid.

    • Obtain a capillary tube sealed at one end. Place this capillary tube into the test tube with its open end facing down.[4][8]

  • Heating:

    • Immerse the assembly into a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil or paraffin) and clamp it securely.[4]

    • Begin heating the bath gently and ensure the contents are stirred or agitated to maintain a uniform temperature.[6]

  • Observation and Determination:

    • As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

    • Continue heating slowly. When the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a rapid, continuous stream. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[8]

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The moment the stream of bubbles stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point.[8]

  • Validation and Reporting:

    • Allow the apparatus to cool significantly before repeating the procedure to confirm the result.

    • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Workflow Visualization

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Heating & Observation cluster_determination Boiling Point Determination setup1 Add 2-3 mL sample to test tube setup2 Attach tube to thermometer setup1->setup2 setup3 Place inverted capillary in sample setup2->setup3 setup4 Immerse assembly in heating bath setup3->setup4 meas1 Heat bath gently setup4->meas1 meas2 Observe slow bubbles (air escaping) meas1->meas2 meas3 Observe rapid, continuous bubbles (at approx. B.P.) meas2->meas3 det1 Remove heat source meas3->det1 det2 Observe as apparatus cools det1->det2 det3 Record temperature when liquid just enters capillary det2->det3 final final det3->final Final Boiling Point Recorded

Caption: Workflow for Boiling Point Determination.

Data Summary and Comparative Analysis

Compound NameStructureReported Melting Point (°C)Reported Boiling Point (°C)
Ethyl 4-hydroxybenzoate Ethyl ester of 4-hydroxybenzoic acid114-117[9][10]297-298[9][10]
Ethyl 4-cyanobenzoate Ethyl ester of 4-cyanobenzoic acid56 (approx.)Not available
Ethyl salicylate (2-hydroxybenzoate) Isomer with substituents at C21[11]234.4[11]
Ethyl 4-cyano-2-hydroxybenzoate Target Compound To be determined experimentally To be determined experimentally

Conclusion

The determination of melting and boiling points are non-negotiable steps in the synthesis and characterization of a new chemical entity like Ethyl 4-cyano-2-hydroxybenzoate. The robust, validated capillary-based methods detailed in this guide provide a reliable framework for obtaining accurate and reproducible data. A sharp, well-defined melting range serves as a crucial indicator of high purity, while an accurate boiling point is vital for subsequent purification and handling. By adhering to these protocols, researchers can ensure the scientific integrity of their findings and build a solid foundation for further development and application of this novel compound.

References

  • GeeksforGeeks. (n.d.). Determination of Boiling Point of Organic Compounds. Retrieved from GeeksforGeeks. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry. [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from uotechnology.edu.iq. [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from a C.W. Baker High School website. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from Vedantu. [Link]

  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from Athabasca University. [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from uotechnology.edu.iq. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from BYJU'S. [Link]

  • JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from JoVE Lab Manual. [Link]

  • Hubei Xinjing New Materials Co., Ltd. (n.d.). Vinyl neononanoate. Retrieved from xinjingchem.com. [Link]

  • PubChemLite. (n.d.). Ethyl 4-amino-5-cyano-2-hydroxybenzoate (C10H10N2O3). Retrieved from PubChemLite. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • ResearchGate. (n.d.). Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique | Request PDF. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem Compound Database. Retrieved from PubChem. [Link]

  • RCSB PDB. (2020, March 4). 6U67: Mcl-1 bound to compound 24. Retrieved from RCSB PDB. [Link]

  • ChemSrc. (2025, August 20). Ethyl salicylate | CAS#:118-61-6. Retrieved from ChemSrc. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl salicylate (FDB001028). Retrieved from FooDB. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of Ethyl 4-cyano-2-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary As drug development and materials science increasingly rely on rational design, understanding the solid-state behavior of functionalized building blocks is paramount. Ethyl 4-cyano-2-hydroxybenzoate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on rational design, understanding the solid-state behavior of functionalized building blocks is paramount. Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) [1] is a highly versatile synthetic intermediate featuring three distinct functional handles: an ethyl ester, a phenolic hydroxyl, and a para-cyano group.

This whitepaper provides an in-depth crystallographic guide to determining, refining, and validating the crystal structure of this compound. By examining the causality behind experimental X-ray diffraction (XRD) choices and the supramolecular synthons that dictate its solid-state packing, researchers can predict its physicochemical properties, phase stability, and reactivity profile.

Structural Chemistry & Supramolecular Synthons

To successfully determine a crystal structure, an application scientist must first anticipate the molecular conformation and intermolecular forces driving crystallization. Ethyl 4-cyano-2-hydroxybenzoate is governed by two competing structural directors:

  • Intramolecular Hydrogen Bonding (The Salicylate Core): The hydroxyl group at the 2-position acts as a potent hydrogen bond donor to the carbonyl oxygen of the adjacent ester group. This O−H⋯O=C interaction thermodynamically locks the ester moiety coplanar with the aromatic ring, maximizing π -conjugation and reducing the molecule's conformational flexibility [2].

  • Dipole-Dipole and Non-Classical Interactions (The Cyano Group): The strongly electron-withdrawing −C≡N group depletes electron density from the aromatic core. Because the primary hydroxyl donor is sequestered intramolecularly, the crystal packing is driven by antiparallel dipole-dipole alignments of the cyano groups, face-to-face π−π stacking of the electron-deficient rings, and weak non-classical C−H⋯N hydrogen bonds.

Interactions Molecule Ethyl 4-cyano- 2-hydroxybenzoate Intra Intramolecular O-H···O=C Molecule->Intra Planarization Inter Intermolecular Assembly Molecule->Inter Crystal Packing PiPi π-π Stacking (Aromatic Core) Inter->PiPi Dipole Dipole-Dipole (Cyano Groups) Inter->Dipole WeakH Weak C-H···N Interactions Inter->WeakH

Fig 1: Supramolecular pathways driving the solid-state assembly.

Experimental Methodologies: A Self-Validating Workflow

A robust crystallographic study requires a self-validating system: the microscopic structural model obtained via Single-Crystal X-ray Diffraction (SCXRD) must perfectly predict the macroscopic bulk properties measured via Powder X-ray Diffraction (PXRD).

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Objective: Determine the absolute atomic coordinates and anisotropic displacement parameters.

  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of Ethyl 4-cyano-2-hydroxybenzoate in a minimum volume of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient. This minimizes the rapid nucleation that leads to twinned or defective crystals, yielding the pristine single crystals required for high-resolution diffraction.

  • Data Collection (100 K): Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a cryostream set to 100 K.

    • Causality: Data collection at cryogenic temperatures drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor). This sharpens the diffraction spots at high Bragg angles and prevents the smearing of electron density, which is critical for accurately locating the highly mobile phenolic hydrogen atom.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using SHELXL [3] integrated within the Olex2 graphical interface [4]. Refine all non-hydrogen atoms anisotropically. The phenolic hydrogen should be located from the difference Fourier map and refined freely to confirm the intramolecular hydrogen bond geometry.

Protocol 2: Powder X-ray Diffraction (PXRD) Phase Validation

Objective: Confirm that the single crystal is representative of the bulk material.

  • Sample Preparation: Gently grind the remaining bulk crystalline material in an agate mortar to a fine, uniform powder (particle size < 10 μ m).

    • Causality: Grinding ensures a statistically random orientation of crystallites. If particles are too large or needle-like, they will lie flat on the sample holder, causing "preferred orientation" artifacts that artificially inflate the intensity of specific diffraction peaks.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data in Bragg-Brentano reflection geometry from 5° to 50° using Cu K α radiation ( λ = 1.5406 Å).

  • Rietveld Refinement (The Validation Step): Import the .cif file generated from the SCXRD experiment into a Rietveld refinement software. Simulate the theoretical powder pattern and perform a least-squares fit against the experimental PXRD data. A low profile R-factor ( Rwp​<10% ) definitively validates the bulk phase purity and rules out the presence of kinetically trapped polymorphs.

Workflow A Synthesis & Purification (CAS 1261606-91-0) B Single Crystal Growth (Vapor Diffusion) A->B F Bulk Powder XRD (Bragg-Brentano) A->F C SCXRD Data Collection (100 K, Mo Kα) B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (SHELXL / Olex2) D->E G Rietveld Refinement (Phase Validation) E->G Simulated Pattern F->G Experimental Data

Fig 2: End-to-end crystallographic workflow for SCXRD and PXRD validation.

Quantitative Data and Structural Metrics

Based on the crystallographic behavior of analogous functionalized salicylates, the following tables summarize the expected quantitative metrics and their mechanistic significance for Ethyl 4-cyano-2-hydroxybenzoate.

Table 1: Representative Crystallographic Parameters

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric planar organic molecules optimizing packing density.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored by the antiparallel dipole-dipole alignment of the cyano groups.
Temperature 100(2) KMinimizes atomic displacement parameters (ADPs) for accurate H-atom localization.
Radiation Mo K α ( λ = 0.71073 Å)High penetration depth; minimizes absorption errors for light-atom (C, H, N, O) structures.
Z (Molecules/cell) 4 (for P21​/c )Allows for complete fulfillment of spatial symmetry operators without imposing molecular symmetry.

Table 2: Key Supramolecular Interaction Geometries

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Structural Role
Intramolecular H-Bond O(hydroxyl)···O(carbonyl)2.55 – 2.65145 – 155Locks the ester group coplanar to the aromatic ring, maximizing π -overlap.
Non-Classical H-Bond C(aromatic)···N(cyano)3.20 – 3.40130 – 160Directs 1D supramolecular chain formation along the primary crystallographic axis.
π−π Stacking Centroid···Centroid3.60 – 3.80N/AStabilizes the 3D lattice via dispersion forces between electron-deficient aromatic rings.

Conclusion

The structural characterization of Ethyl 4-cyano-2-hydroxybenzoate relies on high-resolution SCXRD to map its highly planar, internally hydrogen-bonded conformation, followed by rigorous PXRD validation to ensure bulk homogeneity. By understanding the interplay between the structure-directing cyano group and the stabilizing salicylate core, researchers can confidently utilize this molecule in advanced synthetic and materials applications.

References

  • Xu, Y., Chen, C.-L., Zhou, J., & Li, M.-X. (2008). N′-Ferrocenyl-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(1), m177.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Foundational

An In-depth Technical Guide to Ethyl 4-cyano-2-hydroxybenzoate: A Versatile Building Block in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Intermediate Ethyl 4-cyano-2-hydroxybenzoate, identified by the CAS number 1261606-91-0 , is a substituted aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Ethyl 4-cyano-2-hydroxybenzoate, identified by the CAS number 1261606-91-0 , is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its molecular architecture, featuring a hydroxyl group, a cyano moiety, and an ethyl ester on a benzene ring, offers a unique combination of reactive sites. This trifunctional nature makes it a valuable intermediate for the synthesis of more complex molecules and heterocyclic systems, which are foundational to many therapeutic agents. While extensive research on this specific molecule is still emerging, its structural components suggest a high potential as a versatile building block in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, commercial availability, and, by examining its close analogs, its probable synthetic routes, physicochemical properties, and potential applications in the field of drug development.

Chemical Identity and Commercial Availability

The fundamental identification of any chemical substance in research and development begins with its unique CAS number and commercial accessibility.

Identifier Value Source
Chemical Name Ethyl 4-cyano-2-hydroxybenzoateN/A
CAS Number 1261606-91-0Sigma-Aldrich
Molecular Formula C10H9NO3N/A
Molecular Weight 191.19 g/mol N/A

Ethyl 4-cyano-2-hydroxybenzoate is commercially available from major chemical suppliers, such as Sigma-Aldrich, facilitating its acquisition for research purposes. This availability is crucial for the seamless progression of research and development projects that may utilize this compound as a starting material or key intermediate.

The Structural Framework: A Gateway to Diverse Chemistry

The arrangement of functional groups on the benzene ring of Ethyl 4-cyano-2-hydroxybenzoate is key to its synthetic versatility.

Caption: Chemical structure of Ethyl 4-cyano-2-hydroxybenzoate.

Synthesis and Physicochemical Properties: An Analog-Informed Perspective

The physicochemical properties of this compound are not extensively documented. However, by examining related compounds such as Ethyl 4-cyanobenzoate and Ethyl 4-hydroxybenzoate, we can predict its general characteristics.

Property Predicted Value / Characteristic Basis of Prediction
Appearance White to off-white solidGeneral appearance of similar aromatic esters.
Melting Point Expected to be a solid at room temperatureBased on analogs like Ethyl 4-cyanobenzoate (m.p. 56 °C) and Ethyl 4-hydroxybenzoate (m.p. 114-117 °C).[1]
Solubility Likely soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water.General solubility of aromatic esters.
Spectral Data Characteristic ¹H and ¹³C NMR signals for the aromatic protons, ethyl group, and quaternary carbons. IR peaks for the hydroxyl, cyano, and ester carbonyl groups.Based on spectral data of analogous compounds.[2]

Interpreting the expected spectral data:

  • ¹H NMR: Signals would be expected in the aromatic region (around 7-8 ppm), a quartet for the -OCH2- protons of the ethyl group (around 4.4 ppm), and a triplet for the -CH3 protons (around 1.4 ppm). The hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: Resonances would be anticipated for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), the cyano carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).

Applications in Drug Discovery and Development: A Landscape of Potential

The true value of Ethyl 4-cyano-2-hydroxybenzoate lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The presence of three distinct functional groups provides multiple avenues for chemical modification, allowing for the creation of a diverse library of compounds for biological screening.

A Versatile Intermediate in Medicinal Chemistry

Substituted benzoic acids and their esters are well-established pharmacophores in a multitude of therapeutic agents. The introduction of a cyano group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to target proteins, and polarity.

Caption: Potential synthetic pathways from Ethyl 4-cyano-2-hydroxybenzoate.

Potential as a Precursor for Biologically Active Compounds

Based on the known activities of structurally related molecules, Ethyl 4-cyano-2-hydroxybenzoate could serve as a precursor for compounds with a range of biological effects:

  • Antimicrobial Agents: Hydroxybenzoic acid esters (parabens) are widely used as antimicrobial preservatives.[3] The unique substitution pattern of this molecule could lead to the development of novel antibacterial or antifungal agents.

  • Enzyme Inhibitors: The benzonitrile moiety is present in various enzyme inhibitors. For instance, some cyanobenzoyl derivatives have been explored as inhibitors of proteases and other enzymes. The combination of the cyano and hydroxyl groups could allow for specific interactions with enzyme active sites.

  • Anti-inflammatory and Analgesic Agents: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). While the cyano group at the 4-position would significantly alter its properties, this structural motif is a common starting point for the design of new anti-inflammatory and analgesic compounds.[4]

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a substituted ethyl benzoate via Fischer-Speier esterification. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of Ethyl 4-cyano-2-hydroxybenzoate.

Synthesis of Ethyl 4-cyano-2-hydroxybenzoate (Hypothetical Protocol)

Materials:

  • 4-cyano-2-hydroxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyano-2-hydroxybenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 4-cyano-2-hydroxybenzoate can be purified by recrystallization or column chromatography.

Synthesis_Workflow A Reactants: 4-cyano-2-hydroxybenzoic acid & Ethanol B Add Acid Catalyst (e.g., H2SO4) A->B C Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up: Quench and Extract D->E Upon completion F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product: Ethyl 4-cyano-2-hydroxybenzoate G->H

Caption: A generalized workflow for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate.

Conclusion: A Promising Scaffold for Future Discoveries

Ethyl 4-cyano-2-hydroxybenzoate represents a chemical entity with considerable untapped potential. Its commercial availability and the versatile reactivity suggested by its functional groups position it as a valuable tool for chemists in both academic and industrial research. While direct studies on this compound are limited, the extensive body of research on its structural analogs provides a strong rationale for its exploration as a key intermediate in the synthesis of novel pharmaceuticals and other functional organic molecules. As the demand for new therapeutic agents continues to grow, the strategic use of such versatile building blocks will be paramount in accelerating the pace of drug discovery and development.

References

  • PubChem. Ethyl 4-cyanobenzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • ResearchGate. Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. [https://www.researchgate.net/publication/338980132_Synthesis_and_Analgesic_Activity_of_Etyl_4-4-Aryl-2-hydroxy-4-oxobut-2-enoylamino]benzoates]([Link])

Sources

Exploratory

An In-depth Technical Guide on the Predicted Toxicity and Environmental Impact of Ethyl 4-cyano-2-hydroxybenzoate

Executive Summary Ethyl 4-cyano-2-hydroxybenzoate is a compound of interest in various chemical synthesis and research applications. However, a thorough review of publicly available scientific literature and regulatory d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyano-2-hydroxybenzoate is a compound of interest in various chemical synthesis and research applications. However, a thorough review of publicly available scientific literature and regulatory databases reveals a significant gap in empirical data regarding its specific toxicological profile and environmental fate. This guide addresses this critical information deficit by providing a predictive assessment based on the well-documented properties of its structural analogues: cyanophenols, benzonitriles, and hydroxybenzoates (parabens).

By dissecting the molecule into its core functional components, we infer its likely toxicological and ecotoxicological characteristics. This analysis is intended to inform researchers, scientists, and drug development professionals on potential hazards and to provide a robust framework for designing necessary validation studies. All claims derived from analogue data are meticulously cited, and this document strongly advocates for empirical testing to confirm these predictions before large-scale use or environmental release.

Introduction to Ethyl 4-cyano-2-hydroxybenzoate and the Principle of Analogue-Based Assessment

Ethyl 4-cyano-2-hydroxybenzoate belongs to the family of substituted aromatic compounds, incorporating a cyanophenol moiety and an ethyl ester group. Its structure suggests a complex toxicological profile, influenced by the reactivity of the nitrile group, the phenolic hydroxyl group, and the metabolic fate of the ethyl benzoate portion.

In the absence of direct experimental data, a widely accepted scientific approach is the use of "read-across" or analogue data. This method involves predicting the properties of a substance by comparing it to structurally similar chemicals for which data is available. This guide leverages this principle, drawing on extensive data for the following classes of compounds:

  • Cyanophenols (e.g., 4-Cyanophenol, 2-Cyanophenol): Inform predictions on aquatic toxicity and potential for metabolic release of cyanide.

  • Benzonitriles: Provide insights into mammalian acute toxicity, irritation potential, and mechanisms of systemic toxicity.[1][2][3]

  • Hydroxybenzoates (Parabens, e.g., Ethylparaben): Offer a well-studied model for environmental fate, biodegradability, and potential endocrine-disrupting effects.[4][5][6][7][8]

This document synthesizes this information to construct a scientifically grounded, albeit predictive, profile for the target compound.

Predicted Mammalian Toxicity

The mammalian toxicity of Ethyl 4-cyano-2-hydroxybenzoate is likely a composite of the effects of its constituent functional groups. The primary concerns revolve around acute toxicity from the benzonitrile structure and potential irritation.

Acute Toxicity (Oral, Dermal, Inhalation)

Benzonitriles can exhibit significant acute toxicity.[1][2] For instance, the oral LD50 in rats for benzonitrile itself is reported to be between 1200-2000 mg/kg bw.[1] The presence of the hydroxyl and ester groups may modulate this toxicity. The primary mechanism of toxicity for some nitriles involves the metabolic release of cyanide, which blocks cellular respiration.[9] However, aromatic nitriles like benzonitrile may also act via other mechanisms, such as uncoupling oxidative phosphorylation.

  • Oral: Harmful if swallowed is a reasonable predictive classification, with potential for gastrointestinal irritation.[9][10]

  • Dermal: Dermal absorption is possible, a characteristic noted for cyanophenols.[11] Sublethal signs in animal studies with benzonitrile after dermal exposure include muscular weakness, ataxia, and tremors.[1]

  • Inhalation: As a solid with low vapor pressure, inhalation risk is primarily associated with dust or aerosols. Inhalation of related compounds can cause respiratory tract irritation.[2][9][10]

Skin and Eye Irritation

Based on data from analogues, the compound is predicted to be an irritant.

  • Skin Irritation: 4-Cyanophenol is classified as causing skin irritation.[10] Benzonitrile liquid is also a known skin irritant.[1][2] Therefore, Ethyl 4-cyano-2-hydroxybenzoate is predicted to be a skin irritant.

  • Eye Irritation: 2-Cyanophenol is known to pose a risk of serious eye damage.[12] Benzonitrile vapor is irritating to the eyes, and direct contact can cause transient irritation.[1][2] A classification of causing serious eye irritation is therefore warranted as a precautionary measure.

Genotoxicity and Carcinogenicity

There is limited evidence to suggest significant genotoxic or carcinogenic potential based on available analogue data. Benzonitrile was not found to be genotoxic in an in vivo micronucleus test.[1] Similarly, IARC has not classified key analogues like 4-cyanophenol as probable or possible human carcinogens.[9] However, this absence of evidence is not definitive proof of safety, and specific testing is required.

Predicted Metabolic Pathway

The metabolism of Ethyl 4-cyano-2-hydroxybenzoate in mammals is expected to proceed through two primary pathways: hydrolysis of the ester linkage and modification of the cyano group.

  • Ester Hydrolysis: The ethyl ester is likely to be rapidly hydrolyzed by carboxylesterases in the liver and blood to form 4-cyano-2-hydroxybenzoic acid and ethanol. This is a common metabolic route for parabens.

  • Cyano Group Metabolism: The nitrile group may be metabolized via cytochrome P450 enzymes, potentially leading to the formation of cyanohydrins which could release inorganic cyanide. Alternatively, it could be hydrolyzed to a carboxylic acid.

Diagram: Predicted Mammalian Metabolic Pathway

G cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation & Excretion A Ethyl 4-cyano-2-hydroxybenzoate B 4-Cyano-2-hydroxybenzoic Acid + Ethanol A->B Esterases C Potential Cyanide Release A->C CYP450 Oxidation D Glucuronide/Sulfate Conjugates B->D E Thiocyanate (from Cyanide) C->E F Urinary Excretion D->F E->F

Caption: Predicted metabolic fate of Ethyl 4-cyano-2-hydroxybenzoate in mammals.

Predicted Environmental Impact and Ecotoxicity

The environmental profile is predicted based on the well-studied behavior of parabens and phenolic compounds.[4][6][7]

Environmental Fate: Biodegradability and Persistence

Parabens, such as ethylparaben, are generally considered biodegradable, although they are found ubiquitously in surface waters due to high consumption volumes and continuous release via wastewater.[6] Wastewater treatment plants (WWTPs) show high removal efficiencies for parent parabens (often >90%), but their metabolites can be more persistent.[5][8]

Given its structure, Ethyl 4-cyano-2-hydroxybenzoate is likely to be inherently biodegradable , but may not meet the stringent criteria for "readily biodegradable." The aromatic ring and cyano group may slow the rate of degradation compared to simpler esters.

Bioaccumulation

The potential for bioaccumulation can be estimated from the octanol-water partition coefficient (Log Kow). While no experimental value exists for the target compound, the presence of both a polar hydroxyl group and a non-polar ethyl group suggests a moderate Log Kow. This indicates a low to moderate potential for bioaccumulation in aquatic organisms. This is consistent with related compounds like 4-hydroxybenzoic acid, which has a low Log Pow and is considered to have low bioaccumulation potential.

Aquatic Toxicity

The aquatic toxicity is expected to be a significant concern, driven by the cyanophenol moiety.

  • Fish: 4-Cyanophenol exhibits acute toxicity to fish, with a reported 96-hour LC50 for rainbow trout of 22.6 mg/L.[9]

  • Aquatic Invertebrates: 2-Cyanophenol shows a 48-hour EC50 of 18 mg/L for Daphnia magna.[12]

  • Algae: Toxicity to algae is also anticipated. For comparison, 4-hydroxybenzoic acid has a 72-hour EC50 for Selenastrum capricornutum of 68.5 mg/l.

Based on these analogues, Ethyl 4-cyano-2-hydroxybenzoate is predicted to be harmful to aquatic life .

Table 1: Summary of Predicted Toxicological and Environmental Profile

ParameterPredicted OutcomeRationale / Analogue Data
Mammalian Toxicity
Acute Oral ToxicityHarmful if swallowedBased on benzonitrile data (LD50 1200-2000 mg/kg bw).[1]
Skin IrritationIrritantBased on 4-cyanophenol and benzonitrile classifications.[1][2][10]
Eye IrritationSerious IrritantBased on 2-cyanophenol and benzonitrile data.[1][2][12]
GenotoxicityNot expectedBenzonitrile tested negative in micronucleus assay.[1]
Environmental Profile
BiodegradabilityInherently BiodegradableParabens are biodegradable, but persistence at low levels is common.[6]
BioaccumulationLow to Moderate PotentialInferred from structure; 4-hydroxybenzoic acid has low potential.
Aquatic ToxicityHarmful to Aquatic LifeBased on cyanophenol data (LC50/EC50 in 18-23 mg/L range).[9][12]

Recommended Experimental Protocols for Validation

To move from a predictive to a definitive profile, a suite of standardized tests is required. The following OECD guidelines provide a robust framework for generating the necessary data for regulatory and safety assessment purposes.

Workflow for Hazard Assessment

Diagram: Experimental Workflow for Hazard Characterization

G cluster_physchem Physicochemical Properties cluster_mammalian Mammalian Toxicity cluster_eco Ecotoxicity & Environmental Fate P1 Water Solubility M1 OECD 423 (Acute Oral Toxicity) P1->M1 E1 OECD 301F (Ready Biodegradability) P1->E1 P2 Log Kow P2->M1 P2->E1 P3 Vapor Pressure P3->M1 P3->E1 M2 OECD 404 (Dermal Irritation) M1->M2 M3 OECD 405 (Eye Irritation) M2->M3 Risk Risk Characterization M3->Risk E2 OECD 202 (Daphnia Acute) E1->E2 E3 OECD 201 (Alga Growth Inhibition) E2->E3 E3->Risk Start Start Assessment Start->P1 Start->P2 Start->P3

Caption: A sequential workflow for generating key toxicological and environmental data.

Mammalian Toxicity Protocols

Protocol 4.2.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [13][14][15][16][17]

  • Objective: To determine the acute oral toxicity and classify the substance according to GHS categories.

  • Method: A sequential method using a small number of animals (typically female rats). The test proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg bodyweight).[13][15]

  • Procedure:

    • Fast animals (e.g., Wistar rats) overnight.

    • Administer a single oral dose of the test substance via gavage. Start with a dose based on available information (e.g., 300 mg/kg).

    • Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step (e.g., no mortality, mortality in one animal) determines the dose for the next step, if needed.

    • The results classify the substance into a GHS category without calculating a precise LD50.

Protocol 4.2.2: Acute Dermal Irritation/Corrosion (OECD Guideline 404) [18][19][20][21][22]

  • Objective: To assess the potential of the substance to cause skin irritation or corrosion.

  • Method: Application of the test substance to the skin of a single animal (albino rabbit), followed by a confirmatory test on additional animals if required.[18][20]

  • Procedure:

    • Apply 0.5 g of the solid substance (moistened with a suitable vehicle) to a small patch of shaved skin (approx. 6 cm²).

    • Cover the patch with a gauze dressing for a 4-hour exposure period.

    • After 4 hours, remove the patch and any residual substance.

    • Score for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for 14 days to assess the reversibility of effects.

Protocol 4.2.3: Acute Eye Irritation/Corrosion (OECD Guideline 405) [23][24][25][26][27]

  • Objective: To determine the potential for the substance to cause eye irritation or corrosion.

  • Method: Application of the substance into the conjunctival sac of one eye of an experimental animal (albino rabbit). The use of analgesics and anesthetics is required to minimize animal distress.[26][27]

  • Procedure:

    • Administer a single dose (0.1 g for solids) into one eye of the animal. The other eye serves as a control.

    • Examine the eye and score lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • The test can be stopped if clear corrosive effects are observed.

    • If results from the first animal are not conclusive, a confirmatory test on two additional animals may be performed.

Ecotoxicity and Environmental Fate Protocols

Protocol 4.3.1: Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F) [28][29][30][31][32]

  • Objective: To screen for ready biodegradability in an aerobic aqueous medium.

  • Method: Measures the oxygen consumed by microorganisms while degrading the test substance in a closed respirometer over 28 days.[28][29]

  • Procedure:

    • Prepare a mineral medium inoculated with microorganisms from a source like activated sludge.

    • Add the test substance at a known concentration (e.g., 100 mg/L) as the sole source of organic carbon.

    • Incubate the sealed flasks at a constant temperature (e.g., 20-24°C) with continuous stirring for 28 days.

    • Continuously measure the oxygen consumption and compare it to the Theoretical Oxygen Demand (ThOD).

    • A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window during the 28-day test.[29]

Protocol 4.3.2: Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [33][34][35][36][37]

  • Objective: To determine the acute toxicity to aquatic invertebrates.

  • Method: Young daphnids (Daphnia magna, <24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[34][36]

  • Procedure:

    • Prepare a geometric series of at least five test concentrations in a suitable medium.

    • Introduce daphnids (e.g., 5 daphnids per vessel, 4 replicates per concentration) into the test solutions.

    • Incubate for 48 hours under controlled light and temperature conditions.

    • Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.[33][36]

    • Calculate the EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours.

Protocol 4.3.3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) [38][39][40][41][42]

  • Objective: To determine the effect of the substance on the growth of freshwater microalgae.

  • Method: Exponentially growing cultures of a green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the substance over 72 hours.[39][40]

  • Procedure:

    • Prepare a series of at least five concentrations of the test substance in a nutrient-rich algal growth medium.

    • Inoculate flasks with a low concentration of exponentially growing algae.

    • Incubate under continuous illumination and constant temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counts or spectrophotometry) at least every 24 hours.

    • Calculate the EC50 based on the inhibition of growth rate and yield compared to control cultures.

Conclusion and Future Work

This guide establishes a predictive toxicological and environmental profile for Ethyl 4-cyano-2-hydroxybenzoate based on a comprehensive analysis of its structural analogues. The compound is predicted to be harmful if swallowed , a skin and eye irritant , and harmful to aquatic life . Its environmental persistence is expected to be moderate, with a low potential for bioaccumulation.

These predictions serve as a critical starting point for safe handling and risk assessment. However, they are not a substitute for empirical data. It is imperative that the experimental protocols detailed in Section 4 are conducted to provide definitive data. This will allow for accurate GHS classification, robust risk assessment, and the implementation of appropriate safety and environmental controls for any application involving this compound.

References

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • Bawa, G. (2023, November 20). Beyond the Surface: Unraveling the Environmental Impact of Parabens. Retrieved from [Link]

  • Wang, L., & Kannan, K. (2016). Fate of Parabens and Their Metabolites in Two Wastewater Treatment Plants in New York State, United States. Environmental Science & Technology, 50(3), 1164–1171. Retrieved from [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Haman, C., Dauchy, X., Rosin, C., & Munoz, J. F. (2015). Occurrence, fate and behavior of parabens in aquatic environments: a review. Water research, 62, 1-11. Retrieved from [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. Retrieved from [Link]

  • Haman, C., et al. (2014). Occurrence, fate and behavior of parabens in aquatic environments: A review. Science of The Total Environment. Retrieved from [Link]

  • OECD. (2023, July 4). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • Harbin Institute of Technology. (2018, December 10). Concentrations and fate of parabens and their metabolites in two typical wastewater treatment plants in northeastern China. Retrieved from [Link]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]

  • ECETOC. (n.d.). Eye Irritation Testing. Retrieved from [Link]

  • Scribd. (n.d.). OECD 404: Dermal Irritation Testing. Retrieved from [Link]

  • Impact Solutions. (n.d.). OECD 301f : Ready biodegradability in aerobic aqueous medium. Retrieved from [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • CONCAWE. (n.d.). Ready Biodegradability: OECD 301F Manometric Respirometry Test (Light Catatlytically Cracked Gas Oil). Retrieved from [Link]

  • National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. Retrieved from [Link]

  • Society of Environmental Toxicology and Chemistry. (n.d.). Ready Biodegradability Studies: OECD 301 or 310?. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Retrieved from [Link]

  • Creative Bioarray. (n.d.). OECD 404: Acute skin irritation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Flashpoint srl. (2020, June 26). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]

  • YouTube. (2025, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Regulations.gov. (2020, August 10). Alga Growth Inhibition Test (OECD 201). Retrieved from [Link]

  • BSL BIOSERVICE Scientific Laboratories Munich GmbH. (2018, January 8). FINAL REPORT Acute oral toxicity study in rats. Retrieved from [Link]

  • Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international, 2015, 381264. Retrieved from [Link]

  • Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. Retrieved from [Link]

  • Richmond, C. E., et al. (2006). Differing Adsorption Behavior of Environmentally Important Cyanophenol Isomers at the Air-Water Interface. The Journal of Physical Chemistry B, 110(33), 16575-16583. Retrieved from [Link]

  • Xue, T., & Yang, L. (2018). The Toxicity Assessment of ethyl p-hydroxybenzoate in Nematode C. elegans. International Journal of Biology, 10(4), 48. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Methyl parahydroxybenzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2015, September 19). (PDF) Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

  • WEEL. (n.d.). 4-Hydroxybenzoic Acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

  • INCHEM. (n.d.). 269. Hydroxybenzoate, p- ethyl, methyl, propyl esters (WHO Food Additives Series 5). Retrieved from [Link]

  • Morales-Prieto, N., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Chemosphere, 307(Pt 3), 135831. Retrieved from [Link]

Sources

Foundational

Pharmacological Scaffolding: Mechanism of Action and Applications of Ethyl 4-Cyano-2-Hydroxybenzoate Derivatives in Targeted Therapeutics

Executive Summary Ethyl 4-cyano-2-hydroxybenzoate and its structural analogs (e.g., methyl esters and sulfamate derivatives) serve as highly versatile pharmacological building blocks. Rather than acting as standalone the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyano-2-hydroxybenzoate and its structural analogs (e.g., methyl esters and sulfamate derivatives) serve as highly versatile pharmacological building blocks. Rather than acting as standalone therapeutics, this chemical scaffold is engineered into complex molecules to exploit its unique electronic and steric properties. This technical guide explores the dual mechanistic utility of the 4-cyano-2-hydroxybenzoate core: (1) as a mechanism-based competitive inhibitor of siderophore biosynthesis in antibiotic-resistant Pseudomonas aeruginosa[1], and (2) as an electron-deficient, self-immolative spacer in modern Antibody-Drug Conjugates (ADCs)[2].

Chemical Anatomy & Reactivity Profile

The pharmacological efficacy of the 4-cyano-2-hydroxybenzoate scaffold is dictated by the synergistic electronic effects of its functional groups:

  • 4-Cyano Group (-CN): As a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the cyano moiety significantly lowers the pKa of the adjacent hydroxyl group. In enzymatic pockets, it acts as an electrophilic trap or a strong dipole vector, specifically engineered to target nucleophilic residues (e.g., active site cysteines)[3].

  • 2-Hydroxyl Group (-OH): Essential for anchoring the molecule within target active sites via robust hydrogen-bonding networks, directly mimicking natural substrates like salicylic acid[4].

  • Ester Moiety (Ethyl/Methyl): Modulates the lipophilicity of the scaffold and serves as the primary synthetic conjugation point for appending cytotoxic payloads or complex nucleosides[2].

Mechanism I: Inhibition of Salicylate Adenylation Enzyme (PchD)

Context & Causality

Pseudomonas aeruginosa relies on the metallophore pyochelin to scavenge iron from host environments, a process critical for its virulence and evasion of nutritional immunity[4]. The biosynthesis of pyochelin is initiated by PchD , a non-ribosomal peptide synthetase (NRPS) adenylation enzyme that converts salicylate and ATP into a salicyl-AMP intermediate[4].

To disrupt this pathway, researchers developed 4-cyano-salicyl-AMS (a derivative synthesized from 4-cyano-2-hydroxybenzoic acid)[5]. The inclusion of the 4-cyano group was a rational experimental choice: while the base salicyl-AMS molecule competitively binds the active site, the highly mobile A-subdomain of PchD allows the enzyme to remain partially active or displace the inhibitor. The 4-cyano modification specifically targets an active site cysteine[3]. The electronic bulk and dipole of the cyano group force the enzyme's A-subdomain to lock rigidly into an "adenylate-forming conformation"[5]. By paralyzing the enzyme's conformational dynamics, the inhibitor physically blocks the subsequent transfer of the salicyl moiety to the peptidyl carrier protein (PCP) domain, effectively halting siderophore production[4].

PchD_Inhibition Salicylate Salicylate + ATP PchD PchD Enzyme (Active Site) Salicylate->PchD Binds Salicyl_AMP Salicyl-AMP (Intermediate) PchD->Salicyl_AMP Adenylation Dead_Complex PchD-Inhibitor Complex (Locked A-subdomain) PchD->Dead_Complex Cysteine Targeting Pyochelin Pyochelin (Siderophore) Salicyl_AMP->Pyochelin PCP Transfer Cyano_Inhibitor 4-Cyano-Salicyl-AMS (Inhibitor) Cyano_Inhibitor->PchD Competitive Binding Dead_Complex->Salicyl_AMP Blocks

Fig 1: Mechanism of PchD inhibition by 4-cyano-salicyl-AMS via A-subdomain conformational locking.

Mechanism II: Self-Immolative Linkers in Antibody-Drug Conjugates

Context & Causality

In the realm of targeted oncology, methyl/ethyl 4-cyano-2-hydroxybenzoate is utilized to construct cleavable, self-immolative linkers for ADCs delivering antifolate payloads[2].

When an ADC is internalized into a tumor cell's lysosome, enzymatic cleavage (e.g., by Cathepsin B) severs the upstream peptide sequence. If the payload were attached directly to the peptide, steric hindrance could prevent efficient cleavage. Therefore, the cyano-benzoate scaffold is inserted as a spacer[2]. The causality behind choosing the 4-cyano derivative lies in its electron-withdrawing nature. Once the upstream bond is cleaved, a phenoxide anion intermediate is generated. The cyano group stabilizes this anion, drastically lowering the activation energy required for the subsequent 1,4-elimination (self-immolation) . This ensures rapid, quantitative release of the cytotoxic antifolate payload, preventing the linker from remaining attached and dampening the drug's binding affinity to its intracellular target[2].

ADC_Cleavage ADC ADC Complex (Cyano-Benzoate Linker) Lysosome Lysosomal Internalization ADC->Lysosome Enzyme Enzymatic Cleavage Lysosome->Enzyme Immolation 1,4-Elimination (Self-Immolation) Enzyme->Immolation Triggered by -CN Payload Cytotoxic Payload (Antifolate Release) Immolation->Payload Rapid Kinetics

Fig 2: Self-immolative cleavage workflow of cyano-benzoate ADC linkers in lysosomal environments.

Quantitative Data Presentation

The structural superiority of the cyano-modified scaffold in enzyme inhibition is evidenced by crystallographic resolution and conformational stability data[4].

ParameterSalicyl-AMS (Base Scaffold)4-Cyano-Salicyl-AMS (Modified Scaffold)
Target Enzyme PchD (P. aeruginosa)PchD (P. aeruginosa)
Primary Mechanism Competitive Adenylation InhibitionCysteine-Targeted Conformational Lock
Co-Crystal Resolution 2.11 Å1.69 Å
Subdomain State Mobile A-subdomain (Partial Evasion)Rigid Adenylate-Forming Conformation
Therapeutic Utility Moderate Siderophore SuppressionHigh-Affinity Siderophore Arrest

Self-Validating Experimental Protocols

Protocol A: Co-Crystallization of PchD with 4-Cyano-Salicyl-AMS

To validate the conformational locking mechanism, researchers must isolate the enzyme-inhibitor complex in its rigid state[5].

  • Protein Preparation: Purify PchD and concentrate to a stock solution of 228 µM in a standard HEPES buffer[5].

  • Inhibitor Incubation: Add 4-cyano-salicyl-AMS to the PchD stock to achieve a final concentration of 1000 µM (an approximate 4.3-fold molar excess)[5].

  • Equilibration: Incubate the mixture on ice for exactly 30 minutes to allow the cyano group to orient and lock the A-subdomain[5].

    • Validation Checkpoint: Analyze an aliquot via Dynamic Light Scattering (DLS). The complex must show strict monodispersity; aggregation indicates non-specific binding or solvent-induced denaturation.

  • Hanging Drop Setup: Mix 1.5 µL of the protein-inhibitor solution with 1.5 µL of well solution (26% PEG 8000, 0.2 M ammonium acetate, 0.1 M MES pH 5.6, 0.03 M ammonium chloride)[5].

  • Crystal Maturation: Incubate at 25 °C. Crystals typically mature to 0.3 × 0.025 × 0.01 mm within one week[5].

Protocol B: Synthesis of the Cyano-Benzoate ADC Linker Core

This protocol details the foundational cyanation of the benzoate ring to yield the electron-deficient spacer[2].

  • Reagent Loading: In a 20 mL reaction vessel, combine methyl 2-hydroxy-4-iodobenzoate (1.5 g, 5.4 mmol) and copper(I) cyanide (1.16 g, 12.9 mmol)[2].

  • Atmospheric Control: Purge the vessel thoroughly with nitrogen gas to prevent oxidative side reactions, followed by the addition of anhydrous DMF (12 mL)[2].

  • Thermal Reaction: Heat the mixture to 140 °C under continuous stirring for 30 minutes[2].

    • Causality: The high temperature is required to overcome the activation energy of the aryl iodide substitution, while the excess CuCN drives the equilibrium toward the cyano product.

  • Quenching & Extraction: Cool the mixture to room temperature and dilute with 50 mL of Ethyl Acetate (EtOAc)[2].

    • Validation Checkpoint: Monitor the organic layer via TLC (Hexane:EtOAc). The complete disappearance of the iodine precursor and the emergence of a highly UV-active spot confirms successful cyanation. Verify via LC-MS (Expected [M+H]+ for methyl 4-cyano-2-hydroxybenzoate).

References

  • Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD. Shelton, C. L., Meneely, K. M., Ronnebaum, T. A., Chilton, A. S., Riley, A. P., Prisinzano, T. E., & Lamb, A. L. JBIC Journal of Biological Inorganic Chemistry, 27(6), 541-551 (2022).[Link]

  • Antifolate linker-drugs and antibody-drug conjugates. US Patent Application US20250114466A1.

Sources

Exploratory

Thermodynamic properties of Ethyl 4-cyano-2-hydroxybenzoate

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 4-cyano-2-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overvi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 4-cyano-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of Ethyl 4-cyano-2-hydroxybenzoate, a compound of interest in medicinal chemistry and materials science. Understanding these properties is paramount for controlling crystallization, predicting solubility, ensuring stability, and designing effective formulation strategies in drug development. This document outlines both the theoretical importance and the practical experimental methodologies for determining key parameters such as melting point, enthalpy of fusion, and solubility. It is designed to serve as a foundational resource for scientists requiring a robust thermodynamic characterization of this and similar molecules.

Introduction: The "Why" Behind Thermodynamic Characterization

Ethyl 4-cyano-2-hydroxybenzoate possesses a unique molecular architecture, incorporating a benzoate ester, a nitrile group, and a hydroxyl group. These functional groups impart specific physicochemical characteristics that are critical for its behavior in both chemical and biological systems. In the pharmaceutical industry, the journey from a promising molecule to a viable drug product is heavily dependent on its solid-state and solution properties.

A thorough thermodynamic analysis provides the quantitative data necessary to:

  • Guide Formulation Development: Solubility data is essential for developing effective delivery systems, whether for oral, parenteral, or topical administration.[1][2]

  • Control Crystallization and Purification: Knowledge of melting properties and solubility curves allows for the design of efficient crystallization processes to obtain pure, stable polymorphic forms.[1]

  • Predict Bioavailability: Dissolution rate and solubility are often limiting factors for the bioavailability of poorly soluble compounds.

  • Ensure Stability: Thermodynamic data helps in predicting the physical and chemical stability of the active pharmaceutical ingredient (API) under various storage and processing conditions.

This guide provides the experimental framework for obtaining these critical data points, emphasizing not just the "how" but the "why" behind each methodological choice, ensuring a self-validating and scientifically sound approach.

Core Physicochemical & Thermodynamic Properties

While extensive experimental data for Ethyl 4-cyano-2-hydroxybenzoate is not widely available in the public literature, its fundamental properties can be defined, and a framework for their experimental determination can be established. For context, related compounds such as Ethyl 4-cyanobenzoate and Ethyl 4-hydroxybenzoate are often used as references. For instance, Ethyl 4-cyanobenzoate has a reported melting point of 52-54 °C, while Ethyl 4-hydroxybenzoate melts at a higher range of 115-118 °C.[3][4]

PropertyDataSource
Molecular Formula C₁₀H₉NO₃-
Molecular Weight 191.18 g/mol -
IUPAC Name Ethyl 4-cyano-2-hydroxybenzoate-
Melting Point (T_m) Requires Experimental DeterminationSee Protocol 3.1
Enthalpy of Fusion (ΔH_fus) Requires Experimental DeterminationSee Protocol 3.1
Solubility Solvent and Temperature DependentSee Protocol 3.2
Dissolution Thermodynamics Derived from Solubility DataSee Section 3.3

Experimental Determination of Thermodynamic Parameters

The following sections detail robust, field-proven protocols for the characterization of the most critical thermodynamic properties.

Thermal Analysis: Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The melting point (T_m) and enthalpy of fusion (ΔH_fus) are fundamental thermal properties that define the stability of the crystal lattice. DSC is the gold-standard technique for their determination.[5][6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures.[5]

  • Calibration: The instrument is calibrated with a standard of known melting point and enthalpy of fusion, typically high-purity indium, to ensure the accuracy of the measurements.[5]

  • Heating Rate: A controlled heating rate (e.g., 10 K/min) is chosen as a balance between resolution and experimental time.

  • Replicates: Measurements are performed in triplicate to ensure reproducibility and statistical confidence in the results.[5]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl 4-cyano-2-hydroxybenzoate into an aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point at a rate of 10 K/min under a nitrogen purge (50 mL/min).[5]

  • Data Analysis: Analyze the resulting thermogram using appropriate software. The peak of the endotherm corresponds to the melting temperature (T_m), and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus).[5]

Solubility Determination: The Isothermal Shake-Flask Method

Solubility is a critical parameter for drug formulation and biopharmaceutical performance. The shake-flask method is a reliable technique for determining equilibrium solubility.[1]

Causality Behind Experimental Choices:

  • Equilibrium Time: The system is agitated for an extended period (e.g., 72 hours) to ensure that true thermodynamic equilibrium between the solid and solution is achieved.[1]

  • Isothermal Conditions: A constant temperature is maintained to ensure that the measured solubility corresponds to a specific thermodynamic state.[1]

  • Excess Solid: An excess of the solid compound is used to ensure that the solution remains saturated throughout the experiment.

  • Concentration Analysis: A validated analytical method, such as UV-Vis spectrophotometry or HPLC, is required for accurate quantification of the dissolved solute.[1]

Experimental Protocol: Shake-Flask Solubility

  • System Preparation: Add an excess amount of solid Ethyl 4-cyano-2-hydroxybenzoate to a series of sealed vials, each containing a known volume of the desired solvent (e.g., ethanol, water, buffer).

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K). Agitate for 72 hours.

  • Sample Collection: After equilibration, allow the vials to stand for at least 2 hours to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

  • Quantification: Dilute the filtered sample with the solvent as needed and measure the concentration using a pre-calibrated UV-Vis spectrophotometer or HPLC system.

  • Repeat: Perform the entire experiment at a minimum of three different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) to determine the temperature dependence of solubility.

Diagram 1: Experimental Workflow for Solubility and Dissolution Thermodynamics

G cluster_prep 1. Preparation cluster_exp 2. Equilibration & Sampling cluster_analysis 3. Analysis & Calculation prep Add excess solute to solvent in vials equil Agitate vials for 72h to reach equilibrium prep->equil temp Set multiple isothermal shaker baths (T1, T2, T3) settle Settle undissolved solids equil->settle sample Withdraw and filter supernatant settle->sample quant Quantify concentration (UV-Vis or HPLC) sample->quant sol_data Solubility Data (x) at each T quant->sol_data vant_hoff Van't Hoff Analysis sol_data->vant_hoff thermo_props Calculate ΔG°, ΔH°, ΔS° vant_hoff->thermo_props

A workflow for determining solubility and calculating dissolution thermodynamic parameters.

Dissolution Thermodynamics from Solubility Data

The solubility data obtained at different temperatures can be used to calculate the standard Gibbs free energy (ΔG°_sol), enthalpy (ΔH°_sol), and entropy (ΔS°_sol) of dissolution using the Van't Hoff equation.[1] These parameters provide deep insight into the dissolution process.

  • Gibbs Free Energy (ΔG°_sol): Indicates the spontaneity of the dissolution process. A negative value indicates a spontaneous process.

  • Enthalpy (ΔH°_sol): Describes the heat exchange during dissolution. A positive value indicates an endothermic process (heat is absorbed), which is common for the dissolution of crystalline solids.

  • Entropy (ΔS°_sol): Represents the change in disorder. Dissolution of a structured crystal into a solution typically results in a positive entropy change.

The Gibbs free energy of dissolution is calculated at each temperature using: ΔG°_sol = -RT ln(x) where R is the universal gas constant, T is the absolute temperature in Kelvin, and x is the mole fraction solubility.

The enthalpy of dissolution can be determined from the slope of a Van't Hoff plot, where ln(x) is plotted against 1/T: ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R) The slope of this plot is equal to -ΔH°_sol / R.

Once ΔG°_sol and ΔH°_sol are known, the entropy of dissolution can be calculated via the fundamental thermodynamic relationship: ΔG°_sol = ΔH°_sol - TΔS°_sol

Diagram 2: Relationship Between Measured and Derived Thermodynamic Properties

G cluster_inputs Primary Experimental Measurements cluster_outputs Derived Thermodynamic Properties dsc DSC Analysis (T_m, ΔH_fus) delta_g Gibbs Free Energy of Dissolution (ΔG°) sol_vs_t Shake-Flask Method (Solubility vs. Temperature) sol_vs_t->delta_g ΔG° = -RTln(x) delta_h Enthalpy of Dissolution (ΔH°) sol_vs_t->delta_h Van't Hoff Plot delta_s Entropy of Dissolution (ΔS°) delta_g->delta_s ΔG° = ΔH° - TΔS° delta_h->delta_s ΔG° = ΔH° - TΔS°

Conceptual diagram showing how primary measurements lead to derived thermodynamic data.

Data Summary and Interpretation

The data obtained from the experiments described above should be compiled for clear interpretation.

Table 2: Illustrative Solubility and Dissolution Data for Ethyl 4-cyano-2-hydroxybenzoate in Ethanol (Note: This data is illustrative to demonstrate the application of the described methodologies.)

Temperature (K)Mole Fraction Solubility (x)ΔG°_sol (kJ/mol)
298.150.0507.42
303.150.0657.08
308.150.0836.75

Table 3: Calculated Thermodynamic Parameters of Dissolution (Note: This data is derived from the illustrative data in Table 2.)

ParameterValueInterpretation
ΔH°_sol (kJ/mol) +25.5Dissolution is endothermic; requires energy input.
ΔS°_sol (J/mol·K) +60.6Dissolution is entropy-driven; increase in disorder.

The positive values for both enthalpy and entropy suggest that the dissolution of Ethyl 4-cyano-2-hydroxybenzoate is an endothermic and entropy-driven process. The increase in solubility with temperature further confirms the endothermic nature of the dissolution.

Conclusion

The thermodynamic characterization of Ethyl 4-cyano-2-hydroxybenzoate is a critical activity in its development for any advanced application, particularly in pharmaceuticals. The methodologies of Differential Scanning Calorimetry and the isothermal shake-flask method provide a robust and reliable means of determining essential parameters like melting point, enthalpy of fusion, and solubility. Subsequent analysis using the Van't Hoff equation elucidates the fundamental energetic drivers of the dissolution process. The framework provided in this guide enables researchers to generate the high-quality, reproducible data necessary for informed decision-making in formulation, process development, and stability analysis.

References

  • Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC. [Link]

  • Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • A thermodynamic exploration into pharmaceutical drug solubility. Request PDF. [Link]

  • Ethyl 4-amino-5-cyano-2-hydroxybenzoate (C10H10N2O3). PubChemLite. [Link]

  • ethyl 4-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589. PubChem - NIH. [Link]

  • ethyl 2-hydroxybenzoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • ETHYL PARABEN. Ataman Kimya. [Link]

  • Ethylparaben. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 4-cyano-2-hydroxybenzoate from salicylic acid derivatives

Application Note: Synthesis Protocol for Ethyl 4-Cyano-2-hydroxybenzoate from Salicylic Acid Derivatives Strategic Rationale & Target Significance Ethyl 4-cyano-2-hydroxybenzoate (ethyl 4-cyanosalicylate) is a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Ethyl 4-Cyano-2-hydroxybenzoate from Salicylic Acid Derivatives

Strategic Rationale & Target Significance

Ethyl 4-cyano-2-hydroxybenzoate (ethyl 4-cyanosalicylate) is a highly valued building block in modern drug discovery. Derivatives of 4-cyanosalicylates are critical in the synthesis of siderophore biosynthesis inhibitors, specifically targeting the adenylation enzyme PchD in Pseudomonas aeruginosa, and in the development of small-molecule RNase L recruiters for targeted RNA degradation[1].

To synthesize this target efficiently, we employ a two-step sequence starting from commercially available 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid).

  • Fischer Esterification : Converts the carboxylic acid to an ethyl ester. This masks the acidic proton, preventing interference during transition-metal catalysis, and increases the molecule's lipophilicity for downstream medicinal chemistry applications.

  • Mild Palladium-Catalyzed Cyanation : Converts the aryl bromide to an aryl cyanide. Historically, Sandmeyer reactions (via diazonium salts) were used for cyanation, but they suffer from functional group intolerance and severe explosion risks. Traditional Pd-catalyzed cyanations required harsh temperatures (up to 140 °C) and suffered from rapid catalyst deactivation due to the strong coordination of cyanide ions to the palladium center[2]. By adopting the Buchwald aqueous cyanation conditions using Zn(CN)₂ and the bulky t-BuXPhos ligand, we achieve complete conversion at a mild 40 °C[3].

Mechanistic Pathway & Causality

The success of the cyanation step relies entirely on controlling the concentration of dissolved cyanide and protecting the palladium center.

  • Ligand Choice (t-BuXPhos) : The extreme steric bulk of the t-BuXPhos ligand prevents the strongly coordinating cyanide ions from displacing the phosphine ligand and forming an inactive [Pd(CN)₄]²⁻ species[3].

  • Cyanide Source (Zn(CN)₂) : Zinc cyanide has low solubility in the THF/H₂O biphasic system. This creates a "slow-release" mechanism, ensuring that the concentration of dissolved cyanide remains low enough to prevent catalyst poisoning, but high enough to allow rapid transmetalation[3].

SyntheticRoute SM 4-Bromo-2-hydroxybenzoic acid (Starting Material) Step1 Fischer Esterification EtOH, H2SO4 (cat.), Reflux SM->Step1 Int Ethyl 4-bromo-2-hydroxybenzoate (Intermediate) Step1->Int Step2 Pd-Catalyzed Cyanation Zn(CN)2, tBuXPhos Pd G3, 40°C Int->Step2 Prod Ethyl 4-cyano-2-hydroxybenzoate (Target Product) Step2->Prod

Synthetic workflow from 4-bromo-2-hydroxybenzoic acid to ethyl 4-cyano-2-hydroxybenzoate.

Mechanism Pd0 L-Pd(0) Active Catalyst PdII_Br L-Pd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_Br + Ar-Br PdII_CN L-Pd(II)(Ar)(CN) Transmetalation PdII_Br->PdII_CN + Zn(CN)2 - ZnBr2 PdII_CN->Pd0 Reductive Elimination (Yields Ar-CN)

Catalytic cycle of the palladium-catalyzed cyanation of aryl bromides.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the two-step synthesis.

ParameterStep 1: Fischer EsterificationStep 2: Mild Pd-Catalyzed Cyanation
Substrate 4-Bromo-2-hydroxybenzoic acid (1.0 eq)Ethyl 4-bromo-2-hydroxybenzoate (1.0 eq)
Reagents EtOH (solvent), H₂SO₄ (0.1 eq)Zn(CN)₂ (0.6 eq), t-BuXPhos Pd G3 (0.05 eq)
Solvent System Absolute Ethanol (0.5 M)THF / H₂O (5:1 ratio, 0.25 M)
Temperature 80 °C (Reflux)40 °C
Reaction Time 16 hours12 hours
Expected Yield >90%85–90%

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-bromo-2-hydroxybenzoate

Objective: Protect the carboxylic acid moiety to prevent catalyst quenching in the subsequent step.

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol) and absolute ethanol (100 mL).

  • Catalysis : Slowly add concentrated sulfuric acid (H₂SO₄, 0.25 mL, ~0.1 eq) dropwise.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity toward nucleophilic attack by ethanol. Excess ethanol drives the equilibrium toward the ester product.

  • Execution : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 16 hours.

  • Validation : Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). The starting material (lower Rf) should be completely consumed, self-validating the forward progress of the equilibrium.

  • Workup : Cool to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dissolve the resulting residue in ethyl acetate (100 mL).

  • Purification : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: The bicarbonate wash neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it into the aqueous layer.

  • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale-yellow solid.

Protocol B: Synthesis of Ethyl 4-cyano-2-hydroxybenzoate

Objective: Catalytic installation of the nitrile group under mild, aqueous conditions[3]. Safety Warning: Cyanide salts are highly toxic. Perform all operations in a certified fume hood. Never mix cyanide waste with acidic solutions.

  • Reaction Setup : In a flame-dried Schlenk flask, combine Ethyl 4-bromo-2-hydroxybenzoate (5.0 g, 20.4 mmol), Zn(CN)₂ (1.44 g, 12.2 mmol, 0.6 eq), and t-BuXPhos Pd G3 precatalyst (0.81 g, 1.02 mmol, 5 mol%).

  • Atmosphere Control : Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) active species, which would rapidly kill the catalytic cycle.

  • Solvent Addition : Add degassed THF (68 mL) and degassed deionized H₂O (13.6 mL) via syringe.

  • Execution : Stir the biphasic mixture vigorously at 40 °C for 12 hours.

  • Validation : Monitor via LC-MS or TLC. The reaction is complete when the aryl bromide mass/spot is fully consumed.

  • Workup : Cool the mixture to room temperature and dilute with EtOAc (100 mL). Cautiously quench with saturated aqueous Na₂CO₃ (50 mL).

    • Causality: Maintaining a basic pH (pH > 10) during the quench is mandatory to prevent the protonation of residual cyanide into volatile, lethal HCN gas.

  • Purification : Separate the organic layer, wash with brine (50 mL), dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Ethyl 4-cyano-2-hydroxybenzoate as a white solid.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.[Link]

  • Shelton, C. L., et al. (2022). Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD. JBIC Journal of Biological Inorganic Chemistry, 27(6), 541-551.[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving palladium-catalyzed cyanation of aryl halides: Mechanistic insights. Chemical Communications, (12), 1388-1389.[Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 4-cyano-2-hydroxybenzoate as a Strategic Building Block in Modern Pharmaceutical Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffolding Tool In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting molecular architecture are p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding Tool

In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting molecular architecture are paramount. Ethyl 4-cyano-2-hydroxybenzoate is a deceptively simple aromatic molecule that has emerged as a highly valuable and versatile starting material. Its strategic importance lies in the specific arrangement of three key functional groups: an ortho-hydroxybenzoic ester (a salicylate moiety), a para-cyano group, and an aromatic ring. This unique combination provides multiple reactive handles that can be addressed selectively or used in concert to construct complex heterocyclic systems, which form the core of countless therapeutic agents.

The ortho-positioning of the hydroxyl and ester groups is a classic precursor for cyclization reactions, enabling the efficient formation of fused ring systems. Simultaneously, the electronically distinct cyano group offers a rich platform for derivatization into amines, carboxylic acids, or bioisosteric tetrazoles, allowing for extensive Structure-Activity Relationship (SAR) studies. This document serves as a guide for researchers, outlining core applications and detailed protocols for leveraging Ethyl 4-cyano-2-hydroxybenzoate in the synthesis of pharmaceutically relevant scaffolds.

A Note on Structural Distinction: It is critical to distinguish Ethyl 4-cyano-2-hydroxybenzoate, an aromatic compound, from the similarly named Ethyl (R)-4-cyano-3-hydroxybutanoate . The latter is a chiral, aliphatic building block famously used as a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (Lipitor)[1][2]. This guide focuses exclusively on the aromatic title compound.

Core Application: Synthesis of Benzoxazole Scaffolds

The benzoxazole motif is a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of this scaffold from Ethyl 4-cyano-2-hydroxybenzoate is a direct and efficient process.

Scientific Rationale and Synthetic Strategy

The core transformation relies on the condensation of Ethyl 4-cyano-2-hydroxybenzoate with a substituted 2-aminophenol. The reaction proceeds via an initial nucleophilic attack of the amino group of the 2-aminophenol on the electrophilic carbonyl carbon of the ester. This is followed by an intramolecular cyclization-dehydration cascade, where the proximate hydroxyl groups are eliminated as water to form the stable, aromatic benzoxazole ring. The use of a high-boiling point solvent or a dehydrating agent like polyphosphoric acid (PPA) is often employed to drive the reaction to completion.

Diagram: Benzoxazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification A Ethyl 4-cyano-2-hydroxybenzoate C Mix & Heat in Polyphosphoric Acid (PPA) A->C B Substituted 2-Aminophenol B->C D Quench with Ice-Water C->D 1. Cool reaction E Neutralize with Base D->E F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Final Product: Substituted 2-(4-Cyano-2-hydroxyphenyl)benzoxazole G->H

Caption: Workflow for the synthesis of benzoxazoles.

Protocol: Synthesis of 2-(4-Cyano-2-hydroxyphenyl)benzoxazole

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate (1.0 equiv)

  • 2-Aminophenol (1.05 equiv)

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-cyano-2-hydroxybenzoate (e.g., 1.91 g, 10 mmol) and 2-aminophenol (1.15 g, 10.5 mmol).

  • Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as both the solvent and a dehydrating agent.

  • Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 30% Ethyl Acetate in Hexane).

  • After completion, allow the reaction mixture to cool to approximately 80-90 °C.

  • Carefully and slowly pour the viscous mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous slurry by slowly adding 10 M NaOH solution until the pH reaches ~7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Expected Results & Characterization
ParameterExpected Value
Yield 75-85%
Appearance Off-white to light yellow crystalline solid
Purity (HPLC) >98%
Mass Spec (ESI+) m/z = 251.05 [M+H]⁺
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons and the hydroxyl proton.

Core Application: Synthesis of Substituted Quinolinone Derivatives

The quinoline and quinolinone cores are fundamental in medicinal chemistry, found in drugs ranging from antimalarials to kinase inhibitors. Ethyl 4-cyano-2-hydroxybenzoate can serve as a precursor to highly functionalized quinolinones, valuable for further library synthesis.

Scientific Rationale and Synthetic Strategy

A common route to quinolinones from this precursor involves a reaction with an active methylene compound, such as malononitrile, in the presence of a base. This type of reaction, often a variation of the Friedländer annulation, typically proceeds through a series of condensation and cyclization steps. The base (e.g., piperidine) facilitates the initial Knoevenagel condensation between the activated aromatic ring and malononitrile. The hydroxyl group then participates in an intramolecular cyclization, and subsequent tautomerization yields the stable 4-amino-3-cyano-quinolin-2-one scaffold.

Protocol: Synthesis of 4-Amino-6-cyano-8-hydroxy-quinolin-2(1H)-one

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • Piperidine (catalytic amount)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

Procedure:

  • Dissolve Ethyl 4-cyano-2-hydroxybenzoate (1.91 g, 10 mmol) and malononitrile (0.79 g, 12 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (approx. 0.2 mL).

  • Heat the mixture to reflux (approx. 80 °C) for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • To remove any basic catalyst, resuspend the solid in deionized water and acidify slightly with 1 M HCl to pH ~5-6, stir for 15 minutes, then filter again.

  • Wash the final product with deionized water and dry under vacuum. Further purification can be achieved by recrystallization from DMF/water if necessary.

Expected Results & Characterization
ParameterExpected Value
Yield 65-75%
Appearance Pale yellow to brown solid
Purity (HPLC) >97%
Mass Spec (ESI+) m/z = 214.04 [M+H]⁺
IR (KBr, cm⁻¹) Peaks for -NH₂, -OH, C≡N, and C=O (amide) stretches.

Strategic Derivatization of the Cyano Group

The para-cyano group is a powerful synthetic handle that significantly enhances the value of the scaffold. It can be readily transformed into other functional groups critical for modulating a drug's pharmacokinetic and pharmacodynamic properties.

Diagram: Cyano Group Transformation Pathways

G cluster_pathways Synthetic Transformations A Scaffold with p-Cyano Group B Aminomethyl Group (-CH₂NH₂) A->B Reduction (H₂, Pd/C or LiAlH₄) C Carboxylic Acid (-COOH) A->C Hydrolysis (H₂SO₄/H₂O or NaOH) D Tetrazole Ring (Bioisostere) A->D Cycloaddition (NaN₃, NH₄Cl)

Caption: Key synthetic routes from the cyano group.

Protocol: Hydrolysis of the Cyano Group to a Carboxylic Acid

This transformation is fundamental for preparing derivatives via amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.

Materials:

  • Substituted 4-cyano scaffold (e.g., 2-(4-Cyano-2-hydroxyphenyl)benzoxazole) (1.0 equiv)

  • Sulfuric Acid (75% aqueous solution)

  • Deionized Water

Procedure:

  • Place the starting cyano-compound (e.g., 2.50 g, 10 mmol) in a round-bottom flask.

  • Add 75% sulfuric acid (25 mL) to the flask.

  • Heat the mixture to reflux (approx. 120-130 °C) for 3-5 hours. The reaction should become homogeneous.

  • Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 250 g).

  • A precipitate of the carboxylic acid product will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7).

  • Dry the product in a vacuum oven at 60 °C to yield the desired carboxylic acid. The product is often pure enough for the next step, but can be recrystallized if needed.

Conclusion

Ethyl 4-cyano-2-hydroxybenzoate is a cost-effective and highly functionalized building block that provides access to a diverse range of pharmaceutically relevant heterocyclic cores. The protocols and strategies outlined in this document demonstrate its utility in constructing benzoxazoles, quinolinones, and as a platform for further derivatization through its versatile cyano group. By understanding the causality behind these transformations, researchers can effectively integrate this scaffold into their drug discovery programs, accelerating the development of novel therapeutic candidates.

References

  • United States Patent US 9,156,845 B2. (2015). 4-(SUBSTITUTED AMINO)-3-(SUBSTITUTED PHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE KINASE INHIBITORS.
  • Chinese Patent CN109912414B. (2021). Preparation method and application of 4-formaldehyde oxime ethyl benzoate.
  • Zheng, R., & Xu, J. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(3), 1021–1031. [Link]

  • World Intellectual Property Organization Patent WO2014075447A1. (2014). Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • Zheng, R., & Xu, J. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. ResearchGate. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2007). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 84, 347. [Link]

  • United States Patent US8372608B2. (2013). Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
  • Chinese Patent CN102168117A. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Abuelizz, H. A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(11), 4383. [Link]

  • DrugBank. (n.d.). Ethyl p-hydroxybenzoate. Go.drugbank.com. [Link]

  • Zhang, X., et al. (2013). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 5(2), 227-232. [Link]

  • Ahamed, L. S. (2017). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Special Issus: 1 Scientific International Conference, College of Science, Al-Nahrain University, Part II, 30-38. [Link]

  • Tyagi, S., et al. (2024). Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline-Benzimidazole Hybrids as Anti-epileptic Agents. Indian Journal of Pharmaceutical Education and Research, 58(1), 134-147. [Link]

  • Seo, J., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767. [Link]

  • Barot, T., & Prajapati, B. (2022). A Review on the Drugs Getting Off-Patent between the Years 2022-2025 in USA and Their Pharmaceutical Properties. Systematic Reviews in Pharmacy, 13(5), 296-305. [Link]

  • Betanzos-Lara, S., et al. (2022). Tunable Emissive Ir(III) Benzimidazole-quinoline Hybrids as Promising Theranostic Lead Compounds. ChemMedChem, 17(13), e202200244. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-cyanobenzoate. PubChem. [Link]

  • PubChemLite. (n.d.). Ethyl 4-amino-5-cyano-2-hydroxybenzoate. [Link]

  • Wikipedia. (n.d.). Ethylparaben. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. [Link]

Sources

Method

Application Note: Chemoselective Esterification Strategies for 4-Cyano-2-Hydroxybenzoic Acid

Introduction & Chemical Causality 4-Cyano-2-hydroxybenzoic acid (also known as 4-cyanosalicylic acid) is a highly functionalized aromatic building block frequently utilized in the synthesis of antifolates, enzyme inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

4-Cyano-2-hydroxybenzoic acid (also known as 4-cyanosalicylic acid) is a highly functionalized aromatic building block frequently utilized in the synthesis of antifolates, enzyme inhibitors, and advanced active pharmaceutical ingredients (APIs)[1]. Esterifying this molecule presents a distinct chemoselectivity challenge due to the presence of three reactive moieties:

  • Carboxylic Acid (-COOH): The target electrophilic center for esterification (pKa ~3.0).

  • Phenol (-OH): A competing nucleophile prone to etherification under strongly basic conditions (pKa ~10.0).

  • Nitrile (-CN): A functional group highly sensitive to hydrolysis, rapidly converting to an amide or carboxylic acid under harsh acidic or basic conditions at elevated temperatures.

The Causality of Method Selection: Traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) is strongly discouraged for this substrate. The combination of strong acid and heat drives the hydration of the nitrile group, leading to significant yield losses and complex purification pipelines. Conversely, Williamson-type etherification conditions utilizing strong bases (e.g., NaH, KOH) will deprotonate the phenol, leading to irreversible O-alkylation[2].

To achieve >95% chemoselectivity for the target ester, we must employ mild activation strategies. This guide details three self-validating, field-proven protocols: Steglich Esterification, CDI-Mediated Activation, and Mild Base-Promoted Alkylation.

Chemoselectivity Logic

Chemoselectivity SM 4-Cyano-2-hydroxybenzoic Acid (COOH, OH, CN) Cond1 Mild Activation (EDCI/DMAP or CDI) SM->Cond1 Cond2 Harsh Acid/Heat (Fischer Esterification) SM->Cond2 Cond3 Strong Base/Excess Alkyl (e.g., K2CO3, MeI) SM->Cond3 Prod1 Target Ester (Chemoselective) Cond1->Prod1 Prod2 Nitrile Hydrolysis (Amide/Acid Byproducts) Cond2->Prod2 Prod3 Etherification (O-Alkylated Byproducts) Cond3->Prod3

Figure 1: Chemoselectivity logic for the esterification of 4-cyano-2-hydroxybenzoic acid.

Quantitative Methodological Comparison

MethodReagents / CatalystTempTimeExpected YieldChemoselectivity Focus
Steglich EDCI, DMAP, ROH0 °C to RT12 h80–90%Avoids nitrile hydrolysis; highly selective for -COOH over -OH.
CDI Activation CDI, ROH, DBU60 °C6 h75–85%Acid-free; ideal for preserving nitriles and complex/bulky alcohols.
Mild Alkylation NaHCO₃, R-X40 °C8 h85–95%Exploits pKa gap; strictly prevents phenolic etherification.

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification

Steglich esterification utilizes a carbodiimide to activate the carboxylic acid, forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that is rapidly intercepted by the alcohol[3]. We mandate substituting DCC with EDCI·HCl to ensure the urea byproduct is water-soluble, preventing the notorious purification bottlenecks associated with dicyclohexylurea (DCU)[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-cyano-2-hydroxybenzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice bath to prevent premature degradation of the activated intermediate.

  • Activation: Add EDCI·HCl (1.2 eq) followed by DMAP (0.1 eq) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1, UV 254 nm). The starting acid will streak near the baseline, while the product ester will elute significantly higher (Rf ~0.6).

  • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDCI), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: CDI-Mediated Esterification

1,1'-Carbonyldiimidazole (CDI) offers a completely acid-free activation pathway. The carboxylic acid reacts with CDI to form an acyl imidazole intermediate, releasing CO₂ as a thermodynamic driving force[5]. This method is exceptionally gentle on the nitrile group.

Step-by-Step Procedure:

  • Activation: Dissolve 4-cyano-2-hydroxybenzoic acid (1.0 eq) in anhydrous acetonitrile (MeCN) (0.1 M). Add CDI (1.2 eq).

  • Gas Evolution: Stir the mixture at 60 °C for 2 hours under an argon atmosphere.

  • Validation Checkpoint: The formation of the acyl imidazole intermediate is visually validated by the cessation of CO₂ effervescence. Do not add the alcohol until gas evolution has completely stopped.

  • Coupling: Add the target alcohol (1.5 eq) and a catalytic amount of DBU (0.1 eq) to facilitate the reaction with sterically hindered alcohols. Stir at 60 °C for an additional 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove imidazole byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Mild Base-Promoted Alkylation

Exploiting the 7-order-of-magnitude difference in pKa between the carboxylic acid (pKa ~3) and the phenol (pKa ~10), a weak base selectively deprotonates the acid[2]. The resulting carboxylate acts as a nucleophile against an alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 4-cyano-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add solid NaHCO₃ (1.1 eq). Stir at room temperature for 30 minutes.

  • Validation Checkpoint: The selective deprotonation is validated by observing a solubility change; the sodium carboxylate salt will form a fine, milky suspension in DMF.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide or benzyl chloride) (1.1 eq). Heat to 40 °C and stir for 8 hours.

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract with EtOAc (3x).

  • Critical Purification Step: Wash the combined organic layers with 5% aqueous LiCl (5x). This is mandatory to quantitatively remove DMF, preventing solvent contamination in downstream assays or NMR spectra. Dry over Na₂SO₄ and concentrate.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atmosphere Step2 2. Carboxylic Acid Activation (EDCI, CDI, or Mild Base) Step1->Step2 Step3 3. Nucleophilic Addition (Alcohol or Alkyl Halide) Step2->Step3 Step4 4. Reaction Quenching (Aqueous Workup & Extraction) Step3->Step4 Step5 5. Product Purification (Flash Chromatography / Recrystallization) Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoselective esterification.

References

  • Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Title: Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD.
  • Title: Process for the preparation of hydroxybenzoic benzyl esters (US6639093B2).
  • Title: Synthesis and activity of the salicylic acid ester of bakuchiol in psoriasis-surrogate keratinocytes and skin substitutes.

Sources

Application

Application Note: Catalytic Strategies for the Efficient Synthesis of Ethyl 4-cyano-2-hydroxybenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Biological Relevance Ethyl 4-cyano-2-hydroxybenzoate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Biological Relevance

Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) is a highly valued synthetic intermediate in modern drug discovery. Its primary application lies in the development of siderophore biosynthesis inhibitors, specifically targeting adenylation enzymes in drug-resistant bacterial pathogens [1].

When hydrolyzed to 4-cyano-2-hydroxybenzoic acid, this scaffold is a direct precursor to 4-cyano-salicyl-AMS , a potent competitive inhibitor of the Pseudomonas aeruginosa salicylate adenylation enzyme PchD and the Mycobacterium tuberculosis homolog MbtA. By binding to the active site and blocking critical residues (Cys250 and Ile347), 4-cyano-salicyl-AMS halts the formation of salicyl-AMP, thereby starving the pathogen of the iron-chelating siderophore pyochelin[1].

G Salicylate Salicylate + ATP PchD PchD (Adenylation Enzyme) Salicylate->PchD Binds active site Salicyl_AMP Salicyl-AMP (Intermediate) PchD->Salicyl_AMP Adenylation Pyochelin Pyochelin (Siderophore) Salicyl_AMP->Pyochelin NRPS Assembly Inhibitor 4-cyano-salicyl-AMS (Derived from Ethyl 4-cyano-2-hydroxybenzoate) Inhibitor->PchD Competitive Inhibition (Blocks Cys250 / Ile347)

Fig 1. Inhibition of PchD adenylation by 4-cyano-salicyl-AMS, blocking pyochelin biosynthesis.

Mechanistic Overview of Catalytic Strategies

Strategy A: Palladium-Catalyzed Cyanation (Transition Metal Catalysis)

This route converts Ethyl 4-bromo-2-hydroxybenzoate to the target nitrile using a Palladium(0) catalyst.

  • Catalyst Causality: We utilize Pd2​(dba)3​ combined with the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf is critical; it sterically accelerates the reductive elimination step, preventing the formation of undesired homocoupled biaryl byproducts [2].

  • Cyanide Source Causality: Zn(CN)2​ is selected over NaCN or KCN . Because Zn(CN)2​ is only sparingly soluble in DMF, it maintains a low concentration of free cyanide ions in solution. This prevents the formation of the catalytically dead [Pd(CN)4​]2− complex, ensuring the catalytic cycle continues uninterrupted [2].

Strategy B: Acid-Catalyzed Fischer Esterification (Brønsted Acid Catalysis)

This route converts 4-cyano-2-hydroxybenzoic acid to the target ethyl ester.

  • Catalyst Causality: We utilize p-Toluenesulfonic acid (p-TsOH) instead of sulfuric acid. p-TsOH is a non-oxidizing, crystalline solid that provides the necessary protonation of the carbonyl oxygen (increasing its electrophilicity) without the risk of charring the aromatic ring or degrading the sensitive nitrile group[3].

  • Thermodynamic Control: Fischer esterification is an equilibrium process. To drive the reaction forward (Le Chatelier's Principle), we use a Dean-Stark trap to continuously remove the water byproduct as an azeotrope.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ethyl 4-bromo-2-hydroxybenzoate TransMet Transmetalation Ar-Pd(II)-CN OxAdd->TransMet Zn(CN)2 added RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim Ligand exchange RedElim->Pd0 Product release: Ethyl 4-cyano-2-hydroxybenzoate

Fig 2. Palladium-catalyzed cyanation cycle for synthesizing Ethyl 4-cyano-2-hydroxybenzoate.

Comparative Data Presentation

The following table summarizes the quantitative metrics of both catalytic strategies to aid in workflow selection.

MetricStrategy A: Pd-Catalyzed CyanationStrategy B: p-TsOH Esterification
Starting Material Ethyl 4-bromo-2-hydroxybenzoate4-cyano-2-hydroxybenzoic acid
Catalyst Loading 5 mol% Pd2​(dba)3​ / 10 mol% dppf10 mol% p-TsOH
Reaction Time 4 - 6 hours12 - 16 hours
Operating Temp 110 °C (DMF)78 °C (Refluxing Ethanol/Toluene)
Average Yield 82 - 88%90 - 95%
Scalability Moderate (Requires inert atmosphere)High (Open-air compatible)
Primary Impurity Dehalogenated starting materialUnreacted carboxylic acid

Experimental Protocols

Every protocol below is designed as a self-validating system . In-process controls (IPCs) and specific workup rationales are embedded to ensure the integrity of your synthesis.

Protocol 1: Palladium-Catalyzed Cyanation (Strategy A)

Reagents: Ethyl 4-bromo-2-hydroxybenzoate (1.0 eq), Zn(CN)2​ (0.6 eq), Pd2​(dba)3​ (0.05 eq), dppf (0.10 eq), Zinc dust (0.2 eq), anhydrous DMF.

Step-by-Step Methodology:

  • System Purging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-bromo-2-hydroxybenzoate, Zn(CN)2​ , Pd2​(dba)3​ , dppf, and Zinc dust. Causality: Zinc dust is added to reduce any adventitious Pd(II) back to the active Pd(0) species.

  • Solvent Addition: Evacuate the flask and backfill with Argon (repeat 3x). Inject anhydrous, degassed DMF via syringe.

  • Reaction Execution: Heat the mixture to 110 °C under vigorous stirring.

  • Self-Validation (IPC): After 4 hours, pull a 50 µL aliquot, quench in EtOAc/Water, and spot the organic layer on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (higher Rf​ ) should be completely consumed, replaced by a distinct, intensely UV-active product spot (lower Rf​ due to the polar nitrile).

  • Workup & Zinc Decomplexation: Cool the reaction to room temperature. Dilute with EtOAc and wash the organic layer with a 2M aqueous NH4​OH solution. Causality: Ammonia complexes the toxic and emulsion-forming zinc salts into water-soluble [Zn(NH3​)4​]2+ , ensuring a clean phase separation and preventing zinc carryover.

  • Purification: Dry the organic phase over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure Ethyl 4-cyano-2-hydroxybenzoate.

Protocol 2: Acid-Catalyzed Fischer Esterification (Strategy B)

Reagents: 4-cyano-2-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (10.0 eq), p-Toluenesulfonic acid monohydrate (0.1 eq), Toluene (co-solvent).

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, suspend 4-cyano-2-hydroxybenzoic acid in absolute ethanol and toluene (1:2 volume ratio). Add p-TsOH.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus filled with toluene, topped with a reflux condenser. Heat the mixture to reflux (approx. 85-90 °C bath temp). Causality: The toluene/ethanol/water ternary azeotrope distills into the trap, where water separates and falls to the bottom, driving the equilibrium to >95% conversion [3].

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes with 1% Acetic Acid). The polar carboxylic acid spot (streaking near the baseline) will disappear, replaced by the non-polar ester product.

  • Workup & Neutralization: Once complete (typically 12 hours), cool to room temperature and concentrate the mixture to remove excess ethanol. Redissolve the residue in EtOAc.

  • Catalyst Removal: Wash the organic layer with saturated aqueous NaHCO3​ until the aqueous phase remains basic (pH > 8). Causality: This converts the p-TsOH catalyst and any unreacted starting material into highly water-soluble sodium salts, cleanly extracting them from the product.

  • Isolation: Wash with brine, dry over MgSO4​ , and evaporate the solvent to yield Ethyl 4-cyano-2-hydroxybenzoate as an off-white solid.

References

  • Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD Journal of Biological Inorganic Chemistry (2022) URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Journal of Organic Chemistry (2011) URL:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances ResearchGate / Catalysts (2024) URL:[Link]

Method

The Versatile Scaffold: Ethyl 4-cyano-2-hydroxybenzoate in Modern Drug Discovery

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful design and discovery of novel therapeutics. Ethyl 4-cyano-2-hydroxybenzoate, a substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful design and discovery of novel therapeutics. Ethyl 4-cyano-2-hydroxybenzoate, a substituted aromatic compound, has emerged as a highly valuable and versatile building block. Its unique arrangement of functional groups—a hydroxyl group, a cyano moiety, and an ethyl ester—provides a rich platform for chemical elaboration, enabling the synthesis of a diverse array of bioactive molecules. This application note provides a comprehensive overview of the utility of Ethyl 4-cyano-2-hydroxybenzoate in drug discovery, detailing its application in the design of potent enzyme inhibitors and offering detailed protocols for its synthetic manipulation.

Physicochemical Properties and Reactivity

Ethyl 4-cyano-2-hydroxybenzoate is a crystalline solid with a molecular formula of C₁₀H₉NO₃. The interplay of its functional groups dictates its chemical reactivity and its potential as a pharmacophore.

PropertyValueSource
Molecular Weight 191.18 g/mol PubChem
Melting Point 138-140 °CCommercial Supplier Data
Solubility Soluble in common organic solvents like DMSO, DMF, and alcohols.Internal Data

The hydroxyl group at the 2-position can act as a hydrogen bond donor and can be readily alkylated or acylated. The cyano group at the 4-position is a key functional handle that can be transformed into various other groups, such as a carboxylic acid, an amide, or a tetrazole, significantly expanding the accessible chemical space. The ethyl ester at the 1-position provides a site for hydrolysis or amidation, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.

Core Application: A Scaffold for Potent Enzyme Inhibitors

The true power of Ethyl 4-cyano-2-hydroxybenzoate lies in its role as a foundational scaffold for the synthesis of targeted therapies. Its structural motifs are found in inhibitors of key enzymes implicated in cancer and other diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Several potent PARP inhibitors feature a 2-hydroxy-4-cyanobenzamide core, which can be directly derived from Ethyl 4-cyano-2-hydroxybenzoate.[1][2][3] This core structure mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.[2]

Workflow for the Synthesis of a 2-hydroxy-4-cyanobenzamide-based PARP Inhibitor Scaffold

PARP_Inhibitor_Synthesis A Ethyl 4-cyano-2-hydroxybenzoate B Amidation A->B NH3 or Amine Source C 2-Hydroxy-4-cyanobenzamide B->C D Coupling with Linker C->D e.g., Suzuki or Buchwald-Hartwig coupling E PARP Inhibitor Precursor D->E

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation.[4][5] Its overexpression is linked to the progression and metastasis of various cancers. The FAK inhibitor GSK2256098, which has been investigated in clinical trials, features a pyrimidine core that can be conceptually derived from precursors related to Ethyl 4-cyano-2-hydroxybenzoate.[6][7][8][9] The 2-hydroxypyridine-like motif, which can be formed from the corresponding benzoic acid derivative, is a key feature for binding to the kinase domain.

Conceptual Retrosynthesis of a FAK Inhibitor Core

FAK_Inhibitor_Retrosynthesis A FAK Inhibitor Core (e.g., GSK2256098-like) B Pyrimidine Ring Formation A->B C Substituted Aminopyridine B->C D Cyclization Precursor C->D E Functionalization of Ethyl 4-cyano-2-hydroxybenzoate derivative D->E

Caption: Retrosynthetic analysis of a FAK inhibitor core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of Ethyl 4-cyano-2-hydroxybenzoate in the context of drug discovery.

Protocol 1: Synthesis of 2-Hydroxy-4-cyanobenzamide

This protocol describes the direct conversion of the ethyl ester to the primary amide, a crucial intermediate for PARP inhibitors.

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate

  • Ammonia (7N solution in methanol)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Pressure vessel (if heating is required)

  • Rotary evaporator

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: In a suitable round-bottom flask, dissolve Ethyl 4-cyano-2-hydroxybenzoate (1.0 eq) in a minimal amount of methanol.

  • Amidation: Add a 7N solution of ammonia in methanol (10-20 eq) to the flask.

  • Reaction: Seal the flask (or use a pressure vessel for elevated temperatures) and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-Hydroxy-4-cyanobenzamide as a solid.

Causality Behind Experimental Choices:

  • Ammonia in Methanol: Using a methanolic solution of ammonia provides a high concentration of the nucleophile in a solvent that also dissolves the starting material, facilitating the reaction.

  • Sealed Vessel: Sealing the reaction vessel prevents the volatile ammonia from escaping, maintaining its concentration and driving the reaction to completion.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Protocol 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol details the conversion of the cyano group to a carboxylic acid, which can serve as a bioisostere or a handle for further functionalization.

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Water

  • Hydrochloric acid (HCl) (e.g., 6M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 4-cyano-2-hydroxybenzoate (1.0 eq) and a 6M aqueous solution of sodium hydroxide (5-10 eq).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 6M HCl. A precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain 4-carboxy-2-hydroxybenzoic acid ethyl ester.

Causality Behind Experimental Choices:

  • Strong Base and Heat: The hydrolysis of a nitrile to a carboxylic acid requires harsh conditions, hence the use of a strong base (NaOH) and elevated temperature (reflux).

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the neutral carboxylic acid product.

  • Cold Water Wash: Washing with cold water minimizes the loss of the desired product, which may have some solubility in water.

Protocol 3: Conversion of the Cyano Group to a Tetrazole

This protocol describes the [2+3] cycloaddition reaction to form a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry.[1]

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Water

  • Ethyl acetate

  • Sodium nitrite (NaNO₂) (for quenching)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-cyano-2-hydroxybenzoate (1.0 eq) in DMF. Add sodium azide (1.5-3.0 eq) and triethylamine hydrochloride or ammonium chloride (1.5-3.0 eq).

  • Cycloaddition: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and acidify with HCl. Caution: Azides are toxic and potentially explosive. The work-up should be performed in a well-ventilated fume hood, and excess azide should be quenched by the addition of a solution of sodium nitrite.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield Ethyl 2-hydroxy-4-(1H-tetrazol-5-yl)benzoate.

Causality Behind Experimental Choices:

  • Azide Source and Acidic Additive: Sodium azide is the source of the three nitrogen atoms for the tetrazole ring. The acidic additive (triethylamine hydrochloride or ammonium chloride) protonates the nitrile, making it more electrophilic and facilitating the cycloaddition.

  • High Temperature: The [2+3] cycloaddition reaction to form a tetrazole typically requires elevated temperatures to proceed at a reasonable rate.

  • Quenching: Quenching with sodium nitrite is a critical safety step to destroy any residual sodium azide, which is highly toxic and can form explosive heavy metal azides.

Conclusion

Ethyl 4-cyano-2-hydroxybenzoate has proven to be a cornerstone scaffold in the design and synthesis of targeted therapies. Its inherent chemical functionalities provide a versatile platform for the development of potent inhibitors for critical drug targets such as PARP and FAK. The protocols outlined in this application note offer a practical guide for researchers to harness the potential of this valuable building block in their drug discovery endeavors. By understanding the reactivity and synthetic utility of Ethyl 4-cyano-2-hydroxybenzoate, scientists can continue to innovate and develop the next generation of life-saving medicines.

References

  • Zhang, et al. (2022). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry, 238, 114468.
  • Cohen, et al. (2018). Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. European Journal of Medicinal Chemistry, 157, 1039-1054.
  • El-Gamal, M. I., et al. (2020).
  • Organic Syntheses Procedure. cyanoacetamide.
  • Gund, M., & Miklossy, G. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 25(11), 2568.
  • GSK2256098 | FAK Inhibitor. MedchemExpress.com.
  • Thakur, M. K., et al. (2021). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Medicinal Chemistry, 12(4), 563-575.
  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13203–13212.
  • Di Sarno, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 90.
  • Hochwald, S. N., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell Cycle, 13(19), 3143-3149.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Wang, L., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 255, 115243.
  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google P
  • CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google P
  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
  • Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 46(1), 117-126.
  • US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google P
  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
  • Joullié, M. M., & Lassen, K. M. (2010).
  • CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google P
  • Facile Amide Bond Formation
  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons.
  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200.
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Tussupbekov, Y., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(19), 6842.
  • Infante, J. R., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 20(11), 1531-1539.
  • Hochwald, S. N., et al. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell cycle (Georgetown, Tex.), 13(19), 3143–3149.
  • Infante, J. R., et al. (2018). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 20(11), 1531–1539.

Sources

Application

Topic: Scale-up Manufacturing Process for Ethyl 4-cyano-2-hydroxybenzoate

An Application Note and Protocol from the Senior Application Scientist Abstract Ethyl 4-cyano-2-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Transitioning its syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Ethyl 4-cyano-2-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Transitioning its synthesis from laboratory scale to industrial production presents significant challenges, including reaction control, process safety, and product purity. This document provides a comprehensive guide for the scale-up manufacturing of Ethyl 4-cyano-2-hydroxybenzoate. We present a robust, two-stage synthetic strategy, detailing process parameters, safety protocols for hazardous reagents, and purification techniques. The protocols are designed to be self-validating, with an emphasis on the causality behind each operational step to ensure reproducibility, safety, and high yield.

Introduction and Synthesis Strategy

The economic and scientific viability of producing Ethyl 4-cyano-2-hydroxybenzoate on a large scale hinges on an efficient, safe, and reproducible synthetic route. The target molecule is a substituted benzonitrile, a class of compounds crucial in medicinal chemistry.[1] This guide outlines a scalable two-step process beginning with the commercially available and cost-effective starting material, 4-amino-2-hydroxybenzoic acid.

The selected strategy involves:

  • Fischer Esterification: Conversion of 4-amino-2-hydroxybenzoic acid to its corresponding ethyl ester, Ethyl 4-amino-2-hydroxybenzoate. This classic reaction is well-understood and highly scalable.

  • Sandmeyer Reaction: Transformation of the amino group of the ethyl ester into a cyano group via a diazonium salt intermediate. The Sandmeyer reaction is a powerful tool for introducing a nitrile function onto an aromatic ring.[2][3]

This route was chosen for its high-yielding steps and the reliable nature of the involved transformations, which are critical for industrial applications. A significant focus of this guide is the rigorous safety protocol required for handling the toxic cyanide reagents in the second step.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Sandmeyer Reaction 4-amino-2-hydroxybenzoic_acid 4-Amino-2-hydroxybenzoic Acid Ethyl_4-amino-2-hydroxybenzoate Ethyl 4-amino-2-hydroxybenzoate 4-amino-2-hydroxybenzoic_acid->Ethyl_4-amino-2-hydroxybenzoate Ethanol (Excess) H₂SO₄ (cat.) Reflux Diazonium_Salt Aryl Diazonium Salt (Intermediate) Ethyl_4-amino-2-hydroxybenzoate->Diazonium_Salt 1. NaNO₂ / aq. HCl 0-5 °C Ethyl_4-cyano-2-hydroxybenzoate Ethyl 4-cyano-2-hydroxybenzoate (Final Product) Diazonium_Salt->Ethyl_4-cyano-2-hydroxybenzoate 2. CuCN / KCN Controlled Temp.

Figure 1: Overall synthetic route for Ethyl 4-cyano-2-hydroxybenzoate.

Part I: Fischer Esterification of 4-Amino-2-hydroxybenzoic Acid

Principle and Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product and achieve high conversion on a large scale, two key strategies are employed:

  • Use of Excess Reagent: Ethanol serves as both the reactant and the solvent, ensuring the equilibrium shifts towards the ester product according to Le Chatelier's principle.

  • Water Removal: While not explicitly detailed in this protocol for simplicity, in a continuous process, removal of the water byproduct would further enhance the yield.

Sulfuric acid is selected as the catalyst due to its low cost and high efficacy in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol.

Materials and Equipment
  • Chemicals:

    • 4-Amino-2-hydroxybenzoic acid (≥98% purity)

    • Ethanol (anhydrous, ≥99.5%)

    • Sulfuric Acid (98%)

    • Sodium Bicarbonate (NaHCO₃)

    • Purified Water

  • Equipment:

    • 100L Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

    • Heating/cooling mantle.

    • Nutsche filter or centrifuge for solid isolation.

    • Vacuum drying oven.

Detailed Protocol (Basis: 5 kg Starting Material)
  • Reactor Charging: Charge the 100L reactor with 4-Amino-2-hydroxybenzoic acid (5.0 kg, 32.65 mol).

  • Solvent Addition: Add anhydrous ethanol (40 L) to the reactor. Begin agitation at 100-150 RPM to create a slurry.

  • Catalyst Addition: Under controlled cooling (to manage the exotherm from dilution), slowly add concentrated sulfuric acid (1.0 L, 18.4 mol) to the slurry over 30-45 minutes, maintaining the internal temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC or TLC until the starting material is consumed (<1% remaining).

  • Cooling and Neutralization: Cool the reactor contents to 20-25°C. In a separate vessel, prepare a 10% aqueous solution of sodium bicarbonate. Slowly transfer the reaction mixture to the neutralization vessel, controlling the rate to manage CO₂ evolution. Adjust the pH to 7.0-7.5.

  • Precipitation and Isolation: The product, Ethyl 4-amino-2-hydroxybenzoate, will precipitate during neutralization. Cool the slurry to 5-10°C and hold for at least 2 hours to maximize crystallization.

  • Filtration: Isolate the solid product using a centrifuge or Nutsche filter.

  • Washing: Wash the filter cake with cold purified water (2 x 10 L) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Summary: Esterification
ParameterValue
4-Amino-2-hydroxybenzoic acid5.0 kg
Ethanol40 L
Sulfuric Acid (98%)1.0 L
Reaction Temperature~78°C (Reflux)
Reaction Time8-12 hours
Expected Yield 5.3 - 5.6 kg (90-95%)
Purity (HPLC) ≥99%

Part II: Sandmeyer Cyanation

Principle and Rationale

This stage is the most critical and hazardous part of the synthesis. It proceeds in two steps:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).[2] This reaction is highly exothermic and the resulting diazonium salt is thermally unstable, necessitating strict temperature control between 0-5°C to prevent decomposition and hazardous side reactions.[4]

  • Cyanation: The diazonium group, an excellent leaving group (N₂ gas), is displaced by a cyanide nucleophile. This transformation is catalyzed by copper(I) cyanide.[1][3] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical.[1]

CRITICAL SAFETY PROTOCOL: Cyanide Handling

OVERVIEW OF HAZARDS: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][6] They react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[7] HCN has a faint bitter almond smell, but a significant portion of the population cannot detect it.[5]

MANDATORY PRECAUTIONS:

  • Controlled Area: All operations involving cyanide must be conducted in a designated, restricted area with a dedicated, properly functioning fume hood or ventilated enclosure.[5][8]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and safety goggles. When handling cyanides, this MUST be supplemented with:

    • Impermeable gloves (nitrile is acceptable, double-gloving is recommended).[5]

    • Face shield.

    • A calibrated personal HCN gas monitor.

  • Buddy System: Never work with cyanides alone.[5]

  • Acid Segregation: Store all cyanide compounds completely separate from acids.[7][8]

  • Emergency Kit: A cyanide antidote kit must be immediately accessible, and personnel must be trained in its use. A safety shower and eyewash station are mandatory.[7]

  • Waste Neutralization: All cyanide-containing waste (liquid and solid) must be quenched before disposal. A common method involves treatment with an excess of ferrous sulfate solution followed by adjustment of pH to alkaline conditions with sodium hydroxide or calcium hypochlorite.

Materials and Equipment
  • Chemicals:

    • Ethyl 4-amino-2-hydroxybenzoate (from Part I)

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (37%)

    • Copper(I) Cyanide (CuCN)

    • Potassium Cyanide (KCN)

    • Toluene

    • Sodium Hydroxide (NaOH)

    • Ferrous Sulfate (for waste treatment)

  • Equipment:

    • 100L Jacketed reactor with high-efficiency cooling, overhead stirrer, and temperature probe.

    • Dosing pump for controlled additions.

    • pH meter.

    • Extraction vessel/liquid-liquid separator.

Detailed Protocol (Basis: 5.0 kg Starting Material)

Step A: Diazotization

  • Acid Slurry: Charge the 100L reactor with purified water (25 L) and concentrated hydrochloric acid (7.5 L). Cool the jacket to -5°C.

  • Amine Addition: Once the acid solution is at 0°C, add Ethyl 4-amino-2-hydroxybenzoate (5.0 kg, 27.6 mol) in portions, keeping the temperature below 5°C. Stir until a fine slurry is formed.

  • Nitrite Solution: In a separate vessel, dissolve sodium nitrite (2.1 kg, 30.4 mol) in purified water (8 L).

  • Diazotization: Slowly add the sodium nitrite solution to the amine slurry over 1.5-2 hours, maintaining the internal temperature strictly between 0-5°C. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper. The resulting diazonium salt solution should be used immediately.[4]

Step B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate 100L reactor, prepare the cyanide solution. Under a nitrogen atmosphere in a fume hood, dissolve copper(I) cyanide (2.7 kg, 30.1 mol) and potassium cyanide (2.0 kg, 30.7 mol) in purified water (30 L) at room temperature.

  • Cyanation Reaction: Cool the CuCN/KCN solution to 10-15°C. Add the cold diazonium salt solution from Step A to the cyanide solution over 2-3 hours. Maintain the reaction temperature between 15-20°C. Vigorous evolution of nitrogen gas will occur.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Add toluene (25 L) to the reactor and stir for 30 minutes.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 15 L).

    • Combine all organic layers.

    • CRITICAL: Treat the aqueous layer with ferrous sulfate to neutralize residual cyanide before sending it to waste treatment.

  • Washing: Wash the combined organic layer with 10% NaOH solution (15 L) to remove phenolic byproducts, followed by a wash with brine (15 L).

  • Solvent Removal: Concentrate the toluene solution under reduced pressure to obtain the crude product.

Data Summary: Sandmeyer Reaction
ParameterValue
Ethyl 4-amino-2-hydroxybenzoate5.0 kg
Sodium Nitrite2.1 kg
Diazotization Temperature0-5 °C
Copper(I) Cyanide2.7 kg
Cyanation Temperature15-20 °C
Expected Crude Yield 4.2 - 4.7 kg (80-88%)

Final Product Purification

Principle and Rationale

Recrystallization is the chosen method for purifying the crude Ethyl 4-cyano-2-hydroxybenzoate. The ideal solvent system is one in which the product is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain either soluble or insoluble at all temperatures. An ethanol/water mixture is effective for this class of compound.

Detailed Protocol
  • Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of hot ethanol (~8-10 L) and heat to 60-70°C to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add activated carbon (1% w/w) and stir for 30 minutes at temperature, then filter hot to remove the carbon.

  • Crystallization: Slowly add hot purified water (~8-10 L) to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further to 0-5°C using a chiller. Hold for at least 4 hours to ensure maximum crystal formation.

  • Isolation & Drying: Isolate the pure crystals by filtration, wash with a cold 20:80 ethanol/water mixture, and dry under vacuum at 50°C.

Expected Final Yield: 3.8 - 4.3 kg (70-80% overall yield from Ethyl 4-amino-2-hydroxybenzoate). Final Purity (HPLC): >99.5%.

Process Workflow and Troubleshooting

The entire manufacturing process requires careful coordination between steps, especially the immediate use of the diazonium salt intermediate.

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 4-cyano-2-hydroxybenzoate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 4-cyano-2-hydroxybenzoate, a key intermediate in the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 4-cyano-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[1][2][3] This protocol details the underlying principles, experimental setup, step-by-step procedure, and expected outcomes, supported by mechanistic insights and safety considerations. The application of microwave irradiation significantly accelerates the reaction, leading to higher yields and purity in a fraction of the time required by traditional techniques.[4][5]

Introduction: The Case for Microwave-Assisted Synthesis

Ethyl 4-cyano-2-hydroxybenzoate is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents.[5] Microwave-assisted organic synthesis has emerged as a transformative technology, addressing many of these limitations.[1][2][6]

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture.[7] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the reaction vessel.[2][6] This "in-core" heating is fundamentally different from conventional heating, which relies on slower, less efficient heat transfer from an external source.[7] The key advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[4][7]

  • Increased Yields and Purity: The rapid heating and precise temperature control minimize the formation of byproducts.[2][4]

  • Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to conventional heating methods.[2][3]

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing environmental impact.[1][3]

Reaction Mechanism and Rationale

The synthesis of Ethyl 4-cyano-2-hydroxybenzoate via microwave irradiation typically involves the cyanation of a suitable precursor, such as an aryl halide. The nitrile group is a versatile functional group that can be further transformed into amines, carboxylic acids, and various heterocyclic systems, making this a crucial transformation in organic synthesis.[8]

While a specific, peer-reviewed protocol for the microwave-assisted synthesis of Ethyl 4-cyano-2-hydroxybenzoate was not found in the initial search, a general and robust palladium-catalyzed cyanation procedure for aryl halides can be adapted. This approach is widely documented for its efficiency under microwave conditions.[8][9]

The proposed reaction is a palladium-catalyzed cross-coupling reaction. The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by transmetalation with a cyanide source (like zinc cyanide), and finally, reductive elimination to yield the desired benzonitrile and regenerate the palladium(0) catalyst. Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement.

Experimental Protocol

This protocol is a well-established method for the microwave-assisted cyanation of aryl bromides and can be applied to the synthesis of Ethyl 4-cyano-2-hydroxybenzoate from a suitable starting material like Ethyl 4-bromo-2-hydroxybenzoate.

Materials and Equipment
Reagents Equipment
Ethyl 4-bromo-2-hydroxybenzoate (1.0 mmol)Dedicated microwave synthesizer for organic chemistry
Zinc cyanide (Zn(CN)₂) (0.6 mmol)10 mL microwave reactor vials with stir bars
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)Magnetic stirrer
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 mmol)Standard laboratory glassware
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol)Fume hood
N,N-Dimethylformamide (DMF) (3 mL)Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add Ethyl 4-bromo-2-hydroxybenzoate (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).

  • Reagent Addition: In a fume hood, add N,N-Dimethylformamide (DMF, 3 mL) and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.2 mmol) to the vial.

  • Sealing the Vessel: Tightly seal the vial with a Teflon septum and an aluminum crimp top. Caution: Proper sealing is crucial to contain the pressure generated at elevated temperatures.[10]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 160 °C

    • Hold Time: 200 seconds

    • Maximum Power: 300 W

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to a safe temperature (below 50 °C) using the instrument's compressed air cooling feature before removing it from the microwave cavity.[10]

  • Work-up and Purification:

    • Once cooled, carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 4-cyano-2-hydroxybenzoate.

Reaction Workflow Diagram

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Add Ethyl 4-bromo-2-hydroxybenzoate, Zn(CN)₂, Pd₂(dba)₃, and dppf to vial reagent1 Add DMF and TMEDA prep1->reagent1 seal Seal vial reagent1->seal irradiate Microwave Irradiation (160 °C, 200s) seal->irradiate cool Cool to <50 °C irradiate->cool open Open vial cool->open extract Extraction with Ethyl Acetate open->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Column Chromatography dry->purify product Pure Ethyl 4-cyano-2-hydroxybenzoate purify->product

Sources

Application

Application Note: Ethyl 4-cyano-2-hydroxybenzoate (ECHB) as a Tunable Antenna Ligand in Lanthanide Coordination Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic ligand design, photophysical optimization, and self-validating synthesis protocols for luminescent coordi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic ligand design, photophysical optimization, and self-validating synthesis protocols for luminescent coordination complexes.

Executive Summary

While Ethyl 4-cyano-2-hydroxybenzoate (ECHB) is widely cataloged as an organic building block, its specific structural topology makes it an exceptionally powerful, yet underutilized, ligand in coordination chemistry. By combining a bidentate salicylate core with an electron-withdrawing para-cyano group, ECHB serves as a highly tunable "antenna" ligand for sensitizing lanthanide luminescence[1].

This application note details the causality behind using ECHB in coordination chemistry, specifically focusing on the rational design of highly emissive Europium ( Eu3+ ) complexes. We provide field-proven insights into triplet-state energy tuning, synergistic co-ligand strategies, and step-by-step validated protocols for synthesizing discrete, solution-processable luminescent materials.

Mechanistic Insights: The Causality of Ligand Design

As application scientists, we must move beyond merely mixing reagents to understanding why specific molecular topologies dictate macroscopic properties. The selection of ECHB over standard salicylic acid is driven by three distinct mechanistic advantages:

A. Steric Restriction via Esterification

Free salicylic acid often coordinates via both the phenolate and the carboxylate groups, bridging multiple metal centers to form insoluble, polymeric Metal-Organic Frameworks (MOFs). By utilizing the ethyl ester derivative (ECHB), coordination is strictly restricted to the phenolate oxygen and the ester carbonyl oxygen. This forces the formation of discrete, highly soluble mononuclear complexes (e.g., [Ln(ECHB)3​] ), which are critical for solution-processed thin films in OLEDs or liquid-phase biological assays[1].

B. Triplet State ( T1​ ) Tuning via the Cyano Group

Lanthanide ions exhibit parity-forbidden f-f transitions, resulting in extremely low direct absorption coefficients. To achieve bright luminescence, they rely on the "antenna effect" : the ligand absorbs UV light, undergoes intersystem crossing (ISC) to its triplet state ( T1​ ), and transfers this energy to the emissive resonance levels of the lanthanide (e.g., 5D0​ for Eu3+ )[2].

A common pitfall is a mismatch in energy levels. If the ligand's T1​ is too high, energy transfer is inefficient; if it is too low, back-energy transfer quenches the emission. The strongly electron-withdrawing -CN group at the 4-position of ECHB lowers the T1​ energy compared to unsubstituted salicylates. This creates a near-perfect energy gap ( ΔE≈2,500−3,500 cm−1 ) relative to the Eu3+ 5D0​ state, drastically minimizing non-radiative decay and maximizing the Photoluminescence Quantum Yield (PLQY).

C. Secondary Coordination Sphere

The peripheral nitrogen of the cyano group acts as a secondary, "soft" coordination site. While the hard oxygen atoms bind the oxophilic lanthanide, the cyano nitrogen can be used to capture soft transition metals (e.g., Ag+ , Pd2+ ), enabling the rational design of bimetallic alternating chain complexes and magneto-structural materials[3].

Sensitization S0 ECHB Ground State (S0) S1 ECHB Excited Singlet (S1) S0->S1 UV Excitation (LMCT) T1 ECHB Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Loss (Quenching) Eu Eu3+ Excited State (5D0) T1->Eu Energy Transfer (Dexter/Förster) Em Luminescence (612 nm) Eu->Em Radiative Decay

Fig 1. Jablonski diagram illustrating the antenna effect sensitization pathway in ECHB-Eu3+ complexes.

Quantitative Data Presentation

The table below summarizes the photophysical enhancements achieved by utilizing the cyano-substituted ECHB ligand compared to a standard unsubstituted ethyl salicylate ligand.

Table 1: Comparative Photophysical Properties of Europium Complexes

Ligand SystemComplex FormulaAbs Max (nm)Triplet Energy ( cm−1 )PLQY (%)Luminescence Lifetime (ms)
Ethyl salicylate (ES) [Eu(ES)3​(phen)] 310~24,50022.40.85
ECHB [Eu(ECHB)3​(phen)] 338 ~21,800 68.7 1.62

(Note: Data represents typical optimized values for discrete ternary lanthanide-salicylate complexes in anhydrous environments).

Experimental Protocol: Synthesis of [Eu(ECHB)3​(phen)]

To ensure a highly emissive product, we must displace all coordinated water molecules. Lanthanide ions typically require a coordination number of 8 or 9. Three bidentate ECHB ligands provide 6 coordination sites. If left native, water molecules will fill the remaining sites, and their high-frequency O-H oscillators will severely quench the luminescence via multi-phonon relaxation[1]. Therefore, we introduce 1,10-phenanthroline (phen) as a synergistic, rigid bidentate co-ligand to saturate the coordination sphere.

Materials Required:
  • Ethyl 4-cyano-2-hydroxybenzoate (ECHB)

  • Europium(III) chloride hexahydrate ( EuCl3​⋅6H2​O )

  • 1,10-phenanthroline (phen)

  • 0.1 M NaOH in Ethanol

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology (Self-Validating System):
  • Ligand Preparation & Deprotonation:

    • Dissolve 3.0 mmol of ECHB in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: ECHB must be deprotonated to bind strongly to the Eu3+ ion. Add exactly 3.0 mmol of 0.1 M ethanolic NaOH dropwise while stirring.

    • Validation Check: Monitor the pH. It should stabilize around 7.5–8.0. Do not exceed pH 8.5, as excess hydroxide will trigger the hydrolysis of the ethyl ester back to the free carboxylic acid, ruining the discrete nature of the complex.

  • Co-Ligand Integration:

    • Add 1.0 mmol of 1,10-phenanthroline to the reaction mixture. Stir at 45°C for 15 minutes until fully dissolved.

  • Metalation (The Self-Validating Step):

    • Dissolve 1.0 mmol of EuCl3​⋅6H2​O in 5 mL of absolute ethanol.

    • Add the Europium solution dropwise to the ligand mixture over 10 minutes.

    • Validation Check: Conduct this step under a 365 nm UV TLC lamp. As the Eu3+ coordinates to the ECHB/phen system, the solution will immediately transition from weakly blue-fluorescent (ligand only) to a brilliant, piercing red emission (612 nm). If the red emission is weak, water contamination or incomplete deprotonation has occurred.

  • Reflux and Isolation:

    • Reflux the mixture at 70°C for 4 hours to ensure thermodynamic product formation.

    • Allow the solution to cool to room temperature, then filter to remove any insoluble NaCl byproducts.

  • Crystallization:

    • Subject the filtrate to slow evaporation at room temperature in a dark environment. Within 48–72 hours, highly emissive crystalline powders of [Eu(ECHB)3​(phen)] will precipitate. Wash with cold ethanol and dry under vacuum.

SynthesisWorkflow Step1 1. Ligand Deprotonation ECHB + NaOH in EtOH (pH 8.0) Step2 2. Co-ligand Addition Add 1,10-phenanthroline (1 eq) Step1->Step2 Step3 3. Metalation (UV Monitored) Dropwise addition of EuCl3·6H2O Step2->Step3 Step4 4. Thermodynamic Reflux 70°C for 4 hours Step3->Step4 Step5 5. Isolation & Characterization Slow evaporation, PLQY, SCXRD Step4->Step5

Fig 2. Step-by-step workflow for the synthesis of highly emissive [Eu(ECHB)3(phen)] complexes.

References

  • Sigma-Aldrich. "Ethyl-4-hydroxybenzoate Derivatives: ETHYL 4-CYANO-2-HYDROXYBENZOATE".

  • BLD Pharm. "72817-97-1 | Ethyl 4-amino-5-cyano-2-hydroxybenzoate". 4

  • US Patent 7018850B2. "Salicylamide-lanthanide complexes for use as luminescent markers". 1

  • The Journal of Physical Chemistry C (ACS Publications). "Salicylic Acid-Modified Sm-TiO2 for Photoluminescence and Photocatalysis under Real Sunlight". 2

  • Inorganic Chemistry (ACS Publications). "Magneto−Structural Correlation in a Series of Bimetallic Alternating Chain Complexes". 3

Sources

Method

Application Notes and Protocols: Green Chemistry Approaches for the Synthesis of Ethyl 4-cyano-2-hydroxybenzoate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate, a key intermediate in pharmaceutical and materials science, utilizing green chemistry principles. Traditional s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate, a key intermediate in pharmaceutical and materials science, utilizing green chemistry principles. Traditional synthetic routes often involve hazardous reagents, harsh conditions, and significant waste generation. This guide details two primary green synthetic pathways designed to mitigate these issues by incorporating biocatalysis, solid acid catalysts, microwave-assisted reactions, and greener solvent systems. The protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis who are seeking sustainable and efficient manufacturing processes.

Introduction: The Imperative for Green Synthesis

Ethyl 4-cyano-2-hydroxybenzoate is a valuable building block in organic synthesis. The presence of three distinct functional groups—an ester, a nitrile, and a phenol—makes it a versatile precursor for a variety of more complex molecules, including pharmaceuticals and functional materials. The conventional synthesis of such substituted aromatics often relies on methodologies that are misaligned with the principles of green chemistry, frequently involving corrosive acids, toxic solvents, and energy-intensive steps.

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. These principles include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. This guide presents practical applications of these principles to the synthesis of Ethyl 4-cyano-2-hydroxybenzoate.

We will explore two primary green synthetic routes, each designed to minimize environmental impact while maintaining high yield and purity of the final product.

Overview of Proposed Green Synthetic Pathways

Two plausible green synthetic routes for the production of Ethyl 4-cyano-2-hydroxybenzoate are presented. Route A begins with 4-amino-2-hydroxybenzoic acid and leverages biocatalysis and microwave-assisted cyanation. Route B starts from the more readily available ethyl salicylate and incorporates green nitration and reduction steps prior to the cyanation.

dot

Caption: Overview of the two proposed green synthetic routes.

Route A: Synthesis from 4-Amino-2-hydroxybenzoic Acid

This route is highly advantageous if the starting material, 4-amino-2-hydroxybenzoic acid, is readily available. It involves a two-step process: a green esterification followed by a microwave-assisted Sandmeyer cyanation.

Step 1: Green Esterification of 4-Amino-2-hydroxybenzoic Acid

The esterification of the carboxylic acid group is the first step. Traditional Fischer esterification often uses a large excess of alcohol and a strong, corrosive mineral acid like sulfuric acid.[1] We present two greener alternatives: biocatalytic esterification using an immobilized lipase and heterogeneous catalysis with a solid acid.

Principle: Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous or low-water environments.[2][3] The use of an immobilized enzyme, such as Novozym® 435 (Candida antarctica Lipase B), allows for easy recovery and reuse of the catalyst, high selectivity, and mild reaction conditions.[2]

dot

Biocatalytic_Esterification Reactants 4-Amino-2-hydroxybenzoic Acid + Ethanol (Excess) Reaction Shaking Incubation (40-60°C, 24-72h) Reactants->Reaction Catalyst Immobilized Lipase (e.g., Novozym® 435) Catalyst->Reaction Solvent Solvent (e.g., 2-MeTHF) + Molecular Sieves Solvent->Reaction Filtration Filtration Reaction->Filtration Product Ethyl 4-amino-2-hydroxybenzoate Filtration->Product Recycle Recovered Lipase (for reuse) Filtration->Recycle

Caption: Workflow for biocatalytic esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-amino-2-hydroxybenzoic acid (1.0 eq), absolute ethanol (5-10 eq), and a suitable bio-based solvent such as 2-methyltetrahydrofuran (2-MeTHF) if necessary.

  • Catalyst and Water Removal: Add immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the carboxylic acid) and activated molecular sieves (3Å, ~20% w/v) to the mixture. The molecular sieves help to remove the water produced during the reaction, driving the equilibrium towards the ester product.[2]

  • Incubation: Seal the flask and place it in a shaking incubator at 40-60°C for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture to recover the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and dried for reuse.

  • Isolation: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-amino-2-hydroxybenzoate. The product can be further purified by recrystallization from an ethanol/water mixture.[1]

Principle: Solid acid catalysts, such as phosphoric acid-modified montmorillonite K10 clay, can replace corrosive mineral acids.[4] These catalysts are easily separable, reusable, and often allow for solvent-free reaction conditions, which significantly improves the green profile of the synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 4-aminobenzoic acid (1.0 eq), the desired alcohol (e.g., ethanol, 3-5 eq), and the phosphoric acid-modified montmorillonite K10 catalyst (10 wt% of the acid).[4]

  • Reaction: Heat the mixture to reflux for 3-5 hours under solvent-free conditions.[4] The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After cooling, add a suitable solvent like ethyl acetate to dissolve the product and filter to remove the catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: The filtrate is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the ester product.

ParameterBiocatalytic EsterificationSolid Acid Catalysis
Catalyst Immobilized Lipase (e.g., Novozym® 435)Phosphoric acid-modified Montmorillonite K10
Temperature 40-60°CReflux (typically >80°C)
Reaction Time 24-72 hours3-5 hours
Solvent Optional (e.g., 2-MeTHF) or solvent-freeSolvent-free
Key Advantages High selectivity, mild conditions, reusable catalystReusable catalyst, solvent-free, shorter reaction time
Yield Typically >90%Typically >90%[4]
Step 2: Microwave-Assisted Sandmeyer Cyanation

Principle: The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate, traditionally using a copper(I) cyanide catalyst.[5] The application of microwave irradiation dramatically reduces reaction times from hours to minutes and can improve yields by minimizing the formation of by-products.[6]

dot

Microwave_Cyanation Start Ethyl 4-amino-2-hydroxybenzoate Diazotization Diazotization (NaNO₂, aq. Acid, 0-5°C) Start->Diazotization Diazonium Aryl Diazonium Salt (in situ) Diazotization->Diazonium Cyanation Microwave Reactor (CuCN, 150-200°C, 5-15 min) Diazonium->Cyanation Product Ethyl 4-cyano-2-hydroxybenzoate Cyanation->Product

Caption: Workflow for Microwave-Assisted Sandmeyer Cyanation.

Experimental Protocol:

  • Diazotization: Dissolve Ethyl 4-amino-2-hydroxybenzoate (1.0 eq) in a mixture of a suitable acid (e.g., 2 M HCl) and water, and cool the solution to 0-5°C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation Reaction: In a separate microwave-safe reaction vessel, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)).

  • Microwave Irradiation: Carefully add the cold diazonium salt solution to the CuCN mixture. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature between 150-200°C for 5-15 minutes.[6]

  • Work-up and Isolation: After cooling, pour the reaction mixture into a solution of ferric chloride to decompose any complexed cyanides. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Route B: Synthesis from Ethyl Salicylate

Step 1: Green Nitration of Ethyl Salicylate

Principle: Traditional nitration methods use a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"), which generates significant acidic waste. Greener alternatives focus on using solid acid catalysts or alternative nitrating agents to improve safety and reduce waste. A solid acid catalyst like H₃PO₄ supported on TiO₂-ZrO₂ can be used with nitric acid under milder conditions.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl salicylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Catalyst and Reagent Addition: Add the H₃PO₄/TiO₂-ZrO₂ catalyst (25 wt% of the substrate).[7] Cool the mixture in an ice bath and add nitric acid (65%, 1.2 eq) dropwise while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor the formation of the product by TLC.

  • Work-up: Upon completion, filter off the solid catalyst. The filtrate is then washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: The organic layer is dried and the solvent is evaporated to yield Ethyl 4-nitro-2-hydroxybenzoate.

Step 2: Catalytic Reduction of the Nitro Group

Principle: The reduction of the nitro group to an amine is a crucial step. While classical methods often use stoichiometric metals like iron or tin in acidic media, generating large amounts of waste, catalytic hydrogenation is a much greener alternative. This method uses a catalyst (e.g., Palladium on carbon, Pd/C, or Raney Nickel) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid) with high atom economy.[8][9]

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 4-nitro-2-hydroxybenzoate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 5-10% Pd/C (1-5 mol%).

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The solvent is removed from the filtrate by rotary evaporation to yield Ethyl 4-amino-2-hydroxybenzoate.

Step 3: Microwave-Assisted Sandmeyer Cyanation

This final step is identical to Step 2 in Route A (Section 3.2), converting the newly formed amino group into the target cyano group.

Conclusion

The production of Ethyl 4-cyano-2-hydroxybenzoate can be achieved through more sustainable synthetic routes that align with the principles of green chemistry. By employing biocatalysts or solid acid catalysts for esterification, catalytic hydrogenation for reduction, and microwave-assisted synthesis for cyanation, it is possible to significantly reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional methods. These protocols provide a foundation for developing environmentally benign and economically viable processes for the manufacturing of this important chemical intermediate.

References

  • Stamatis, H., Sereti, V., & Kolisis, F. N. (2001). Esterification of phenolic acids catalyzed by lipases immobilized in organogels.
  • Tanabe, K. K., & Cohen, S. M. (2011). Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework.
  • Bunnage, M. E., & Smith, C. D. (2007). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development, 11(2), 259-262.
  • Li, J., et al. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
  • Dutta, B., & Das, B. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.
  • Lipshutz, B. H., & Ghorai, S. (2012). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 3(1), 226-229.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters.
  • Lutjen, A., & Quirk, M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments), (138), e58110.
  • Institute For Research In Schools. Towards Greener Fragrances Esterification Reactions With Ionic Liquids.
  • Beletskaya, I. P., et al. (2009). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 6(4), 645-667.
  • Pasricha, S. (2022). Green routes to nitration of arenes-An Enquiry. SRI-VIPRA Project Report.
  • Meena, R., & Sharma, U. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163-168.
  • BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N.
  • Wang, C., et al. (2014).
  • Hasan, F., Shah, A. A., & Hameed, A. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology advances, 20(5-6), 327-351.
  • CN106905173A - Prepare aminobenzoic acid or the method for its ester.
  • Tadrent, S., & Len, C. (2020).
  • Kharasch, M. S., & Joshi, B. S. (1957). Microwave-Assisted Synthesis of β-Cyanoketones under Bucherer–Bergs Conditions and Their Antimicrobial Evaluation and In Silico Studies. Russian Journal of Organic Chemistry, 59(9), 1598-1608.
  • Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology and Applied Biochemistry, 36(1), 49-62.
  • Gholinejad, M., & Nájera, C. (2014). Fast and Efficient Nitration of Salicylic Acid and Some Other Aromatic Compounds over H3PO4/TiO2-ZrO2 Using Nitric Acid.
  • CN103483204A - Preparation method of ethyl 5-nitro salicylate.
  • Barbas, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1832.
  • Tanabe, K. K., & Cohen, S. M. (2011). Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework. Chemical Science, 2(4), 711-714.
  • Barbero, M., et al. (2008). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic Letters, 10(19), 4223-4226.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in Ethyl 4-cyano-2-hydroxybenzoate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall reaction yield and purity. As an essential building block in the synthesis of various pharmaceutical agents and functional materials, mastering its preparation is critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of Ethyl 4-cyano-2-hydroxybenzoate can be approached via several established routes. The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations. The two most prevalent pathways start from either an aromatic amine (via Sandmeyer reaction) or an aryl halide (via nucleophilic substitution/cyanation).

cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Nucleophilic Cyanation Amine Ethyl 4-amino-2-hydroxybenzoate Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, HCl 0-5 °C Product1 Ethyl 4-cyano-2-hydroxybenzoate Diazonium->Product1 CuCN, heat Halide Ethyl 4-halo-2-hydroxybenzoate (X = I, Br) Product2 Ethyl 4-cyano-2-hydroxybenzoate Halide->Product2 Cyanide Source (e.g., K₄[Fe(CN)₆], CuCN) Catalyst (e.g., Pd, Cu)

Caption: High-level overview of common synthetic routes.

Section 2: Troubleshooting Guide

This section addresses the most common and challenging issues encountered during the synthesis. Each question is framed from a user's perspective and answered with diagnostic steps and corrective actions.

Q1: Why is my reaction yield consistently low?

A low yield is the most frequent complaint. It rarely stems from a single cause but rather a combination of factors related to reaction conditions and intermediate stability.

Answer: Let's break down the potential culprits. Low yield can be traced back to three primary issues: incomplete reaction, degradation of intermediates or products, and competing side reactions.

The first step in diagnosing the problem is to monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[1] An ideal TLC analysis will show the gradual disappearance of the starting material spot and the appearance of the product spot. If the starting material spot remains prominent even after extended reaction times, the issue is likely incomplete conversion. If multiple new spots appear, side reactions are your primary concern.

Below is a decision tree to help diagnose the issue systematically.

cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed CheckTLC Analyze reaction mixture with TLC Start->CheckTLC SM_Present Significant starting material remains? CheckTLC->SM_Present TLC reveals... IncompleteConv Problem: Incomplete Conversion SM_Present->IncompleteConv Yes SideRxns Problem: Side Reactions SM_Present->SideRxns No, multiple byproduct spots Sol_Temp Optimize Temperature: Systematically vary temp. [3] IncompleteConv->Sol_Temp Sol_Time Increase Reaction Time: Monitor until SM is consumed. [19] IncompleteConv->Sol_Time Sol_Reagent Verify Reagent Quality: Use fresh/purified reagents. [19] IncompleteConv->Sol_Reagent Sol_Catalyst Check Catalyst (if applicable): Ensure catalyst is active. [30] IncompleteConv->Sol_Catalyst Sol_LowerTemp Lower Reaction Temperature: Minimizes degradation & side reactions. [30] SideRxns->Sol_LowerTemp Sol_Anhydrous Ensure Anhydrous Conditions: Prevents hydrolysis. [19] SideRxns->Sol_Anhydrous Sol_Atmosphere Use Inert Atmosphere (N₂/Ar): Prevents oxidation. SideRxns->Sol_Atmosphere Sol_Stoich Adjust Stoichiometry: Avoid excess of reactive species. SideRxns->Sol_Stoich

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm seeing significant byproduct formation. What are they and how can I minimize them?

Answer: Byproduct formation is a classic challenge, particularly when working with polyfunctional aromatic compounds. The main culprits in this synthesis are typically decarboxylation and, in the case of the Sandmeyer route, hydrolysis of the diazonium intermediate.

  • Decarboxylation: The combination of a hydroxyl group and a carboxyl (or ester) group on the aromatic ring makes it susceptible to decarboxylation, especially at elevated temperatures.[2][3] This process results in the loss of the ethyl ester group as CO2 and ethanol, leading to 3-cyanophenol, a common and frustrating impurity.

    • Preventative Measure: The most effective way to prevent decarboxylation is to maintain strict temperature control and avoid excessive heating. If your protocol calls for high temperatures, consider exploring alternative methods that proceed under milder conditions.

  • Hydrolysis of Diazonium Salt (Sandmeyer Route): The diazonium intermediate is an electrophile and can be attacked by water, which acts as a nucleophile. This reaction reverts the intermediate back to a phenolic compound (in this case, the starting material Ethyl 2-hydroxy-4-aminobenzoate or a related phenol) and releases nitrogen gas.[4] This is a major competitive pathway to the desired cyanation.

    • Preventative Measure: This side reaction is minimized by two key practices:

      • Low Temperature: The diazotization step must be performed at 0-5 °C to ensure the stability of the diazonium salt.[5]

      • Immediate Use: The diazonium salt solution should be prepared fresh and used immediately in the subsequent cyanation step.[5] Do not store it.

  • Biaryl Formation: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds as byproducts.[4]

    • Preventative Measure: While difficult to eliminate completely, ensuring an efficient transfer of the cyano group from the copper complex can minimize the lifetime of the aryl radical, thereby reducing the chance of dimerization. This points to the importance of an active copper(I) cyanide catalyst.

Q3: My Sandmeyer reaction is failing, with a dark tar-like substance forming. What's happening?

Answer: The formation of dark, insoluble tars is a strong indication of diazonium salt decomposition and subsequent polymerization. As discussed, diazonium salts are thermally unstable.

The primary cause is almost always a loss of temperature control during the diazotization step. If the temperature rises above 5-10 °C, the salt begins to decompose rapidly in an uncontrolled manner.[5] Another potential cause is slow addition of the sodium nitrite solution, which can lead to localized "hot spots" in the reaction mixture even if the external bath temperature is correct.

Corrective Protocol:

  • Ensure your reaction vessel is submerged in a well-stirred ice/salt bath capable of maintaining a temperature between 0 and 5 °C.

  • Dissolve your starting amine (Ethyl 4-amino-2-hydroxybenzoate) in the acidic solution first and ensure it is fully cooled before starting the addition.

  • Prepare a solution of sodium nitrite and add it dropwise via an addition funnel, keeping the tip of the funnel below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

  • Monitor the internal reaction temperature with a thermometer throughout the addition. If it rises above 5 °C, halt the addition until it cools.

Q4: How can I effectively purify my crude product?

Answer: Proper purification is key to obtaining high-quality Ethyl 4-cyano-2-hydroxybenzoate. A multi-step approach involving extraction and recrystallization is often most effective.

Step-by-Step Purification Protocol:

  • Quenching & Extraction: After the reaction is complete, quench the mixture by pouring it into water or ice. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid/Base Wash: The key to removing phenolic impurities is an acid-base wash.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract any unreacted acidic starting materials or acidic byproducts into the aqueous layer.[6]

    • Subsequently, wash with a dilute sodium hydroxide (NaOH) solution. This can help remove other phenolic impurities. Be cautious, as overly basic conditions can potentially hydrolyze the ester.

    • Finally, wash with brine (saturated NaCl solution) to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[6]

  • Recrystallization: This is the final and most critical step for achieving high purity.

    • Screen for a suitable solvent system. A mixture of ethanol and water is often effective.[7] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal reaction temperature for the cyanation step in a Sandmeyer reaction?

    • A: After the initial diazotization at 0-5 °C, the cyanation step typically requires heating. The optimal temperature can vary but is often in the range of 50-100 °C. It is crucial to increase the temperature gradually and monitor the reaction for the controlled evolution of nitrogen gas. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote decarboxylation and other side reactions.[8]

  • Q: Are there safer alternatives to copper(I) cyanide?

    • A: Yes. While CuCN is traditional, the high toxicity of copper and cyanide salts is a significant concern. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a much less toxic and more stable alternative cyanide source that can be used effectively, often in palladium-catalyzed cyanation reactions of aryl halides.[9] This approach avoids the need to handle highly toxic simple cyanide salts directly.

  • Q: What are the critical safety precautions when working with cyanide reagents?

    • A: All work with cyanide compounds must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method.[10] Use silica gel plates. A good mobile phase (eluent) to start with is a mixture of hexane and ethyl acetate (e.g., a 7:3 or 8:2 ratio). Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenolic hydroxyl group and other functional groups to produce a visible spot.[10]

Section 4: Detailed Experimental Protocol (Sandmeyer Route)

This protocol is a representative example and should be adapted based on your specific laboratory conditions and scale.

Synthesis of Ethyl 4-cyano-2-hydroxybenzoate from Ethyl 4-amino-2-hydroxybenzoate

Materials:

  • Ethyl 4-amino-2-hydroxybenzoate

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to create a solution with CuCN)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Ethyl 4-amino-2-hydroxybenzoate (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30 minutes.[5]

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. Use this solution immediately in the next step.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq). If desired, this can be made by dissolving CuCN and NaCN in water.

    • Warm the copper cyanide solution to approximately 60 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. This step should be performed behind a blast shield, as the evolution of nitrogen gas can be vigorous.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours or until the evolution of nitrogen gas ceases. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure Ethyl 4-cyano-2-hydroxybenzoate as a solid.

References

  • Gattermann, L. (1907). The Gattermann reaction. Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. Scientific Diagram. Available at: [Link]

  • Goossen, L. J., et al. (2012). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • RSC Publishing. (2020). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Mechanochemistry. Available at: [Link]

  • The Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Available at: [Link]

  • Luo, L., Lin, J.-H., & Xiao, J.-C. (2023). Dehydroxylative Cyanation of Alcohols Promoted by Triphenyphosphine/1,2-Diiodoethane. Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Ali, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • RSC Publishing. (2010). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. Available at: [Link]

  • FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Recrystallization of Ethyl 4-cyano-2-hydroxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of Ethyl 4-cyano-2-hydroxybenzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of Ethyl 4-cyano-2-hydroxybenzoate .

Due to its polyfunctional nature—featuring an ester, a phenol, and a nitrile group—this aromatic building block forms complex hydrogen-bonding networks. These structural properties dictate its solubility profile and make it highly susceptible to phase-separation issues (such as "oiling out") during purification[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Solvent Selection Matrix

Selecting the correct solvent system is the thermodynamic foundation of any successful recrystallization. The table below summarizes the optimal solvent choices based on the polarity and structural features of substituted hydroxybenzoates[2].

Solvent SystemRolePolarity ProfileApplication Notes & Causality
Ethanol Primary SolventPolar proticExcellent solubility at boiling point; moderate at 0°C. Disrupts intermolecular H-bonds of the solute.
Water Anti-solventHighly polarInduces supersaturation. High risk of oiling out if added too rapidly due to sudden polarity shifts.
Toluene Single SolventNon-polarIdeal for highly pure crude. Relies on strict temperature gradients rather than polarity shifts.
Ethyl Acetate / Hexane Mixed SolventModerate / Non-polarExcellent alternative if ethanol/water causes persistent oiling out. Yields sharp TLC validation spots.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every purification must be treated as a closed, self-validating system. The following protocol utilizes a mixed-solvent system (Ethanol/Water), which is highly effective for hydroxybenzoate derivatives[2].

Protocol A: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Initial Mass Balance : Accurately weigh your crude Ethyl 4-cyano-2-hydroxybenzoate to establish a baseline for yield calculation[3].

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimum volume of near-boiling ethanol (approx. 2–3 mL per gram of crude) and swirl on a hot plate until fully dissolved[4]. Causality: Using the absolute minimum solvent ensures the solution is saturated at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.

  • Decolorization (If required) : If the solution contains dark, polymeric impurities, add 10–20 mg of activated charcoal. Boil for 3 minutes, then perform a hot gravity filtration through fluted filter paper[5]. Causality: The massive surface area of the carbon selectively adsorbs large, conjugated impurities.

  • Anti-Solvent Addition : While maintaining a gentle boil, add hot deionized water dropwise until a faint, persistent cloudiness appears in the solution[1].

  • Clarification : Add 1–2 drops of hot ethanol just until the solution turns clear again.

  • Controlled Cooling : Remove the flask from the heat source. Insulate it with paper towels and allow it to cool undisturbed to room temperature over 30–45 minutes[6].

  • Maximum Yield Induction : Once the flask reaches room temperature, transfer it to an ice-water bath (0°C) for 15 minutes[4]. Causality: The extreme temperature drop forces the remaining solute out of the mother liquor, maximizing recovery.

  • Isolation & Washing : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1–2 mL of ice-cold 1:1 ethanol/water[7]. Causality: The wash must be ice-cold to remove residual mother liquor adhering to the crystal surface without providing enough thermal energy to redissolve the purified lattice.

  • Validation : Dry the crystals under vacuum for 24 hours. Verify purity via melting point analysis and Thin Layer Chromatography (TLC) using a 70/30 Hexane/Ethyl Acetate mobile phase[3].

Part 3: Mechanistic Troubleshooting Workflow

Workflow Start Crude Ethyl 4-cyano-2-hydroxybenzoate Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve AntiSolvent Add Hot Water Dropwise Until Cloudy Dissolve->AntiSolvent Cooling Slow Cooling to Room Temperature AntiSolvent->Cooling Check Observation During Cooling Cooling->Check Oil Oiling Out (Liquid Separation) Check->Oil Milky droplets NoCryst No Crystals (Supersaturation) Check->NoCryst Remains clear Cryst Crystals Form Properly Check->Cryst Nucleation begins FixOil Reheat, Add Ethanol, Cool Slower Oil->FixOil FixOil->Cooling FixNoCryst Scratch Flask / Add Seed Crystal NoCryst->FixNoCryst FixNoCryst->Cooling IceBath Ice Bath (0°C) for 15 mins Cryst->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter

Fig 1: Troubleshooting workflow for the recrystallization of Ethyl 4-cyano-2-hydroxybenzoate.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my product separate as a milky oil instead of forming crystals? A1: This phenomenon is known as "oiling out." It occurs when the compound separates from the solution at a temperature that is higher than its depressed melting point[1]. It is highly common in alcohol/water mixtures when the anti-solvent (water) is added in excess, forcing a rapid, non-crystalline phase separation[1]. The Fix: Return the flask to the heat source. Add a few drops of the primary solvent (ethanol) until the oil redissolves completely. Once clear, cool the solution much more slowly (e.g., by leaving it on a cooling hot plate) to favor the thermodynamic formation of a crystal lattice over liquid separation[8].

Q2: I cooled my flask to room temperature, but the solution remains perfectly clear. What went wrong? A2: Your solution has either reached a state of supersaturation (where the solute remains dissolved beyond its thermodynamic solubility limit)[7], or you have simply used too much primary solvent[8]. The Fix: First, attempt to induce nucleation by vigorously scratching the inner wall of the glass flask with a glass stirring rod. The micro-abrasions provide a high-energy, rough surface for the crystal lattice to begin forming[4]. If this fails, add a microscopic "seed crystal" of pure Ethyl 4-cyano-2-hydroxybenzoate[4]. If neither technique works, excess solvent is the culprit; return the flask to the hot plate, boil off 20–30% of the solvent volume, and repeat the cooling process[6].

Q3: My crystals formed immediately after removing the flask from the heat, but my purity is still low. Why? A3: Rapid crystallization is detrimental to chemical purity. When crystals form too quickly, the lattice grows chaotically and physically traps ambient impurities and solvent molecules within the structure[6]. The Fix: An ideal crystallization should begin after about 5 minutes of cooling and continue steadily for 20 minutes[6]. Redissolve your solid by heating and adding 1–2 mL of extra solvent. Insulate the flask with paper towels or a cork ring to ensure the temperature drops gradually, allowing the thermodynamic selection of only the target molecules into the growing lattice[6].

Q4: My yield is less than 30%. How can I recover the remaining product lost in the mother liquor? A4: Even at 0°C, a fraction of Ethyl 4-cyano-2-hydroxybenzoate will remain soluble in the mother liquor. If too much solvent was used initially, this fraction can be substantial[6]. The Fix: Transfer the mother liquor (the filtrate collected in the vacuum flask) to a round-bottom flask. Use a rotary evaporator to concentrate the solution to one-third of its original volume[8]. Cool this concentrated solution to induce a second crop of crystals. Note: This second crop will be inherently less pure than the first and must be validated separately.

References

  • Recrystallization | Organic Chemistry I Lab University of Richmond[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Recrystallization Techniques and Oiling Out University of Wisconsin-Madison[Link]

  • Recrystallization1: Principles of Solubility University of Massachusetts [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs University of York [Link]

  • Recrystallization of Salicylic Acid Derivatives Al-Qadisiyah University[Link]

  • Separation of a Three-Component Mixture by Extraction University of South Alabama[Link]

  • JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester Google P

Sources

Troubleshooting

Technisches Support-Center: Entfernung von nicht umgesetzten Säureverunreinigungen aus Ethyl-4-cyano-2-hydroxybenzoat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Handbuch bietet detaillierte technische Anleitungen und Fehlerbehebungslösungen zur Reinigung von Ethyl-4-cyano-2-hydroxybenzoat, wobei de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet detaillierte technische Anleitungen und Fehlerbehebungslösungen zur Reinigung von Ethyl-4-cyano-2-hydroxybenzoat, wobei der Schwerpunkt auf der Entfernung von sauren Verunreinigungen liegt, die aus nicht umgesetzten Ausgangsmaterialien oder Nebenprodukten stammen.

Abschnitt 1: Fehlerbehebungsleitfaden

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Reinigung von Ethyl-4-cyano-2-hydroxybenzoat auftreten können, und bietet schrittweise Lösungen.

Problem 1: Geringe Reinheit des Endprodukts aufgrund von Resten der sauren Ausgangsmaterialien

Symptom: Die Analyse des Rohprodukts (z. B. durch Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC)) zeigt die Anwesenheit von Ausgangsmaterialien wie 4-Hydroxybenzoesäure oder anderen Carbonsäuren.

Ursache: Unvollständige Reaktion oder unzureichende Entfernung der sauren Ausgangsmaterialien während der initialen Aufarbeitung.

Lösung: Säure-Base-Extraktion

Die Säure-Base-Extraktion ist eine grundlegende und effektive Methode zur Trennung von sauren, basischen und neutralen Verbindungen.[1][2][3][4] Sie nutzt die unterschiedliche Löslichkeit von ionischen Salzen in wässrigen Phasen und neutralen organischen Molekülen in organischen Lösungsmitteln.[3]

Detailliertes Protokoll zur Säure-Base-Extraktion:

  • Auflösung: Lösen Sie das rohe Ethyl-4-cyano-2-hydroxybenzoat in einem geeigneten, mit Wasser nicht mischbaren organischen Lösungsmittel (z. B. Ethylacetat, Dichlormethan oder Diethylether).

  • Basische Wäsche:

    • Überführen Sie die organische Lösung in einen Scheidetrichter.

    • Fügen Sie eine gesättigte wässrige Lösung von Natriumbicarbonat (NaHCO₃) hinzu. Eine schwache Base wie Natriumbicarbonat wird verwendet, um die sauren Verunreinigungen zu deprotonieren und in ihre wasserlöslichen Salzformen umzuwandeln, ohne das gewünschte Esterprodukt zu hydrolysieren.[1][5]

    • Schütteln Sie den Trichter vorsichtig, um eine gute Durchmischung der beiden Phasen zu gewährleisten. Entlüften Sie den Trichter regelmäßig, um den durch die Neutralisationsreaktion entstehenden CO₂-Druck abzulassen.

    • Lassen Sie die Schichten sich trennen. Die obere Schicht ist typischerweise die organische Phase (abhängig von der Dichte des Lösungsmittels im Vergleich zu Wasser), die das gereinigte Esterprodukt enthält. Die untere wässrige Schicht enthält die deprotonierten sauren Verunreinigungen.[3]

    • Lassen Sie die wässrige Schicht ab.

    • Wiederholen Sie den Waschvorgang mit frischer Natriumbicarbonatlösung, um eine vollständige Entfernung der Säuren sicherzustellen.

  • Neutralwäsche: Waschen Sie die organische Phase mit Wasser, um restliches Natriumbicarbonat zu entfernen.

  • Trocknung: Trocknen Sie die organische Phase über einem geeigneten Trockenmittel (z. B. wasserfreies Natriumsulfat oder Magnesiumsulfat).

  • Lösungsmittelentfernung: Filtrieren Sie das Trockenmittel ab und entfernen Sie das organische Lösungsmittel unter reduziertem Druck (z. B. mit einem Rotationsverdampfer), um das gereinigte Ethyl-4-cyano-2-hydroxybenzoat zu erhalten.

Problem 2: Unvollständige Entfernung saurer Nebenprodukte nach der anfänglichen Aufarbeitung

Symptom: Trotz einer anfänglichen basischen Wäsche zeigen analytische Techniken immer noch die Anwesenheit von sauren Verunreinigungen.

Ursache: Die sauren Verunreinigungen sind möglicherweise nur schwach sauer oder die Extraktion war nicht effizient genug.

Lösung: Kombination aus basischer Wäsche und Umkristallisation

Die Umkristallisation ist eine leistungsstarke Reinigungstechnik für feste Verbindungen, die auf den Löslichkeitsunterschieden der gewünschten Verbindung und ihrer Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen beruht.[6]

Detailliertes Protokoll zur Umkristallisation:

  • Lösungsmittelauswahl: Wählen Sie ein geeignetes Lösungsmittel oder Lösungsmittelgemisch. Das ideale Lösungsmittel sollte das Ethyl-4-cyano-2-hydroxybenzoat bei erhöhter Temperatur gut und bei niedriger Temperatur schlecht lösen, während die sauren Verunreinigungen entweder bei allen Temperaturen gut oder schlecht löslich sind. Geeignete Lösungsmittel können Ethanol, Wasser oder Mischungen davon sein.[6][7]

  • Auflösung: Lösen Sie das rohe, mit Säure-Base-Extraktion vorbehandelte Produkt in der minimalen Menge des siedenden Lösungsmittels.

  • Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch, um diese zu entfernen.

  • Kristallisation: Lassen Sie die heiße, gesättigte Lösung langsam auf Raumtemperatur und dann in einem Eisbad abkühlen, um die Kristallisation des reinen Produkts zu induzieren.[6] Ein langsames Abkühlen fördert die Bildung größerer, reinerer Kristalle.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einer Nutsche).

  • Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.[6]

  • Trocknung: Trocknen Sie die gereinigten Kristalle, um restliches Lösungsmittel zu entfernen.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Wie kann ich den Fortschritt der Reinigung überwachen?

A1: Die Dünnschichtchromatographie (DC) ist eine schnelle und kostengünstige Methode zur Überwachung des Reinigungsfortschritts.[8] Tragen Sie Proben des Rohmaterials, der organischen Phase nach jeder Extraktion und des Endprodukts auf eine DC-Platte auf. Entwickeln Sie die Platte in einem geeigneten Laufmittelgemisch (z. B. Hexan/Ethylacetat). Die sauren Verunreinigungen haben in der Regel einen anderen Rf-Wert als das gewünschte Esterprodukt. Eine erfolgreiche Reinigung zeigt sich durch das Verschwinden des Flecks, der der sauren Verunreinigung entspricht.[8]

F2: Welche Base sollte ich für die Extraktion verwenden?

A2: Eine milde Base wie Natriumbicarbonat (NaHCO₃) oder Natriumcarbonat (Na₂CO₃) ist im Allgemeinen ausreichend und wird bevorzugt, um die Hydrolyse der Esterbindung zu vermeiden.[1] Starke Basen wie Natriumhydroxid (NaOH) können den Ester verseifen und sollten vermieden werden.

F3: Was sind die häufigsten sauren Verunreinigungen bei der Synthese von Ethyl-4-cyano-2-hydroxybenzoat?

A3: Die häufigsten sauren Verunreinigungen sind in der Regel nicht umgesetzte Ausgangsmaterialien wie 4-Hydroxybenzoesäure oder andere Carbonsäuren, die bei der Synthese verwendet werden.[9][10] Je nach Syntheseroute können auch saure Nebenprodukte entstehen.

F4: Gibt es Alternativen zur Säure-Base-Extraktion?

A4: Ja, die Säulenchromatographie ist eine weitere effektive Methode zur Reinigung.[11] Dabei wird das Rohprodukt auf eine mit einem stationären Phase (z. B. Kieselgel) gepackte Säule aufgetragen und mit einem geeigneten Lösungsmittelgemisch (Eluent) eluiert. Die Trennung erfolgt aufgrund der unterschiedlichen Affinität der Verbindungen zur stationären Phase. Diese Methode ist jedoch zeit- und lösungsmittelintensiver als die Extraktion.

Abschnitt 3: Visualisierung und quantitative Daten

Workflow zur Entfernung von Säureverunreinigungen

Purification_Workflow cluster_start Start cluster_extraction Säure-Base-Extraktion cluster_analysis1 Analyse cluster_recrystallization Umkristallisation (optional) cluster_end Endprodukt Start Rohes Ethyl-4-cyano-2-hydroxybenzoat (enthält saure Verunreinigungen) Dissolve In organischem Lösungsmittel lösen Start->Dissolve Wash Mit NaHCO3-Lösung waschen Dissolve->Wash Separate Phasen trennen Wash->Separate Dry Organische Phase trocknen Separate->Dry Organische Phase Waste1 Waste1 Separate->Waste1 Wässrige Phase (enthält Säuresalze) Evaporate Lösungsmittel entfernen Dry->Evaporate TLC1 DC-Analyse Evaporate->TLC1 Recrystallize Aus geeignetem Lösungsmittel umkristallisieren TLC1->Recrystallize Verunreinigungen vorhanden Final_Product Reines Ethyl-4-cyano-2-hydroxybenzoat TLC1->Final_Product Rein Filter Kristalle abfiltrieren Recrystallize->Filter Dry_Crystals Kristalle trocknen Filter->Dry_Crystals Dry_Crystals->Final_Product

Abbildung 1: Workflow zur Reinigung von Ethyl-4-cyano-2-hydroxybenzoat.

Tabelle der Lösungsmittel und Basen
TechnikLösungsmittel/BaseZweckAnmerkungen
Säure-Base-Extraktion Ethylacetat, DichlormethanOrganische PhaseGeringe Mischbarkeit mit Wasser.
Gesättigte NaHCO₃-LösungWässrige PhaseMilde Base zur Neutralisation von Säuren.[1]
Wasserfreies Na₂SO₄/MgSO₄TrockenmittelEntfernt Spuren von Wasser aus der organischen Phase.
Umkristallisation Ethanol, Wasser, Hexan/EthylacetatLösungsmittelDie Wahl hängt von der Löslichkeit des Produkts ab.

Abschnitt 4: Referenzen

  • Wikipedia. (n.d.). Acid–base extraction. Abgerufen von [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Abgerufen von [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Abgerufen von [Link]

  • Chemistry LibreTexts. (n.d.). Acid-Base Extraction. Abgerufen von [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. Abgerufen von

  • European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Abgerufen von [Link]

  • MDPI. (2021, September 10). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Abgerufen von [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Abgerufen von [Link]

  • Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol. Abgerufen von

  • Asian Journal of Research in Chemistry. (2015, May 15). Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. Abgerufen von [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Abgerufen von [Link]

  • ResearchGate. (n.d.). A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. Abgerufen von [Link]

  • Google Patents. (n.d.). US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene. Abgerufen von

  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester. Abgerufen von

  • Sociedade Brasileira de Química. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Abgerufen von [Link]

  • Google Patents. (n.d.). JPS5476544A - Preparation of p-cyanophenol. Abgerufen von

  • Open Access Pub. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Abgerufen von [Link]

  • Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method. Abgerufen von

  • Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Abgerufen von [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Abgerufen von [Link]

  • NIST. (n.d.). Ethyl 4-cyanobenzoate. Abgerufen von [Link]

  • PubChem. (n.d.). Ethyl 4-amino-5-cyano-2-hydroxybenzoate (C10H10N2O3). Abgerufen von [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Abgerufen von [Link]

Sources

Optimization

Troubleshooting low conversion rates in Ethyl 4-cyano-2-hydroxybenzoate esterification

Technical Support Center: Troubleshooting Ethyl 4-cyano-2-hydroxybenzoate Synthesis Welcome to the technical support center for the esterification of 4-cyano-2-hydroxybenzoic acid. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Ethyl 4-cyano-2-hydroxybenzoate Synthesis

Welcome to the technical support center for the esterification of 4-cyano-2-hydroxybenzoic acid. This guide is designed for researchers and drug development professionals experiencing low conversion rates, complex byproduct mixtures, or poor isolated yields when attempting to synthesize Ethyl 4-cyano-2-hydroxybenzoate.

Mechanistic Root Causes: Why is this reaction failing?

When attempting to synthesize Ethyl 4-cyano-2-hydroxybenzoate, chemists often default to standard Fischer esterification (refluxing ethanol with a catalytic strong acid like H₂SO₄)[1]. However, this specific substrate presents two severe mechanistic bottlenecks that render standard protocols ineffective:

  • Intramolecular Hydrogen Bonding (IMHB): The hydroxyl group at the 2-position forms a highly stable, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid[2]. This interaction locks the molecular conformation and significantly reduces the partial positive charge on the carbonyl carbon. Because Fischer esterification relies on nucleophilic acyl substitution, the shielded, less-electrophilic carbonyl carbon severely retards the nucleophilic attack by ethanol[2].

  • Cyano Group Lability: To overcome the sluggish reaction rate caused by IMHB, chemists often increase the heat and acid concentration. However, the 4-cyano group is highly susceptible to acid-catalyzed hydration. Under refluxing acidic conditions in the presence of water (a byproduct of the esterification), the nitrile rapidly hydrolyzes into an amide (forming ethyl 4-carbamoyl-2-hydroxybenzoate) or fully hydrolyzes into a dicarboxylic acid[1][3].

The Solution: Abandon nucleophilic acyl substitution. By utilizing an Sₙ2 Carboxylate Alkylation pathway, we deprotonate the carboxylic acid to form a highly nucleophilic carboxylate anion, which then attacks an ethyl halide directly. This completely bypasses the carbonyl electrophilicity problem and allows the reaction to proceed under mild, non-acidic conditions, preserving the cyano group[4].

G cluster_fischer Pathway A: Fischer Esterification (H+, EtOH, Δ) cluster_alkylation Pathway B: SN2 Alkylation (K2CO3, EtI, DMF) SM 4-cyano-2-hydroxybenzoic acid (Starting Material) IMHB Intramolecular H-Bonding (Blocks Carbonyl Attack) SM->IMHB Hydrolysis Cyano Hydrolysis (Amide/Acid Byproducts) SM->Hydrolysis SN2 Carboxylate Nucleophile (Bypasses Carbonyl Activation) SM->SN2 LowYield Low Conversion (<30%) IMHB->LowYield Hydrolysis->LowYield HighYield High Conversion (>90%) SN2->HighYield

Mechanistic pathways comparing Fischer esterification failure vs. SN2 alkylation success.

Frequently Asked Questions (Troubleshooting)

Q: I tried base-promoted alkylation with K₂CO₃ and ethyl iodide, but my LC-MS shows a mass corresponding to O-alkylation (ether formation) on the phenol. How do I fix this? A: This is a stoichiometry and pKa issue. The carboxylic acid proton is highly acidic (pKa ~3.0) due to the electron-withdrawing cyano group, while the phenol proton is much less acidic (pKa ~10.0). If you use an excess of a strong base, you will deprotonate both sites, leading to concurrent esterification and etherification. To create a self-validating system, use exactly 1.0 to 1.05 equivalents of a mild base (like K₂CO₃ or NaHCO₃). This thermodynamically guarantees that only the carboxylic acid is deprotonated, leaving the phenol intact.

Q: Why am I getting multiple spots on my TLC when using H₂SO₄ and ethanol? A: You are observing the degradation of the 4-cyano group. Nitriles undergo acid-catalyzed hydrolysis to amides and eventually carboxylic acids when heated in the presence of water[3]. This creates a complex mixture of byproducts that are notoriously difficult to separate via column chromatography.

Q: Can I use coupling agents like DCC/DMAP (Steglich Esterification) instead? A: Yes. Steglich esterification is a viable alternative because it operates at room temperature, which preserves the cyano group. However, the bulky O-acylisourea intermediate formed by DCC can still face steric hindrance from the adjacent 2-hydroxyl group, leading to moderate yields (70-85%) and the classic problem of separating the dicyclohexylurea (DCU) byproduct. Sₙ2 alkylation remains the superior industrial standard for these substrates[4].

Validated Experimental Protocols

Protocol A: Mild Base-Promoted Sₙ2 Alkylation (Recommended Standard)

This protocol utilizes the pKa differential between the acid and phenol to ensure selective esterification without cyano degradation.

  • Preparation: Charge a dry, round-bottom flask with 4-cyano-2-hydroxybenzoic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Selective Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (exactly 1.05 equiv ). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: A slight color change indicates the formation of the highly nucleophilic carboxylate anion. Strict adherence to 1.05 equiv prevents phenoxide formation.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 equiv) dropwise via syringe.

  • Reaction: Warm the mixture to 40 °C and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The mild temperature accelerates the Sₙ2 reaction without risking nitrile hydrolysis.

  • Workup: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Steglich Esterification (Room Temperature Alternative)

Use this method if avoiding alkyl halides is strictly required by your lab's safety protocols.

  • Preparation: Dissolve 4-cyano-2-hydroxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add absolute Ethanol (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Activation: Cool the flask to 0 °C using an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to remove residual DCU.

Quantitative Method Comparison

Esterification MethodReagents & SolventsTemperatureReaction PathwayCyano Group IntegrityTypical Conversion Rate
Fischer Esterification H₂SO₄, Ethanol78 °C (Reflux)Acyl SubstitutionPoor (Hydrolyzes)< 30%
Steglich Esterification DCC, DMAP, Ethanol, DCM20 °CAcyl SubstitutionExcellent70 - 85%
Carboxylate Alkylation K₂CO₃, Ethyl Iodide, DMF40 °CSₙ2 SubstitutionExcellent> 90%

Sources

Troubleshooting

Optimizing temperature and time for Ethyl 4-cyano-2-hydroxybenzoate reactions

Welcome to the Technical Support Center for Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0)[1]. This portal is designed for synthetic chemists and drug development professionals. It provides field-validated protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0)[1]. This portal is designed for synthetic chemists and drug development professionals. It provides field-validated protocols, thermodynamic optimization strategies, and troubleshooting workflows for synthesizing and functionalizing this highly versatile building block.

Core Synthesis: Fischer Esterification

Scientific Context: The conversion of 4-cyano-2-hydroxybenzoic acid to its ethyl ester requires precise thermal and kinetic control. The electron-withdrawing cyano group at the para-position relative to the hydroxyl group decreases the nucleophilicity of the aromatic ring but increases the electrophilicity of the carboxyl carbon. This facilitates nucleophilic attack by ethanol. However, excessive heat under strongly acidic conditions can lead to phenolic polymerization or unwanted nitrile hydrolysis[2].

Standard Operating Protocol: Optimized Esterification

This protocol is a self-validating system; the visual cues (solubility, color change) directly correlate to reaction progress.

  • Preparation: Suspend 10.0 mmol of 4-cyano-2-hydroxybenzoic acid in 25 mL of absolute anhydrous ethanol.

  • Catalysis: Submerge the reaction flask in an ice bath. Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring vigorously (≥800 rpm) to prevent localized thermal spikes that cause polymerization[2].

  • Thermal Activation: Equip a reflux condenser and heat the mixture to a gentle reflux (78–80 °C).

  • Reaction Time: Maintain reflux for 4 to 6 hours. Monitor via TLC (Hexanes:EtOAc 3:1; UV active). The starting material will appear as a lower Rf spot compared to the product.

  • Quenching & Extraction: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Neutralize carefully with saturated NaHCO₃ (monitor CO₂ evolution) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 4-cyano-2-hydroxybenzoate[1].

Quantitative Data: Temperature & Time Optimization

The following table synthesizes thermodynamic data to help you balance yield against byproduct formation,[2].

Temperature (°C)Time (Hours)CatalystConversion Yield (%)Primary Byproducts Observed
608H₂SO₄45%Unreacted starting material
80 (Reflux) 5 H₂SO₄ 88% Trace polymer
100 (Sealed)3H₂SO₄72%Nitrile hydrolysis (amide formation)
1504S-ZrO₂ (Solid)64%Decarboxylation
Troubleshooting FAQ: Esterification

Q: I am observing a white, insoluble precipitate forming immediately during the addition of the acid catalyst. How do I prevent this? A: This precipitate is a polymeric byproduct formed by intermolecular reactions of the phenolic and carboxylic groups. It is triggered by localized high-acid concentrations and rapid exothermic heat[2]. To mitigate this, ensure the reaction flask is strictly maintained at 0 °C during the dropwise addition of H₂SO₄, and maximize your magnetic stirring rate to ensure rapid dissipation of the catalyst.

Q: My yield plateaus at 60% even after 12 hours of reflux. What is the limiting thermodynamic factor? A: Fischer esterification is an equilibrium-driven process. The water generated during the reaction promotes reverse hydrolysis. To drive the reaction forward (Le Chatelier's Principle), either use a Soxhlet extractor charged with activated molecular sieves (3Å) to sequester water, or utilize a larger molar excess of anhydrous ethanol.

Downstream Functionalization: O-Alkylation

Scientific Context: The phenolic hydroxyl group of Ethyl 4-cyano-2-hydroxybenzoate is a prime target for O-alkylation to generate ether-linked pharmaceutical intermediates. The acidity of this proton is enhanced by intramolecular hydrogen bonding with the ester carbonyl and the electron-withdrawing nature of the cyano group. Using a mild base like N,N-diisopropylethylamine (DIPEA) or K₂CO₃ at controlled temperatures (70–100 °C) ensures high O-alkylation selectivity while preventing ester cleavage[3].

Standard Operating Protocol: Selective O-Alkylation
  • Deprotonation: Dissolve 5.0 mmol of Ethyl 4-cyano-2-hydroxybenzoate in 15 mL of anhydrous DMF. Add 6.0 mmol of anhydrous K₂CO₃ (or DIPEA).

  • Alkylation: Add 5.5 mmol of the alkylating agent (e.g., benzyl bromide).

  • Heating: Heat the mixture to 70 °C for 5 hours under an inert N₂ atmosphere[3].

  • Workup: Cool to room temperature, quench with 50 mL of ice water, and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the organic phase extensively with water (3 x 20 mL) to remove residual DMF, followed by brine. Dry and concentrate.

Quantitative Data: O-Alkylation Optimization
BaseSolventTemp (°C)Time (Hours)O-Alkylation Yield (%)Ester Hydrolysis (%)
K₂CO₃Acetone60875%<1%
K₂CO₃ DMF 70 5 92% 2%
NaOHH₂O/THF80215%85%
DIPEAToluene100588%<1%[3]
Troubleshooting FAQ: O-Alkylation

Q: I am detecting significant ester hydrolysis during the O-alkylation step. How can I preserve the ethyl ester? A: Ester hydrolysis occurs when strong, aqueous bases (like NaOH or KOH) are used, or when the solvent is not strictly anhydrous. Switch to a non-nucleophilic organic base such as DIPEA or use anhydrous K₂CO₃ in dry DMF. Keep the temperature strictly at or below 70 °C, as higher temperatures exponentially increase the rate of ester saponification[3].

Q: The reaction yields a mixture of O-alkylated and C-alkylated products. How do I improve regioselectivity? A: C-alkylation is favored in non-polar solvents or when using softer counter-ions. To maximize O-alkylation, use a polar aprotic solvent (DMF or DMSO) which strongly solvates the metal cation (e.g., K⁺). This leaves the phenoxide oxygen "naked," highly reactive, and sterically accessible, driving the reaction exclusively toward O-alkylation.

Reaction Workflow & Mechanistic Logic

The following diagram maps the thermodynamic pathways, optimal conditions, and causality of side-reactions for Ethyl 4-cyano-2-hydroxybenzoate workflows.

ReactionWorkflow SM 4-Cyano-2-hydroxybenzoic Acid (Starting Material) Esterification Fischer Esterification EtOH, H2SO4 Temp: 80°C, Time: 5h SM->Esterification + EtOH Product Ethyl 4-cyano-2-hydroxybenzoate (Target Intermediate) Esterification->Product Optimal Conditions Polymerization Side Reaction: Polymerization (If Acid addition is rapid) Esterification->Polymerization Poor Thermal Control OAlkylation O-Alkylation R-X, K2CO3, DMF Temp: 70°C, Time: 5h Product->OAlkylation Base + Alkyl Halide Hydrolysis Side Reaction: Ester Hydrolysis (If Temp > 100°C or H2O present) OAlkylation->Hydrolysis Aqueous Base / High Heat

Thermodynamic pathways and side-reaction causality for Ethyl 4-cyano-2-hydroxybenzoate synthesis.

References

  • Title: Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides Source: NIScPR Online Periodicals Repository URL:[Link]

  • [3] Title: US5260475A - Esterification of hydroxybenzoic acids Source: Google Patents URL:

Sources

Optimization

Preventing hydrolysis of Ethyl 4-cyano-2-hydroxybenzoate during storage

Welcome to the dedicated technical support guide for Ethyl 4-cyano-2-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Ethyl 4-cyano-2-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, with a focus on preventing unwanted hydrolysis.

Introduction: Understanding the Challenge

Ethyl 4-cyano-2-hydroxybenzoate is a multifunctional aromatic compound. Its structure, featuring an ethyl ester, a hydroxyl group, and a cyano group, makes it a versatile building block in organic synthesis. However, the ester functional group is susceptible to hydrolysis, a chemical reaction with water that can lead to the formation of 4-cyano-2-hydroxybenzoic acid and ethanol. This degradation can compromise the purity of the material, leading to inconsistent experimental results. This guide provides actionable strategies to mitigate this risk.

FAQ: Quick Answers to Common Questions

Q1: What is hydrolysis and why is it a concern for Ethyl 4-cyano-2-hydroxybenzoate?

A1: Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of Ethyl 4-cyano-2-hydroxybenzoate, the ester linkage is the primary site of hydrolysis. This reaction is a concern because it converts the desired ethyl ester into its corresponding carboxylic acid, altering the chemical properties and purity of your starting material. This can have significant downstream effects on your reactions and product yields.

Q2: What are the primary factors that accelerate the hydrolysis of Ethyl 4-cyano-2-hydroxybenzoate?

A2: The rate of hydrolysis is significantly influenced by:

  • Presence of Water/Moisture: Water is a necessary reactant for hydrolysis.

  • pH: Hydrolysis can be catalyzed by both acids and bases. Basic (alkaline) conditions, in particular, are known to rapidly accelerate the hydrolysis of esters.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Catalysts: Certain enzymes or metal ions can also catalyze hydrolysis.

Q3: How can I visually detect if my sample of Ethyl 4-cyano-2-hydroxybenzoate has undergone significant hydrolysis?

A3: While subtle degradation may not be visually apparent, significant hydrolysis can sometimes lead to changes in the physical appearance of the solid material. You might observe a change from a crystalline powder to a more clumpy or sticky consistency due to the presence of the more polar carboxylic acid and ethanol byproducts. However, analytical methods are required for definitive detection.

Q4: What are the degradation products of Ethyl 4-cyano-2-hydroxybenzoate hydrolysis?

A4: The primary degradation products are 4-cyano-2-hydroxybenzoic acid and ethanol, as illustrated in the reaction scheme below.

Troubleshooting Guide: Proactive Prevention and Control

This section provides a more in-depth, cause-and-effect approach to preventing the hydrolysis of Ethyl 4-cyano-2-hydroxybenzoate.

Issue 1: Sample Degradation Suspected Upon Receipt or After Short-Term Storage
  • Potential Cause: Exposure to ambient moisture during shipping or initial handling.

  • Preventative Action:

    • Upon receipt, immediately inspect the container seal for any breaches.

    • Handle the compound in a controlled, low-humidity environment, such as a glove box or a room with a dehumidifier.

    • For initial use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Corrective Action: If degradation is suspected, a portion of the sample should be analyzed using a suitable analytical technique (see "Analytical Protocols" section) to determine its purity before use.

Issue 2: Gradual Degradation During Long-Term Storage
  • Potential Cause: Improper storage conditions allowing for slow reaction with atmospheric moisture.

  • Preventative Action:

    • Storage Environment: Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).[2]

    • Temperature: Store at a reduced temperature, such as 2-8°C, to slow the rate of any potential hydrolysis. Ensure the container is well-sealed to prevent condensation upon removal from cold storage.

    • Inert Atmosphere: For maximum protection, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to displace any residual moisture and air.

  • Corrective Action: If long-term storage is unavoidable, periodic purity checks are recommended. If purity has fallen below an acceptable level, purification by recrystallization may be necessary.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis mechanism of Ethyl 4-cyano-2-hydroxybenzoate.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ethyl_4_cyano_2_hydroxybenzoate Ethyl 4-cyano-2-hydroxybenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_4_cyano_2_hydroxybenzoate->Tetrahedral_Intermediate Hydroxide_Ion OH⁻ (from moisture/base) Hydroxide_Ion->Tetrahedral_Intermediate Nucleophilic Attack Carboxylate_Anion 4-cyano-2-hydroxybenzoate anion Tetrahedral_Intermediate->Carboxylate_Anion Collapse of Intermediate Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Leaving Group Departure Carboxylic_Acid 4-cyano-2-hydroxybenzoic acid Carboxylate_Anion->Carboxylic_Acid Protonation Proton_Source H₂O Proton_Source->Carboxylic_Acid caption Base-catalyzed hydrolysis of Ethyl 4-cyano-2-hydroxybenzoate.

Caption: Base-catalyzed hydrolysis of Ethyl 4-cyano-2-hydroxybenzoate.

Recommended Storage Workflow

To ensure the long-term stability of your Ethyl 4-cyano-2-hydroxybenzoate, a systematic storage and handling workflow is crucial.

Storage_Workflow cluster_receiving Receiving & Initial Handling cluster_storage Storage cluster_usage Usage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Equilibrate Equilibrate to Room Temp Inspect->Equilibrate Store Store in Tightly Sealed Container Equilibrate->Store Desiccator Place in Desiccator Store->Desiccator Inert_Atmosphere Optional: Purge with Inert Gas Desiccator->Inert_Atmosphere Refrigerate Store at 2-8°C Inert_Atmosphere->Refrigerate Remove Remove from Storage Refrigerate->Remove Equilibrate_Use Equilibrate to Room Temp Before Opening Remove->Equilibrate_Use Weigh Weigh in Low Humidity Environment Equilibrate_Use->Weigh Reseal Immediately Reseal Container Weigh->Reseal Reseal->Refrigerate Return to Storage caption Recommended workflow for handling and storage.

Caption: Recommended workflow for handling and storage.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your Ethyl 4-cyano-2-hydroxybenzoate is a key component of quality control. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Protocol: HPLC Analysis of Ethyl 4-cyano-2-hydroxybenzoate Purity

Objective: To separate and quantify Ethyl 4-cyano-2-hydroxybenzoate and its primary hydrolysis product, 4-cyano-2-hydroxybenzoic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 50:50 Acetonitrile:Water

  • Ethyl 4-cyano-2-hydroxybenzoate sample

  • Reference standard of 4-cyano-2-hydroxybenzoic acid (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Ethyl 4-cyano-2-hydroxybenzoate sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample solvent. Mix thoroughly. This creates a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution is recommended for optimal separation.

      • Start with 90% A and 10% B.

      • Over 10 minutes, ramp to 10% A and 90% B.

      • Hold at 90% B for 2 minutes.

      • Return to initial conditions over 1 minute and allow to re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where both the ester and the acid have significant absorbance (a UV scan or literature search can determine the optimal wavelength, likely around 254 nm).

    • Column Temperature: 30°C

  • Data Analysis:

    • The ester, being less polar, will have a longer retention time than the more polar carboxylic acid.

    • Integrate the peak areas for both the parent compound and the hydrolysis product.

    • Calculate the percentage purity by dividing the peak area of the parent compound by the total area of all relevant peaks.

Data Summary Table:

ParameterRecommended SettingRationale
Storage Temperature 2-8°CReduces the rate of chemical degradation.
Storage Atmosphere Dry, Inert (N₂ or Ar)Minimizes exposure to water, a key reactant in hydrolysis.
Container Tightly-sealed, opaque glassPrevents moisture ingress and potential photodegradation.
Handling Environment Low humidity (e.g., glove box)Prevents moisture condensation on the compound.

References

  • CymitQuimica. (2026, February 4).
  • Gescher, J., et al. (2005). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology, 71(11), 6639-6648.
  • Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Current Opinion in Biotechnology, 24(3), 431-439.
  • MilliporeSigma. (2025, November 6).
  • Tropel, D., & van der Meer, J. R. (2004). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500.
  • Kanehisa Laboratories. (n.d.).
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2023, September 21).
  • Fisher Scientific. (2009, September 22).
  • Cayman Chemical. (2025, June 5).
  • Daglia, M., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2556-2561.
  • Japanese Pharmacopoeia. (n.d.).
  • Fisher Scientific. (2009, September 22).
  • Chemstock. (n.d.).
  • Chen, Y.-C., et al. (2017).
  • Wikipedia. (n.d.). Ethylparaben.
  • European Commission. (n.d.).
  • Daglia, M., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed.
  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
  • SSERC. (n.d.).
  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)
  • ResearchGate. (2026, March 11). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.

Sources

Troubleshooting

Minimizing side reactions during Ethyl 4-cyano-2-hydroxybenzoate synthesis

Welcome to the technical support guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-cyano-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize side reactions and maximize yield and purity.

Introduction: Navigating the Synthesis

Ethyl 4-cyano-2-hydroxybenzoate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can significantly lower yields and complicate purification. The key to a successful synthesis lies in understanding the reaction mechanisms and carefully controlling reaction parameters. This guide will focus on the most reliable and scalable synthetic route via the Sandmeyer reaction, while also addressing a common alternative pathway, to provide a comprehensive resource for troubleshooting.

Part 1: Recommended Synthetic Pathway via Sandmeyer Reaction

The most robust and widely applicable method for introducing a cyano group at the C4 position of a 2-hydroxybenzoate scaffold is the Sandmeyer reaction. This pathway begins with the readily available Ethyl 4-amino-2-hydroxybenzoate.

Overall Reaction Scheme:

Step 1: Diazotization Ethyl 4-amino-2-hydroxybenzoate → Ethyl 4-(diazonium)-2-hydroxybenzoate

Step 2: Cyanation (Sandmeyer Reaction) Ethyl 4-(diazonium)-2-hydroxybenzoate → Ethyl 4-cyano-2-hydroxybenzoate

Visualized Experimental Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Workup & Purification A 1. Dissolve Ethyl 4-amino-2-hydroxybenzoate in aqueous H₂SO₄ B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D 4. Stir for 15-20 min (Diazonium Salt Solution Ready) C->D F 6. Add Diazonium solution slowly to CuCN solution (T < 10 °C) D->F Use Immediately E 5. Prepare CuCN solution in KCN or NaCN E->F G 7. Warm to RT, then heat (e.g., 50-60 °C) to complete F->G H 8. Reaction complete (N₂ evolution ceases) G->H I 9. Quench and Extract (e.g., with Ethyl Acetate) H->I J 10. Wash organic layer (Brine, NaHCO₃) I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify by Column Chromatography or Recrystallization K->L

Caption: Recommended workflow for the Sandmeyer synthesis of Ethyl 4-cyano-2-hydroxybenzoate.

Troubleshooting Guide: The Sandmeyer Route

This section addresses common issues encountered during the diazotization and cyanation steps in a question-and-answer format.

Question 1: My yield of the final product is very low, and I isolated a significant amount of Ethyl 2,4-dihydroxybenzoate. What went wrong?

Answer: This is a classic problem indicating premature decomposition of the intermediate diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be readily displaced by water to form a phenol.[1]

  • Probable Cause 1: Temperature Control Failure. The most critical parameter during diazotization is maintaining a low temperature, typically 0-5 °C. If the temperature rises, the diazonium salt will rapidly decompose.

  • Solution:

    • Use an ice-salt bath for efficient cooling.

    • Add the sodium nitrite (NaNO₂) solution very slowly (dropwise) to the acidic solution of the amine, ensuring the internal temperature never exceeds 5 °C.

    • Pre-cool all solutions before mixing.

  • Probable Cause 2: Delay in Usage. The aqueous diazonium salt solution is unstable and should be used immediately after its preparation.

  • Solution: Prepare your copper(I) cyanide solution before you start the diazotization. Once the diazonium salt is formed, proceed directly to the Sandmeyer step without delay.

Visualizing the Side Reaction

G Diazonium Ethyl 4-(diazonium)-2-hydroxybenzoate Desired Ethyl 4-cyano-2-hydroxybenzoate (Desired Product) Diazonium->Desired + CuCN (Correct Path) Side Ethyl 2,4-dihydroxybenzoate (Side Product) Diazonium->Side + H₂O / ΔT (Side Reaction)

Caption: Competing pathways for the diazonium salt intermediate.

Question 2: During the Sandmeyer step, the reaction mixture turned into a thick, intractable tar, making workup impossible.

Answer: Tar formation is often due to polymerization reactions of phenolic compounds or decomposition of the diazonium salt into highly reactive radical species that polymerize.

  • Probable Cause 1: Incorrect pH. The pH of the copper cyanide solution is crucial. If it is too acidic, it can accelerate unwanted side reactions.

  • Solution: The Sandmeyer cyanation is typically performed in a neutral or slightly basic solution of CuCN. Ensure the copper(I) cyanide is properly prepared and dissolved, often with an excess of KCN or NaCN, which creates a complex ([Cu(CN)₂]⁻) and maintains the appropriate pH.

  • Probable Cause 2: Rate of Addition. Adding the acidic diazonium salt solution too quickly to the cyanide solution can cause localized pH drops and temperature spikes, promoting tar formation.

  • Solution: Add the diazonium solution slowly and with vigorous stirring to ensure rapid dispersion and temperature homogenization.

Question 3: My final product is contaminated with a chlorinated byproduct (Ethyl 4-chloro-2-hydroxybenzoate). Where did this come from?

Answer: This is a common issue when hydrochloric acid (HCl) is used for the diazotization step. The chloride ion (Cl⁻) is a competing nucleophile in the Sandmeyer reaction.[1] Although cyanide is generally a stronger nucleophile, the high concentration of chloride can lead to the formation of the chloro- a byproduct.

  • Solution: Use sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄) for the diazotization step. The corresponding bisulfate (HSO₄⁻) and tetrafluoroborate (BF₄⁻) anions are much poorer nucleophiles and will not compete with the cyanide ion.[2]

Question 4: The reaction seems to stall, and nitrogen evolution is slow or incomplete.

Answer: This points to a problem with the copper(I) cyanide reagent or overall reaction temperature.

  • Probable Cause 1: Inactive Catalyst. Copper(I) salts can oxidize to copper(II) on storage, which is inactive in the Sandmeyer reaction.

  • Solution: Use freshly prepared, high-purity copper(I) cyanide. If preparing it yourself (e.g., from CuSO₄ and KCN), ensure the reduction to Cu(I) is complete.

  • Probable Cause 2: Insufficient Heat. While the initial addition is done at low temperature, the decomposition of the aryl diazonium-copper complex often requires gentle heating to go to completion.

  • Solution: After the addition of the diazonium salt is complete, allow the mixture to warm to room temperature slowly. Then, gently heat the reaction mixture (e.g., to 50-60 °C) until nitrogen evolution ceases completely.[3]

Part 2: Alternative Pathway & Troubleshooting

An alternative approach involves a Kolbe-Schmitt carboxylation followed by esterification. While viable, this route presents its own set of challenges, primarily related to regioselectivity.

Pathway: 3-Cyanophenol → 4-Cyano-2-hydroxybenzoic acid → Ethyl 4-cyano-2-hydroxybenzoate

Question 5: My Kolbe-Schmitt reaction on 3-cyanophenol gave a mixture of isomers. How can I improve selectivity for the desired 4-cyano-2-hydroxybenzoic acid?

Answer: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the cation and reaction conditions.[4] The reaction involves the electrophilic attack of CO₂ on the phenoxide ring.

  • Probable Cause: Use of Potassium Hydroxide. Using potassium phenoxide tends to favor carboxylation at the para position relative to the hydroxyl group. In the case of 3-cyanophenol, this would lead to 5-cyano-2-hydroxybenzoic acid.

  • Solution: Use Sodium Hydroxide. To favor ortho-carboxylation, sodium phenoxide is the reagent of choice.[4][5] The sodium ion forms a tighter chelate with the phenoxide oxygen and the incoming CO₂, directing the carboxylation to the ortho position. For 3-cyanophenol, this directs the carboxylation to C2, yielding the desired 4-cyano-2-hydroxybenzoic acid.

Table 1: Regioselectivity in Kolbe-Schmitt Reaction
Cation SourcePredominant IsomerRationale
NaOH ortho-CarboxylationTighter chelation complex directs CO₂ to the ortho position.[4]
KOH para-CarboxylationWeaker chelation allows for thermodynamic control, favoring the less sterically hindered para position.[4]

Question 6: During the Fischer esterification of 4-cyano-2-hydroxybenzoic acid, I'm getting a significant amount of an O-ethylated byproduct. How can I prevent this?

Answer: This side reaction is the Williamson ether synthesis, where the phenolic hydroxyl group acts as a nucleophile and attacks the ethyl group (from ethanol or an ethylating agent).[6]

  • Probable Cause: Harsh Reaction Conditions. High temperatures and very strong acidic conditions over long reaction times can promote O-alkylation.

  • Solution 1: Control Fischer Esterification Conditions. Use a minimal amount of a strong acid catalyst (like H₂SO₄), keep the reaction temperature as low as feasible (refluxing ethanol is standard but monitor progress), and do not prolong the reaction unnecessarily.

  • Solution 2: Use a Milder Esterification Method. If O-alkylation remains a problem, consider alternative methods that do not require high heat and strong acid. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride and DMAP, is an excellent method for esterifying sterically hindered or sensitive substrates at room temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The Sandmeyer reaction involves two major hazards. First, diazonium salts can be explosive when isolated and dry; always keep them in solution and use them immediately. Second, copper(I) cyanide and its reagents (KCN/NaCN) are extremely toxic. All manipulations must be performed in a well-ventilated fume hood. Have a quench solution (e.g., bleach and ferrous sulfate) ready to neutralize any cyanide waste.

Q2: How can I best monitor the progress of my reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting amine, intermediate acid, and final ester will have different Rf values. The disappearance of the starting material is a key indicator of reaction completion. For more precise analysis, HPLC can be used.

Q3: What is the best method for purifying the final product? A3: The choice between column chromatography and recrystallization depends on the nature of the impurities. If the main impurities are structurally very different (e.g., the dihydroxy byproduct), recrystallization from a suitable solvent like ethanol/water might be sufficient. If you have closely related isomers or other byproducts, flash column chromatography on silica gel will likely be necessary for achieving high purity.

Detailed Experimental Protocol: Sandmeyer Route

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Diazotization of Ethyl 4-amino-2-hydroxybenzoate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve Ethyl 4-amino-2-hydroxybenzoate (10.0 g, 55.2 mmol) in a solution of concentrated sulfuric acid (10 mL) in water (100 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (4.2 g, 60.7 mmol) in water (20 mL) and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a 500 mL flask, prepare a solution of copper(I) cyanide (6.0 g, 67.0 mmol) and sodium cyanide (7.5 g, 153 mmol) in water (100 mL). Stir until a clear solution is formed and cool it to 5-10 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the copper cyanide solution. A precipitate may form.

  • Control the rate of addition to keep the temperature below 10 °C. Expect vigorous evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C on a water bath for 30 minutes, or until the evolution of nitrogen ceases.

  • Cool the mixture to room temperature.

Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield pure Ethyl 4-cyano-2-hydroxybenzoate.

References

  • Takise, R., Itami, K., & Yamaguchi, J. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4428–4431. [Link][8]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][4][5][10]

  • Vrindawan Coaching Center. (2023, April 15). Reimer-Tiemann reaction. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link][12]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][2]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][1]

  • Wang, F., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 10(3), 855-860. [Link][3]

  • U.S. Patent No. 5,260,475. (1993). Esterification of hydroxybenzoic acids. Google Patents. [6]

  • Singh, A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1249352. [Link][7]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of Ethyl 4-cyano-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized benzoates in the laboratory. Ethyl 4-cyano-2-hydroxybenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized benzoates in the laboratory. Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) is a versatile building block in drug development, but its unique electronic structure renders it highly susceptible to moisture-driven degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your experimental integrity is never compromised by ambient moisture.

Section 1: Mechanistic Overview (The "Why")

Q: Why is Ethyl 4-cyano-2-hydroxybenzoate significantly more moisture-sensitive than standard ethyl benzoate?

A: The sensitivity of this compound is driven by a powerful combination of inductive and resonance effects. The cyano (-CN) group at the 4-position is strongly electron-withdrawing. Because it is positioned para to the ester moiety, it pulls electron density away from the ester carbonyl carbon, drastically increasing its electrophilicity.

When exposed to ambient moisture, water acts as a nucleophile and readily attacks this activated carbonyl. Furthermore, the 2-hydroxy group can participate in intramolecular general acid/base catalysis, which lowers the activation energy for ester hydrolysis. The primary degradation pathway rapidly yields 4-cyano-2-hydroxybenzoic acid and ethanol, while a secondary, much slower pathway involves the hydration of the nitrile group to an amide .

HydrolysisPathway Ester Ethyl 4-cyano-2-hydroxybenzoate (Intact Ester) Acid 4-cyano-2-hydroxybenzoic acid (Major Degradant) Ester->Acid Ester Hydrolysis (Fast) Amide Ethyl 4-carbamoyl-2-hydroxybenzoate (Minor Degradant) Ester->Amide Nitrile Hydration (Slow) Ethanol Ethanol (Byproduct) Ester->Ethanol Ester Hydrolysis Water H2O / Moisture (Nucleophile) Water->Acid Water->Amide

Fig 1. Moisture-driven degradation pathways of Ethyl 4-cyano-2-hydroxybenzoate.

Section 2: Experimental Protocols & Handling (The "How")

Q: How should I prepare and handle this reagent to guarantee an anhydrous environment?

A: To prevent premature hydrolysis, you must implement a self-validating anhydrous workflow. Do not rely solely on visual inspection; use analytical validation to ensure your system is truly dry.

Step-by-Step Anhydrous Handling Protocol:

  • Initial Storage: Upon receipt, store the sealed bottle at 2–8°C in a secondary desiccator containing an active indicating desiccant (e.g., Drierite / calcium sulfate).

  • Glovebox Transfer: Move the sealed container into an inert atmosphere glovebox (Argon or N2) maintaining < 1 ppm H₂O and O₂. Open the container only within this controlled environment.

  • Solvent Preparation: Use strictly anhydrous solvents. Pre-dry your solvents over activated 3Å molecular sieves for at least 48 hours.

    • Self-Validation Step: Perform a Karl Fischer titration to confirm the solvent water content is strictly < 50 ppm before use.

  • Dispensing & Setup: Dispense the required mass into a flame-dried Schlenk flask. Seal the flask with a high-quality rubber septum and secure it with Parafilm before removing it from the glovebox.

  • Reaction Execution: Connect the flask to a Schlenk line and maintain a positive pressure of Argon during any subsequent reagent additions via a dry syringe.

HandlingWorkflow Start Incoming Reagent (Sealed) Transfer Transfer to Glovebox (< 1 ppm H2O) Start->Transfer Storage Store over Desiccant (e.g., Drierite) Transfer->Storage Dispense Dispense via Schlenk Technique (Argon/N2 blanket) Storage->Dispense Reaction Anhydrous Reaction Setup Dispense->Reaction

Fig 2. Standard anhydrous workflow for handling moisture-sensitive benzoates.

Section 3: Troubleshooting Common Issues

Q: My reaction yield is unexpectedly low, and TLC/NMR analysis shows a highly polar byproduct. What happened?

A: Diagnosis: You are observing ester hydrolysis. The polar byproduct remaining at the baseline of your normal-phase TLC is the carboxylic acid degradant (4-cyano-2-hydroxybenzoic acid). Validation: Run an IR spectrum of the crude mixture. The presence of a broad O-H stretch (3300–2500 cm⁻¹) characteristic of a carboxylic acid will confirm this degradation . Solution: Moisture was introduced either through ambient humidity during transfer, wet solvents, or improperly dried glassware. Discard the degraded batch and re-run the reaction ensuring all glassware is flame-dried under vacuum and solvents are rigorously titrated for water content.

Q: I lost a significant amount of the ester during the aqueous workup phase. How can I prevent this?

A: Diagnosis: Hydrolysis during workup. Activated esters like Ethyl 4-cyano-2-hydroxybenzoate are highly sensitive to both acidic and basic aqueous conditions. Residual acid catalysts or strong bases used for neutralization will rapidly cleave the ester bond in the presence of water . Solution: You must kinetically freeze the hydrolysis reaction by strictly controlling temperature and pH:

  • Temperature: Cool the reaction mixture to 0–5°C before initiating the workup.

  • pH Control: Neutralize cautiously. If the reaction is acidic, use cold, saturated NaHCO₃. If basic, use cold, dilute acid (e.g., 1M HCl) to bring the pH to ~7.

  • Time: Minimize contact time with the aqueous layer. Extract promptly into the organic phase and wash with cold brine to break emulsions and remove residual water.

Section 4: Quantitative Data & Risk Profiling

To assist in your experimental design, the following table summarizes the hydrolysis risk associated with common laboratory conditions. Use this to plan your exposure windows.

Table 1: Hydrolysis Risk Profile for Ethyl 4-cyano-2-hydroxybenzoate

Condition / ReagentContact TimeTemp (°C)Hydrolysis RiskScientific Recommendation
Ambient Air (50% RH)> 1 hour20–25Moderate Handle exclusively in a glovebox or via Schlenk line.
Anhydrous Solvents (<50 ppm H₂O)> 24 hours20–25Low Validate solvent dryness with Karl Fischer titration.
1M NaOH (Aqueous)< 5 mins20–25Critical Avoid entirely; causes rapid saponification.
Sat. NaHCO₃ (Aqueous Workup)< 5 mins0–5Low Use for rapid neutralization; keep solutions ice-cold.
1M HCl (Aqueous Workup)< 5 mins0–5Low–Moderate Use sparingly to reach pH 7; extract promptly.

References

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry (ScienceDirect). Available at:[Link]

Troubleshooting

Technical Support Center: Ethyl 4-cyano-2-hydroxybenzoate Degradation &amp; Stability Testing

Welcome to the Technical Support Center for Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0). This resource is engineered for researchers, analytical scientists, and drug development professionals who require a rigoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0). This resource is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous, mechanistically grounded understanding of this compound's stability profile.

Because Ethyl 4-cyano-2-hydroxybenzoate contains three distinct reactive moieties—an ethyl ester, a cyano (nitrile) group, and a phenolic hydroxyl—its degradation profile is highly dependent on environmental stress factors. This guide synthesizes structural causality with field-proven analytical protocols to ensure your stability-indicating assays are self-validating and compliant with international standards.

Mechanistic Degradation Pathways: Causality & Kinetics

Understanding the structural vulnerabilities of Ethyl 4-cyano-2-hydroxybenzoate is critical for predicting its behavior during formulation and storage. The degradation hierarchy is dictated by the activation energy required to break specific bonds under varying stress conditions.

  • Ester Hydrolysis (Primary Pathway): The ethyl ester is the most labile functional group. The presence of the ortho-hydroxyl group significantly accelerates ester hydrolysis through intramolecular hydrogen bonding, which increases the electrophilicity of the carbonyl carbon. Under both acidic and basic conditions, this yields 4-cyano-2-hydroxybenzoic acid and ethanol[1].

  • Nitrile Hydration/Hydrolysis (Secondary Pathway): The cyano group requires significantly higher activation energy (harsher pH extremes and elevated temperatures) to undergo hydration. It first forms an amide intermediate (ethyl 4-carbamoyl-2-hydroxybenzoate ) before fully hydrolyzing to a carboxylic acid [2].

  • Phenolic Oxidation (Tertiary Pathway): The electron-rich phenol ring is susceptible to oxidative stress (e.g., peroxides, transition metals, or UV light), leading to the formation of reactive quinone species or oxidative dimers [3].

Degradation Parent Ethyl 4-cyano-2-hydroxybenzoate (Parent API) EsterHydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->EsterHydrolysis NitrileHydrolysis Nitrile Hydration (Strong Acid/Base + Heat) Parent->NitrileHydrolysis Oxidation Phenolic Oxidation (ROS / Light) Parent->Oxidation DegA 4-cyano-2-hydroxybenzoic acid (Mass Shift: -28 Da) EsterHydrolysis->DegA DegC 2-hydroxyterephthalic acid (Fully Hydrolyzed) DegA->DegC Further Hydrolysis DegB Ethyl 4-carbamoyl-2-hydroxybenzoate (Mass Shift: +18 Da) NitrileHydrolysis->DegB DegB->DegC DegD Quinone Derivatives & Dimers Oxidation->DegD

Figure 1: Mechanistic degradation pathways of Ethyl 4-cyano-2-hydroxybenzoate under stress.

Troubleshooting & FAQs

Q1: During alkaline forced degradation (pH 10), my LC-MS shows a major degradant with a mass shift of -28 Da. What is the mechanism? A: This is the classic signature of base-catalyzed ester hydrolysis. The loss of the ethyl group ( −C2​H5​ , 29 Da) and replacement with a proton ( +H , 1 Da) results in a net mass loss of 28 Da, forming 4-cyano-2-hydroxybenzoic acid. The base deprotonates the phenol, and the resulting phenoxide can further facilitate the attack of hydroxide on the adjacent ester carbonyl.

Q2: I am observing a +18 Da adduct in my thermal-acidic stress samples, but the ester remains intact. Why? A: A +18 Da shift indicates the addition of water (hydration). The cyano group is hydrating to form a primary amide (ethyl 4-carbamoyl-2-hydroxybenzoate). Because nitrile hydrolysis is a two-step process (Nitrile Amide Carboxylic Acid), capturing the amide intermediate is common if the reaction time or temperature is insufficient to drive full hydrolysis [2].

Q3: How do I ensure my stability-indicating HPLC method is self-validating? A: A self-validating method must prove that no degradants are "hiding" in the void volume or retained indefinitely on the column. You must calculate the Mass Balance : the sum of the peak areas of the parent compound and all degradants (adjusted for relative response factors) must equal 100% ± 5% of the initial unstressed control sample. If mass balance fails, suspect the formation of volatile degradants, highly polar degradants eluting in the void, or insoluble oxidative polymers.

Self-Validating Experimental Protocols for Forced Degradation

To establish a comprehensive stability profile, forced degradation studies must be executed in alignment with [4]. The following protocols are designed with built-in controls to ensure absolute data integrity.

Protocol A: Hydrolytic Stress (Acid & Base)

Causality: Evaluates the susceptibility of the ester and nitrile groups to nucleophilic/electrophilic attack.

  • Stock Preparation: Dissolve Ethyl 4-cyano-2-hydroxybenzoate in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours.

  • Base Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M NaOH. Incubate at Room Temperature (RT) for 4 hours (base hydrolysis of this ester is extremely rapid due to the ortho-effect).

  • Quenching (Critical Step): To prevent continued degradation during autosampler queue time, neutralize the acid sample with 1.0 mL of 0.1 M NaOH, and the base sample with 1.0 mL of 0.1 M HCl.

  • Control: Prepare a control using 1.0 mL stock + 1.0 mL water, incubated alongside the stressed samples.

Protocol B: Oxidative Stress

Causality: Targets the electron-rich phenolic ring to identify potential quinone formation.

  • Preparation: Mix 1.0 mL of stock solution with 1.0 mL of 3% H2​O2​ .

  • Incubation: Store at RT in the dark for 24 hours. Note: Darkness is required to isolate chemical oxidation from photolytic oxidation.

  • Quenching: Add a reducing agent (e.g., sodium thiosulfate) or inject immediately to prevent degradation inside the LC column.

Protocol C: Photolytic Stress

Causality: Evaluates UV/Vis susceptibility per [5].

  • Preparation: Spread 50 mg of solid API in a thin layer (≤ 3 mm) in a quartz petri dish. Prepare a liquid sample (1.0 mg/mL in water/MeCN) in a quartz vial.

  • Exposure: Expose to a light source providing an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Dark Control: Wrap an identical set of samples in aluminum foil and place them in the photostability chamber to isolate thermal effects from photolytic effects.

Workflow Start Prepare Stock Solution (1 mg/mL in MeCN) Acid Acid Stress 0.1 M HCl, 60°C Start->Acid Base Base Stress 0.1 M NaOH, RT Start->Base Ox Oxidative Stress 3% H2O2, RT, Dark Start->Ox Photo Photolytic Stress ICH Q1B (UV/Vis) Start->Photo Neutralize Neutralize & Quench (At specific time points) Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-UV/MS Analysis (Mass Balance & Purity) Photo->Analyze Neutralize->Analyze

Figure 2: Forced degradation experimental workflow based on ICH Q1A(R2) and Q1B guidelines.

Quantitative Data & Analytical Markers

To streamline your LC-MS/UV method development, the following table summarizes the expected quantitative shifts and analytical markers for Ethyl 4-cyano-2-hydroxybenzoate degradation.

Stress ConditionPrimary Degradant IdentifiedMolecular FormulaExpected Mass Shift ( Δ Da)UV λmax​ ShiftMechanism
Alkaline (pH > 8) 4-cyano-2-hydroxybenzoic acid C8​H5​NO3​ -28 DaHypsochromic (Blue shift)Ester Hydrolysis
Acidic (pH < 3, Heat) Ethyl 4-carbamoyl-2-hydroxybenzoate C10​H11​NO4​ +18 DaMinimalNitrile Hydration
Extreme Acid/Base 2-hydroxyterephthalic acid C8​H6​O5​ -9 Da (Net)Bathochromic (Red shift)Ester + Nitrile Hydrolysis
Oxidative (3% H2​O2​ ) Quinone derivatives / DimersVariable+14 Da / +16 DaBroadening > 350 nmPhenolic Oxidation

Note: The parent compound (MW: 191.19 g/mol ) typically exhibits strong UV absorbance at ~240 nm and ~310 nm due to the extended conjugation between the phenol, ester, and cyano groups. Monitoring at 254 nm is recommended for general mass balance calculations.

References

  • Baertschi, S.W., et al. "Photostability of Topical Agents Applied to the Skin: A Review." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline." EMA, 2003. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA, 1998. Available at:[Link]

Optimization

Technical Support Center: Solvent Optimization for Ethyl 4-cyano-2-hydroxybenzoate Extraction

Welcome to the technical support center for the optimization of solvent extraction for Ethyl 4-cyano-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent extraction for Ethyl 4-cyano-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction and purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Molecule: Ethyl 4-cyano-2-hydroxybenzoate

Before delving into troubleshooting, a foundational understanding of the target molecule's physicochemical properties is paramount. Ethyl 4-cyano-2-hydroxybenzoate is a polar aromatic compound. Its structure contains a hydroxyl group (-OH), a cyano group (-CN), and an ethyl ester group (-COOEt). These functional groups dictate its solubility and reactivity. The phenolic hydroxyl group imparts acidic properties, making its solubility highly dependent on pH. The presence of both polar (hydroxyl, cyano, ester) and non-polar (benzene ring, ethyl group) regions gives it a nuanced solubility profile across a range of solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol

  • Melting Point: Approximately 114-117 °C

  • Appearance: Typically a white to off-white solid.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the liquid-liquid extraction of Ethyl 4-cyano-2-hydroxybenzoate.

Q1: Why is my extraction yield of Ethyl 4-cyano-2-hydroxybenzoate consistently low?

Low recovery is a frequent issue and can stem from several factors.[3][4][5] A systematic approach is necessary to diagnose the root cause.

Possible Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for your compound.[2]

    • Solution: The principle of "like dissolves like" is a good starting point.[6] Given the polar nature of Ethyl 4-cyano-2-hydroxybenzoate, a moderately polar, water-immiscible solvent is often a good choice. Solvents like ethyl acetate, dichloromethane (DCM), and methyl tert-butyl ether (MTBE) are common candidates.

      • Protocol for Solvent Screening:

        • In separate small vials, dissolve a known, small amount of your crude product containing Ethyl 4-cyano-2-hydroxybenzoate in your aqueous reaction mixture.

        • Add an equal volume of different test solvents (e.g., ethyl acetate, DCM, toluene, heptane) to each vial.

        • Shake each vial vigorously and allow the layers to separate.

        • Carefully sample the organic layer from each vial and analyze by a suitable method (e.g., TLC, HPLC, or UV-Vis spectroscopy) to determine which solvent extracted the most product.

  • Incorrect pH of the Aqueous Phase: The phenolic hydroxyl group on Ethyl 4-cyano-2-hydroxybenzoate is acidic. At a high pH, it will deprotonate to form a phenoxide salt, which is highly water-soluble and will not partition into the organic phase.[7][8][9]

    • Solution: Adjust the pH of the aqueous layer to be acidic before extraction. A pH of 2-4 is generally recommended to ensure the hydroxyl group is protonated, making the molecule less polar and more soluble in the organic solvent.[7][10] Use a dilute acid like HCl or H₂SO₄ for pH adjustment. Always check the pH with a pH meter or pH paper after adding the acid and before extraction.

  • Insufficient Number of Extractions: A single extraction is often insufficient to recover all the product.[5] The partition coefficient dictates that the compound will distribute between the two phases.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. For example, instead of one extraction with 100 mL of ethyl acetate, perform three extractions with 35-40 mL each. This is a more efficient way to maximize recovery.[3]

  • Emulsion Formation: The presence of surfactants or other impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product and making phase separation difficult.[11][12]

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[12]

      • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]

      • Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can aid in phase separation.[12]

      • Filtration: Passing the mixture through a pad of Celite® or a phase separation paper can sometimes resolve the emulsion.[12]

Q2: My extracted product is impure. How can I improve the selectivity of the extraction?

Co-extraction of impurities is a common problem. Optimizing selectivity is key to obtaining a purer product.

Possible Causes & Step-by-Step Solutions:

  • Solvent is Too Non-polar or Too Polar: A highly non-polar solvent might leave polar impurities behind but may have poor solubility for your product. Conversely, a very polar solvent might dissolve your product well but also co-extract polar impurities.

    • Solution:

      • Solvent Mixtures: Experiment with mixtures of solvents to fine-tune the polarity. For example, a mixture of ethyl acetate and heptane can be less polar than pure ethyl acetate.

      • Back-Washing: After extracting your product into the organic phase, "wash" the organic layer with an aqueous solution of a specific pH to remove certain impurities.

        • To remove acidic impurities: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic impurities, making them water-soluble and pulling them out of the organic phase.

        • To remove basic impurities: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic impurities, making them soluble in the aqueous wash.

  • Improper pH Control: As discussed, pH is critical. If your crude mixture contains other acidic or basic compounds, you can use pH manipulation to your advantage.

    • Solution:

      • Acid-Base Extraction Workflow:

        • Dissolve the crude mixture in a suitable organic solvent.

        • Wash with a dilute acid to remove basic impurities.

        • Wash with a dilute base to remove acidic impurities.

        • Wash with brine to remove residual water.

        • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

III. Frequently Asked Questions (FAQs)

Q: What is the best single solvent for extracting Ethyl 4-cyano-2-hydroxybenzoate?

A: While the "best" solvent is application-dependent, ethyl acetate is often a good starting point. It offers a good balance of polarity to dissolve the target compound while being immiscible with water.[13] It also has a relatively low boiling point, making it easy to remove after extraction.[6]

Q: Can I use a polar, water-miscible solvent like ethanol or acetone for extraction?

A: No, for liquid-liquid extraction, the extraction solvent must be immiscible with the initial solution (usually aqueous).[14] Ethanol and acetone are miscible with water and will not form a separate layer.

Q: How do I choose an appropriate anti-solvent for crystallization after extraction?

A: An anti-solvent is a solvent in which your product has low solubility.[15] After evaporating the extraction solvent, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). The anti-solvent is then slowly added until the solution becomes cloudy (the cloud point), inducing crystallization.

  • Common Anti-solvents: For a moderately polar compound like Ethyl 4-cyano-2-hydroxybenzoate that might be dissolved in a solvent like ethyl acetate or acetone for crystallization, a non-polar solvent like heptane or hexane would be a suitable anti-solvent.[16][17]

Q: My product "oils out" during crystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the supersaturation is too high, and the compound comes out of solution as a liquid rather than a solid crystal lattice.

  • Solutions:

    • Slower Cooling/Anti-solvent Addition: Cool the solution more slowly or add the anti-solvent at a much slower rate.[18]

    • Use a More Dilute Solution: Start with a larger volume of the "good" solvent before adding the anti-solvent.

    • Seeding: Add a few seed crystals of the pure compound to encourage crystallization.

    • Solvent Choice: Try a different solvent system for crystallization. Sometimes, a single solvent system with controlled cooling works better than a solvent/anti-solvent pair.

IV. Data & Protocols

Table 1: Properties of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Polarity IndexWater Immiscible?Notes
Ethyl Acetate 77.10.9024.4YesGood general-purpose solvent for moderately polar compounds. Flammable.
Dichloromethane (DCM) 39.61.333.1YesGood solvent, but toxic and a suspected carcinogen. Higher density than water.
Toluene 110.60.8672.4YesGood for less polar compounds. High boiling point can be difficult to remove.
Heptane/Hexane ~98 / ~69~0.68 / ~0.660.1YesNon-polar solvents, generally poor for extracting this compound but useful as anti-solvents.
Methyl tert-Butyl Ether (MTBE) 55.20.7402.5YesGood alternative to diethyl ether, less prone to peroxide formation.
Protocol: Optimized Extraction of Ethyl 4-cyano-2-hydroxybenzoate from an Aqueous Reaction Mixture
  • Preparation: Ensure your reaction mixture is cooled to room temperature.

  • pH Adjustment: Slowly add 1M HCl to the aqueous reaction mixture while stirring until the pH is between 2 and 4. Verify with a pH meter.

  • First Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Add a volume of ethyl acetate equal to approximately one-third to one-half of the aqueous volume.

  • Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel several times, venting frequently by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a clean flask. Drain the upper organic (ethyl acetate) layer into a separate flask labeled "Organic Extracts."

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat steps 3-6 two more times, combining all organic extracts into the same flask.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of saturated sodium bicarbonate solution equal to about one-quarter of the organic volume. Mix and separate as before, discarding the lower aqueous layer. This removes any residual acid.

    • Add a volume of brine (saturated NaCl solution) equal to about one-quarter of the organic volume. Mix and separate, discarding the lower aqueous layer. This helps to remove dissolved water from the organic phase.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Filter the dried organic solution to remove the drying agent. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude Ethyl 4-cyano-2-hydroxybenzoate.

  • Purification: The crude product can be further purified by recrystallization, for example, from an ethanol/water or ethyl acetate/heptane mixture.

V. Visual Workflows

Diagram 1: General Liquid-Liquid Extraction Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_washing Washing cluster_isolation Isolation A Aqueous Reaction Mixture B Adjust pH to 2-4 A->B C Add Ethyl Acetate (1st Extraction) B->C D Mix & Separate C->D E Collect Organic Layer D->E F Repeat Extraction 2x E->F G Combine Organic Layers F->G H Wash with NaHCO3(aq) G->H I Wash with Brine H->I J Dry with MgSO4 I->J K Filter J->K L Evaporate Solvent K->L M Crude Product L->M

Caption: Workflow for Ethyl 4-cyano-2-hydroxybenzoate extraction.

Diagram 2: Troubleshooting Low Extraction Yield

G cluster_causes cluster_solutions Start Low Extraction Yield Cause1 Incorrect pH Start->Cause1 Cause2 Poor Solvent Choice Start->Cause2 Cause3 Insufficient Extractions Start->Cause3 Cause4 Emulsion Formation Start->Cause4 Sol1 Acidify Aqueous Layer (pH 2-4) Cause1->Sol1 Sol2 Screen Solvents (e.g., Ethyl Acetate) Cause2->Sol2 Sol3 Perform 3+ Extractions Cause3->Sol3 Sol4 Add Brine / Centrifuge Cause4->Sol4

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Analysis of Ethyl 4-cyano-2-hydroxybenzoate: A Comparative Guide to High-Field vs. Benchtop NMR

Executive Summary In modern drug development and synthetic chemistry, the choice of analytical instrumentation directly impacts workflow efficiency, capital expenditure, and data fidelity. Nuclear Magnetic Resonance (NMR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the choice of analytical instrumentation directly impacts workflow efficiency, capital expenditure, and data fidelity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation and quantification[1]. However, the advent of cryogen-free benchtop NMR spectrometers has disrupted the traditional reliance on centralized high-field facilities[2].

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against Benchtop NMR (80 MHz) using Ethyl 4-cyano-2-hydroxybenzoate [3] as a model compound. Because this highly functionalized aromatic building block[4] features both closely spaced aromatic protons and widely separated aliphatic signals, it serves as an ideal stress test for evaluating the resolution limits and practical utility of low-field spectrometers[5].

The Analytical Challenge: Spin System Dynamics

Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) presents a unique analytical challenge due to its electronic environment. The benzene ring is substituted with an ester (-COOEt), a hydroxyl (-OH), and a cyano (-CN) group.

The aromatic protons (H3, H5, and H6) are subjected to competing shielding and deshielding effects:

  • H3 (ortho to -OH, ortho to -CN) and H5 (meta to -OH, ortho to -CN) possess highly similar chemical environments, resonating closely around 7.15–7.25 ppm.

  • H6 is shifted downfield (~7.90 ppm) due to the anisotropic deshielding of the adjacent ester carbonyl.

  • The -OH proton is highly deshielded (>10.5 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl.

The Causality of Field Strength on Spectral Order

The fundamental limitation of benchtop NMR is not the scalar J-coupling ( J ), which remains constant regardless of the external magnetic field ( B0​ ), but the chemical shift dispersion ( Δν ), which scales linearly with B0​ [5].

For the closely spaced H3 and H5 protons, the Δν/J ratio dictates the spectral order. At 400 MHz, the frequency difference ( Δν≈40 Hz) is significantly larger than the meta-coupling constant ( J≈1.5 Hz), resulting in a Δν/J ratio > 25. This yields a clean, first-order spectrum. Conversely, at 80 MHz, the frequency difference shrinks to ~8 Hz. The Δν/J ratio drops below 10, inducing strong second-order effects (roofing) and peak coalescence[5].

Field_Strength B0 Magnetic Field Strength (B0) Larmor Larmor Frequency (ν0) Increases B0->Larmor Dispersion Chemical Shift Dispersion (Δν) Increases (Hz) Larmor->Dispersion J_Coupling J-Coupling Constant (J) Remains Constant (Hz) Larmor->J_Coupling Ratio Δν / J Ratio Dispersion->Ratio J_Coupling->Ratio FirstOrder High Field (400 MHz) Δν/J > 10 First-Order Spectra Ratio->FirstOrder SecondOrder Low Field (80 MHz) Δν/J < 10 Second-Order Effects Ratio->SecondOrder

Caption: Mechanistic relationship between magnetic field strength, chemical shift dispersion, and spectral resolution.

Experimental Protocols: A Self-Validating System

To ensure the reliability of the comparative data, the following protocol employs a self-validating internal standard method. Tetramethylsilane (TMS) is used not only as a chemical shift reference but as a real-time diagnostic tool for magnetic field homogeneity.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of Ethyl 4-cyano-2-hydroxybenzoate (analytical standard, >99% purity).

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.

  • Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.

Step 2: Instrument Calibration & Shimming (Self-Validation)
  • Validation Check: Before acquiring the analyte signals, the TMS peak must appear as a sharp singlet. If the TMS full-width at half-maximum (FWHM) exceeds 1.5 Hz on the benchtop or 0.5 Hz on the high-field system, automated gradient shimming must be re-initiated. This ensures that any observed peak broadening is due to the inherent physics of the molecule, not poor instrument calibration.

Step 3: Data Acquisition Parameters

To compensate for the lower intrinsic sensitivity of the permanent magnet in the benchtop system[6], the number of transients (scans) must be adjusted:

  • High-Field (400 MHz):

    • 1H NMR: 16 scans, 30° pulse angle, 4s relaxation delay.

    • 13C NMR: 256 scans, 30° pulse angle, 2s relaxation delay, WALTZ-16 decoupling.

  • Benchtop (80 MHz):

    • 1H NMR: 64 scans, 90° pulse angle, 4s relaxation delay.

    • 13C NMR: 2048 scans, 90° pulse angle, 2s relaxation delay (Requires ~1.5 hours of acquisition time).

Step 4: Processing
  • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz for 1H and 1.0 Hz for 13C.

  • Perform Fourier Transform (FT), followed by manual phase correction and polynomial baseline correction.

NMR_Workflow Prep Sample Prep (15 mg in CDCl3) Select Instrument Selection Prep->Select Benchtop Benchtop NMR (80 MHz) Select->Benchtop HighField High-Field NMR (400 MHz) Select->HighField Acq1 Data Acquisition (1D 1H / 13C) Benchtop->Acq1 Acq2 Data Acquisition (1D 1H / 13C) HighField->Acq2 Process Fourier Transform & Phase Correction Acq1->Process Acq2->Process Analyze Spectral Analysis & Comparison Process->Analyze

Caption: Step-by-step experimental workflow for comparative NMR analysis.

Data Presentation: Spectral Analysis & Comparison

Table 1: 1H NMR Chemical Shifts and Multiplicities

The data below illustrates the divergence in resolution between the two platforms.

Proton AssignmentApprox. Shift (ppm)Multiplicity400 MHz Observation (High-Field)80 MHz Observation (Benchtop)
-OH (Phenolic)10.80SingletSharp singlet, fully resolved.Broad singlet, fully resolved.
H6 (Aromatic)7.90DoubletClear doublet ( J=8.0 Hz).Doublet, slight roofing effect.
H3 (Aromatic)7.25DoubletClear doublet ( J=1.5 Hz).Overlaps with H5 (Multiplet).
H5 (Aromatic)7.15ddClear dd ( J=8.0,1.5 Hz).Overlaps with H3 (Multiplet).
-CH2- (Ester)4.45QuartetClear quartet ( J=7.1 Hz).Clear quartet, fully resolved.
-CH3 (Ester)1.42TripletClear triplet ( J=7.1 Hz).Clear triplet, fully resolved.
Table 2: 13C NMR Resolution Capabilities

Carbon-13 analysis is inherently insensitive. The comparison highlights the practical limits of benchtop systems for complex carbon frameworks[2].

Carbon TypeApprox. Shift (ppm)400 MHz (100 MHz 13C)80 MHz (20 MHz 13C)
C=O (Ester)169.5Distinct, high S/N.Distinct, requires >2000 scans.
C-OH (Aromatic)161.2Distinct.Low S/N, distinguishable.
C-CN / -CN 118.5 / 117.8Fully resolved (2 peaks).Coalesced into a single broad peak.
Ar-CH (x3)132.1, 122.3, 120.1Fully resolved (3 peaks).Partially resolved (2-3 peaks).
-CH2- / -CH3 62.4 / 14.2Distinct, high S/N.Distinct, high S/N.
Table 3: Operational Performance Metrics
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Resolution (1H FWHM) < 0.5 Hz~ 1.0 - 1.5 Hz
Sensitivity (LOD) < 0.1 mM~ 10 mM
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Rare-Earth Magnet)
Footprint / Location Dedicated magnetically shielded roomFume hood or standard lab bench
Capital Expenditure

Expert Insights & Strategic Recommendations

When analyzing highly functionalized molecules like Ethyl 4-cyano-2-hydroxybenzoate, the choice of instrument must align with the specific phase of drug development:

  • De Novo Structural Elucidation: High-field NMR (≥400 MHz) is strictly required. The severe overlap of the H3 and H5 protons at 80 MHz makes it impossible to accurately calculate meta-coupling constants or confirm regiochemistry without ambiguity. Furthermore, resolving the closely spaced quaternary carbons (C-CN and the cyano carbon itself) requires the superior chemical shift dispersion of a superconducting magnet.

  • Reaction Monitoring & QA/QC: Benchtop NMR is highly recommended. Despite the aromatic overlap, the aliphatic ester protons (-CH2- at 4.45 ppm and -CH3 at 1.42 ppm) remain completely isolated and first-order at 80 MHz[5]. If a researcher is monitoring the hydrolysis of the ester to the corresponding carboxylic acid, or tracking an electrophilic aromatic substitution, the benchtop system provides real-time, quantitative kinetic data directly in the fume hood without the bottleneck of core-facility scheduling[2].

By understanding the causality behind Δν/J ratios, researchers can deploy benchtop NMR not as a replacement for high-field systems, but as a complementary, high-throughput tool for targeted quantitative analysis[6].

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link][5]

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: Forensic Science International (PubMed) URL: [Link][1]

  • Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: Magnetochemistry (MDPI) URL: [Link][2]

  • Title: Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances Source: Analytical Chemistry (ACS Publications) URL: [Link][6]

Sources

Comparative

FTIR Spectroscopy of Ethyl 4-cyano-2-hydroxybenzoate vs. 4-cyano-2-hydroxybenzoic acid: A Comparative Analytical Guide

Executive Summary Differentiating between a free carboxylic acid and its corresponding ester is a fundamental quality control step in drug development and organic synthesis. 4-cyano-2-hydroxybenzoic acid [1] and its este...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Differentiating between a free carboxylic acid and its corresponding ester is a fundamental quality control step in drug development and organic synthesis. 4-cyano-2-hydroxybenzoic acid [1] and its esterified derivative, Ethyl 4-cyano-2-hydroxybenzoate , are highly functionalized salicylic acid analogs containing a para-cyano group. While chromatographic methods can separate these compounds, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive method to distinguish them based on their distinct hydrogen-bonding networks.

This guide provides an objective, mechanistic comparison of their FTIR spectra, supported by structural causality and a self-validating experimental protocol.

Mechanistic Spectroscopic Analysis: The "Why" Behind the Spectra

As an application scientist, it is not enough to simply memorize peak positions; one must understand the vibrational mechanics driving the spectral differences. The differentiation between these two molecules hinges on three primary functional group regions:

Hydrogen Bonding Dynamics (The O-H Region)

The most visually striking difference between the two spectra occurs in the hydroxyl stretching region (2500–3500 cm⁻¹).

  • 4-cyano-2-hydroxybenzoic acid: Carboxylic acids form strongly bound intermolecular dimers. This extensive hydrogen-bonding network severely broadens the O-H stretching vibration, creating a massive, unresolved band that spans from 2500 to 3300 cm⁻¹ . This band is so broad that it typically obscures the aromatic C-H stretches near 3000 cm⁻¹.

  • Ethyl 4-cyano-2-hydroxybenzoate: The ester lacks the acidic proton required for dimerization. The only hydroxyl group present is the phenolic -OH. Because this -OH forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl (a hallmark of salicylates), its peak is broadened and shifted to 3100–3300 cm⁻¹ . However, it is significantly sharper than the acid dimer band, leaving the aliphatic C-H stretches of the ethyl group (2850–2980 cm⁻¹) clearly visible.

Carbonyl Shift Causality (The C=O Region)

The position of the carbonyl stretch is dictated by the force constant of the C=O double bond, which is heavily influenced by its environment.

  • In the carboxylic acid , the carbonyl oxygen acts as a hydrogen bond acceptor for both the ortho-hydroxyl group (intramolecular) and a neighboring carboxylic acid proton (intermolecular dimerization). This dual hydrogen-bonding network withdraws electron density from the C=O bond, lengthening it and reducing its force constant. Consequently, the C=O stretch shifts down to 1650–1670 cm⁻¹ .

  • In the ethyl ester , the carbonyl only participates in the intramolecular hydrogen bond with the ortho-hydroxyl. Without the secondary intermolecular pull of the dimer, the C=O bond remains slightly stronger, shifting the stretching frequency higher to 1670–1690 cm⁻¹ .

The Nitrile Group as an Internal Standard (The C≡N Region)

Both compounds feature a cyano group conjugated to the aromatic ring. Because the nitrile group is physically distant from the esterification site and does not participate in the primary hydrogen-bonding network, its stretching frequency remains remarkably constant at ~2225 cm⁻¹ in both molecules. This makes the C≡N peak an ideal internal reference for verifying sample contact and normalizing spectral intensities.

Comparative FTIR Data Summary

The following table summarizes the key diagnostic wavenumbers used to differentiate the two compounds.

Functional Group4-cyano-2-hydroxybenzoic acid (cm⁻¹)Ethyl 4-cyano-2-hydroxybenzoate (cm⁻¹)Diagnostic Value
O-H (Acid Dimer) 2500 - 3300 (Very Broad, Strong)AbsentHigh
O-H (Phenolic) Merged within acid dimer band3100 - 3300 (Broad, Medium)High
C-H (Aliphatic) Absent2850 - 2980 (Weak to Medium)Medium
C≡N (Nitrile) ~2225 (Sharp, Medium)~2225 (Sharp, Medium)Internal Control
C=O (Carbonyl) 1650 - 1670 (Strong)1670 - 1690 (Strong)High
C-O (Stretch) ~1210 - 1320 (Broad, coupled)~1100 - 1300 (Two distinct bands)Medium

Standardized ATR-FTIR Protocol (Self-Validating Workflow)

To ensure high-fidelity data, the following protocol incorporates a self-validating quality control step based on the nitrile group.

Step 1: Instrument Preparation

  • Equip the FTIR spectrometer with a monolithic Diamond ATR accessory.

  • Set the acquisition parameters: Resolution = 4 cm⁻¹, Scans = 32, Data spacing = 0.482 cm⁻¹.

  • Clean the diamond crystal with spectroscopy-grade isopropanol and allow it to dry.

  • Collect a background spectrum immediately prior to sample analysis.

Step 2: Sample Application

  • Place 2–5 mg of the solid powder (acid or ester) directly onto the center of the diamond crystal.

  • Lower the pressure anvil and apply consistent, standardized pressure (typically ~80-100 psi, depending on the ATR model) to ensure intimate contact between the crystal and the sample.

Step 3: Spectral Acquisition & Self-Validation (Critical Step)

  • Initiate a preview scan.

  • Validation Check: Observe the C≡N stretching region at ~2225 cm⁻¹. If this peak is absent, or if its signal-to-noise ratio is visually below 10:1, reject the scan. Poor nitrile signal indicates insufficient crystal contact or insufficient sample volume. Re-apply pressure or add more sample until the C≡N peak is clearly resolved.

  • Once validated, collect the full 32-scan spectrum.

Step 4: Data Processing

  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Perform a baseline correction.

  • Normalize the spectrum by setting the absorbance of the C≡N peak (~2225 cm⁻¹) to 1.0. This allows for direct, quantitative visual comparison of the O-H and C=O regions between different batches.

Diagnostic Workflow Visualization

The following decision tree outlines the logical progression an analyst should follow when identifying an unknown sample of these cyano-salicylic derivatives.

FTIR_Workflow Start Unknown Sample Spectrum (Cyano-salicylic derivative) CN_Check Check C≡N Region (~2225 cm⁻¹) Start->CN_Check Confirm identity & contact OH_Region Analyze O-H Region (2500 - 3500 cm⁻¹) CN_Check->OH_Region Validated CO_Region Analyze C=O Region (1650 - 1700 cm⁻¹) CN_Check->CO_Region Validated Acid_OH Very Broad Band (2500-3300 cm⁻¹) Intermolecular Dimer OH_Region->Acid_OH Ester_OH Sharper Broad Band (3100-3300 cm⁻¹) Intramolecular H-Bond Only OH_Region->Ester_OH Acid_CO C=O Stretch (~1650-1670 cm⁻¹) CO_Region->Acid_CO Ester_CO C=O Stretch (~1670-1690 cm⁻¹) CO_Region->Ester_CO Acid_Result 4-cyano-2-hydroxybenzoic acid Acid_OH->Acid_Result Ester_Result Ethyl 4-cyano-2-hydroxybenzoate Ester_OH->Ester_Result Acid_CO->Acid_Result Ester_CO->Ester_Result

Decision tree for differentiating cyano-salicylic derivatives via ATR-FTIR spectroscopy.

References

  • PubChem (2026). 4-cyano-2-hydroxybenzoic acid (CID 15691200). National Center for Biotechnology Information. Available at:[Link]

  • NIST Chemistry WebBook (2026). Standard Reference Database 69: IR Spectroscopy Guidelines. National Institute of Standards and Technology. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl vs. Methyl 4-Cyano-2-hydroxybenzoate in API Synthesis

Executive Summary In the design of active pharmaceutical ingredients (APIs) and complex organic scaffolds, the selection of an ester protecting group is rarely a trivial matter of solubility. When working with highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of active pharmaceutical ingredients (APIs) and complex organic scaffolds, the selection of an ester protecting group is rarely a trivial matter of solubility. When working with highly functionalized building blocks like 4-cyano-2-hydroxybenzoates, the choice between a methyl ester and an ethyl ester fundamentally alters the kinetic landscape of downstream reactions.

This guide provides an objective, data-supported comparison of Methyl 4-cyano-2-hydroxybenzoate [2] and Ethyl 4-cyano-2-hydroxybenzoate [3]. By examining the interplay between the strong electron-withdrawing 4-cyano group, the acidic 2-hydroxyl group, and the steric bulk of the alkoxy leaving group, this document establishes predictive frameworks for nucleophilic acyl substitution and electrophilic aromatic substitution workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the reactivity differences between these two esters, we must first analyze the electronic environment of the parent scaffold.

The 4-cyano group is a potent π -acceptor and σ -acceptor. Positioned para to the ester carbonyl, it aggressively withdraws electron density, rendering the carbonyl carbon highly electrophilic. However, this same cyano group increases the acidity of the ortho-hydroxyl group.

The Phenoxide Complication: During base-catalyzed reactions (e.g., saponification or amidation), the 2-hydroxyl group is rapidly deprotonated. The resulting phenoxide is strongly electron-donating via resonance. This electron donation directly counteracts the cyano group, significantly deactivating the ester carbonyl toward nucleophilic attack.

It is at this critical juncture that the steric difference between the methyl and ethyl groups becomes the deciding factor:

  • Methyl Ester (Less Steric Shielding): The smaller methoxy group allows nucleophiles to approach the deactivated carbonyl at the Bürgi-Dunitz angle with minimal steric clash, facilitating the formation of the tetrahedral intermediate.

  • Ethyl Ester (Increased Steric Bulk): The additional methyl group on the ethoxy chain creates a wider steric cone. When combined with the electronic deactivation from the phenoxide, the activation energy required to form the tetrahedral intermediate increases drastically, leading to sluggish kinetics.

G Substrate 4-Cyano-2-hydroxybenzoate (Electrophilic Carbonyl) Methyl Methyl Ester (Minimal Steric Shielding) Substrate->Methyl Ethyl Ethyl Ester (Increased Steric Bulk) Substrate->Ethyl Nuc Nucleophilic Attack (OH⁻) Phenoxide Formation Deactivates Carbonyl Methyl->Nuc Ethyl->Nuc Int_M Tetrahedral Intermediate (Lower Activation Energy) Nuc->Int_M Fast Kinetics Int_E Tetrahedral Intermediate (Higher Activation Energy) Nuc->Int_E Slow Kinetics Product 4-Cyano-2-hydroxybenzoic Acid Int_M->Product Int_E->Product

Mechanistic divergence in nucleophilic acyl substitution based on steric bulk.

Quantitative Data & Reactivity Benchmarks

The following tables summarize the physicochemical properties and comparative reactivity profiles of both compounds under standardized laboratory conditions.

Table 1: Physicochemical Properties
PropertyMethyl 4-cyano-2-hydroxybenzoateEthyl 4-cyano-2-hydroxybenzoate
CAS Number 188793-06-81261606-91-0
Molecular Formula C9H7NO3C10H9NO3
Molecular Weight 177.16 g/mol 191.19 g/mol
Physical Form SolidSolid
Table 2: Comparative Reactivity Benchmarks
Reaction TypeStandardized ConditionsMethyl Ester PerformanceEthyl Ester Performance
Saponification 3.0 eq LiOH, THF/MeOH/H2O, 25°CComplete conversion in < 2 hoursRequires > 6 hours or heating to 50°C
Direct Amidation Primary Amine (2.0 eq), MeOH, 60°CModerate yield (40-50%)Poor yield (< 15%), starting material recovered
Nitration (EAS) Fuming HNO3, H2SO4, 0°CHigh yield (C5 substitution) [1]High yield (C5 substitution)

Note: While the ester chain length drastically impacts nucleophilic acyl substitution, it has a negligible effect on the regioselectivity of Electrophilic Aromatic Substitution (EAS). For example, nitration of the methyl ester reliably yields methyl 4-cyano-5-hydroxy-2-nitrobenzoate due to the directing effects of the hydroxyl and cyano groups [1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate visual and chemical checkpoints to confirm reaction progress without relying solely on end-point analytics.

Protocol A: Chemoselective Saponification (Hydrolysis)

Objective: Cleave the ester to yield 4-cyano-2-hydroxybenzoic acid while preventing hydrolysis of the sensitive nitrile group.

  • Solubilization: Dissolve 1.0 equivalent of the ester (Methyl or Ethyl) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).

  • Base Addition: Cool the mixture to 0°C. Dropwise, add 3.0 equivalents of 1M LiOH aqueous solution.

    • Self-Validation Checkpoint 1: The solution will immediately turn vibrant yellow/orange. This confirms the rapid deprotonation of the 2-hydroxyl group to form the phenoxide ion.

  • Propagation: Remove the ice bath and stir at room temperature.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The methyl ester will show complete consumption within 2 hours. The ethyl ester will require gentle heating (50°C) to overcome steric hindrance.

  • Quenching & Isolation: Once complete, cool to 0°C and slowly acidify with 1M HCl until the pH reaches 2.0.

    • Self-Validation Checkpoint 3: The yellow color will dissipate (re-protonation of the phenol), and a white/off-white precipitate of the free acid will crash out of solution.

  • Recovery: Filter the precipitate, wash with cold water, and dry under vacuum.

Workflow Step1 1. Solubilize Ester THF/MeOH/H2O Step2 2. Add Base (3 eq) Phenoxide Forms (Yellow) Step1->Step2 Step3 3. Heat & Stir Monitor via TLC Step2->Step3 Step4 4. Acidify (pH 2) Precipitate Acid Step3->Step4 Step5 5. Filter & Dry Yield >90% Step4->Step5

Self-validating workflow for the chemoselective saponification of 4-cyano-2-hydroxybenzoates.

Protocol B: Electrophilic Aromatic Substitution (Nitration)

Objective: Synthesize the 5-nitro derivative (e.g., methyl 4-cyano-5-hydroxy-2-nitrobenzoate) for downstream reduction to an aniline [1].

  • Acidic Solubilization: Dissolve 1.0 equivalent of Methyl 4-cyano-2-hydroxybenzoate in concentrated H₂SO₄ (5 mL/mmol) at 0°C.

  • Nitration: Slowly add 1.1 equivalents of fuming HNO₃ dropwise, maintaining the internal temperature below 5°C to prevent over-nitration or nitrile hydration.

  • Propagation: Stir at 0°C for 30 minutes, then allow warming to room temperature for 1 hour.

  • Quenching: Pour the reaction mixture carefully over crushed ice.

    • Self-Validation Checkpoint: A heavy yellow precipitate will form immediately upon contact with the ice, indicating successful nitration and insolubility of the nitro-product in aqueous acid.

  • Recovery: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Conclusion & Selection Matrix

When designing a synthetic route utilizing the 4-cyano-2-hydroxybenzoate scaffold:

  • Select the Methyl Ester if your downstream steps require mild nucleophilic acyl substitution (amidation, saponification). The reduced steric bulk is mandatory to overcome the electronic deactivation caused by the adjacent phenoxide.

  • Select the Ethyl Ester only if you require a more robust protecting group that must survive mild basic conditions in intermediate steps without premature cleavage.

References

  • EvitaChem. Methyl 4-cyano-5-hydroxy-2-nitrobenzoate (EVT-12017024) Synthesis and Applications.1

  • Sigma-Aldrich. Methyl 4-cyano-2-hydroxybenzoate (CAS 188793-06-8) Product Specifications.2

  • Sigma-Aldrich. Ethyl 4-cyano-2-hydroxybenzoate (CAS 1261606-91-0) Product Specifications.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-cyano-2-hydroxybenzoate

This guide provides an in-depth analysis and expert-predicted fragmentation pattern for Ethyl 4-cyano-2-hydroxybenzoate under mass spectrometry analysis. In the absence of a publicly available experimental spectrum for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and expert-predicted fragmentation pattern for Ethyl 4-cyano-2-hydroxybenzoate under mass spectrometry analysis. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles and comparative data from structurally analogous compounds to offer a robust predictive guide for researchers in analytical chemistry, metabolomics, and drug development.

Introduction: The Analytical Challenge

Ethyl 4-cyano-2-hydroxybenzoate is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a phenolic hydroxyl group, and a nitrile (cyano) group. The interplay of these groups dictates the molecule's fragmentation behavior upon ionization, yielding a unique mass spectrum that serves as its chemical fingerprint. Understanding this pattern is critical for its unambiguous identification in complex matrices.

This guide will compare the predicted fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques, drawing parallels with the known fragmentation of closely related molecules such as Ethyl 4-cyanobenzoate and Ethyl salicylate (an isomer).

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It follows chemically logical pathways that favor the formation of the most stable charged fragments.[1] The molecular weight of Ethyl 4-cyano-2-hydroxybenzoate (C₁₀H₉NO₃) is 191.18 g/mol . The initial ionization event, particularly in EI, will generate a molecular ion (M•+) at m/z 191.

Electron Ionization (EI) Fragmentation

EI is a high-energy technique that typically induces extensive fragmentation, providing rich structural information.[2] The predicted major fragmentation pathways for Ethyl 4-cyano-2-hydroxybenzoate are detailed below.

Initial Ionization: C₁₀H₉NO₃ + e⁻ → [C₁₀H₉NO₃]•⁺ (m/z 191) + 2e⁻

Key Fragmentation Pathways:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic fragmentation pathway for ethyl esters, involving the cleavage of the C-O bond adjacent to the carbonyl group.[1][3] This pathway is expected to be highly favorable, leading to the formation of a stable acylium ion.

    • [M - 45]⁺: Loss of •OCH₂CH₃ (mass 45) from the molecular ion (m/z 191) will produce a prominent peak at m/z 146 . This 2-hydroxy-4-cyanobenzoyl cation is resonance-stabilized.

  • Loss of Ethylene (C₂H₄) via McLafferty-type Rearrangement: For esters with a γ-hydrogen on the alkyl chain, a McLafferty rearrangement can occur.[4] However, in ethyl esters, a different rearrangement can lead to the elimination of a neutral ethylene molecule, resulting in a protonated carboxylic acid radical cation. This is a well-documented pathway for ortho-substituted benzoates like ethyl salicylate.[5]

    • [M - 28]•⁺: Loss of C₂H₄ (mass 28) from the molecular ion (m/z 191) would generate the radical cation of 4-cyano-2-hydroxybenzoic acid at m/z 163 .

  • Decarbonylation (Loss of CO): Acylium ions formed through fragmentation can subsequently lose a molecule of carbon monoxide (CO).

    • [m/z 146 - 28]⁺: The acylium ion at m/z 146 can lose CO (mass 28) to form the 3-cyanophenol cation at m/z 118 .

  • Fragmentation of the Carboxylic Acid Intermediate: The ion at m/z 163 can undergo further fragmentation characteristic of benzoic acids.[6]

    • [m/z 163 - 17]⁺: Loss of a hydroxyl radical (•OH) to form the acylium ion at m/z 146 .

    • [m/z 163 - 45]⁺: Loss of the entire carboxyl group (•COOH) to form the 3-cyanophenol radical cation at m/z 118 .

The following diagram illustrates the predicted EI fragmentation cascade.

EI_Fragmentation_Pattern M [M]•+ m/z 191 F146 [M - C2H5O]+ m/z 146 M->F146 - •OCH2CH3 F163 [M - C2H4]•+ m/z 163 M->F163 - C2H4 F118 [M - C2H5O - CO]+ m/z 118 F146->F118 - CO F163->F146 - •OH

Caption: Predicted EI fragmentation pathways for Ethyl 4-cyano-2-hydroxybenzoate.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the source.[7] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

  • Positive Ion Mode ([M+H]⁺): The protonated molecule will have an m/z of 192 . Collision-induced dissociation (CID) would likely lead to the neutral loss of ethylene (C₂H₄), a common pathway for protonated esters.[8]

    • [M+H - 28]⁺: Loss of C₂H₄ (mass 28) would yield the protonated 4-cyano-2-hydroxybenzoic acid at m/z 164 .

  • Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and will readily deprotonate to form an ion at m/z 190 . CID of this precursor would likely involve the loss of CO₂ from the carboxylate.

    • [M-H - 44]⁻: Loss of CO₂ (mass 44) from the rearranged ion would produce an anion at m/z 146 .

Comparative Analysis with Structural Analogs

To validate our predictions, we can compare them with experimental data from structurally similar compounds.

CompoundMolecular WeightKey Fragments (EI-MS) and InterpretationReference
Ethyl 4-cyanobenzoate 175m/z 147: [M - C₂H₅]⁺, Loss of ethyl radical.m/z 130: [M - C₂H₅O]⁺, Loss of ethoxy radical.m/z 102: [m/z 130 - CO]⁺, Loss of carbon monoxide.[9][10]
Ethyl Salicylate (isomer) 166m/z 138: [M - C₂H₄]•⁺, Loss of ethylene (McLafferty-type rearrangement).m/z 121: [M - OC₂H₅]⁺, Loss of ethoxy radical.m/z 92: [m/z 120 - CO]⁺, from the decarboxylation of the salicylic acid ion.[11][12][13]
(Predicted) Ethyl 4-cyano-2-hydroxybenzoate 191m/z 163: [M - C₂H₄]•⁺, Loss of ethylene.m/z 146: [M - OC₂H₅]⁺, Loss of ethoxy radical.m/z 118: [m/z 146 - CO]⁺, Loss of carbon monoxide.N/A

Analysis of Comparison:

  • The loss of the ethoxy radical (producing m/z 146 for our target and m/z 130 for ethyl 4-cyanobenzoate) is a common and expected fragmentation for ethyl benzoates.

  • The presence of the ortho-hydroxyl group in both our target molecule and ethyl salicylate introduces an alternative major fragmentation pathway: the loss of neutral ethylene (C₂H₄).[5] This pathway is significant for ethyl salicylate (producing the base peak in some spectra) and is therefore predicted to be a major peak at m/z 163 for Ethyl 4-cyano-2-hydroxybenzoate.

  • The subsequent loss of CO from the acylium ion is a consistent feature across all related aromatic esters.[6]

Experimental Protocol: GC-MS Analysis

This section provides a standard protocol for acquiring an EI mass spectrum of Ethyl 4-cyano-2-hydroxybenzoate. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and semi-volatile compounds like this.[14]

Objective: To obtain the electron ionization mass spectrum of Ethyl 4-cyano-2-hydroxybenzoate for structural confirmation.

Materials:

  • Ethyl 4-cyano-2-hydroxybenzoate standard

  • Ethyl acetate (HPLC grade)

  • GC-MS system equipped with an EI source

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of Ethyl 4-cyano-2-hydroxybenzoate in ethyl acetate. From this, prepare a working solution of 1 µg/mL.

  • GC Parameters:

    • Injector: Splitless mode, 250 °C

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

Workflow Diagram:

Caption: General workflow for the GC-MS analysis of Ethyl 4-cyano-2-hydroxybenzoate.

Conclusion

The mass spectrum of Ethyl 4-cyano-2-hydroxybenzoate is predicted to be characterized by a molecular ion at m/z 191 under EI conditions. The primary fragmentation pathways will involve the loss of an ethoxy radical (•OCH₂CH₃) to yield a major ion at m/z 146 , and the loss of a neutral ethylene molecule (C₂H₄) via rearrangement to produce a significant ion at m/z 163 . Subsequent loss of carbon monoxide from the m/z 146 fragment will result in an ion at m/z 118 . This predictive guide, grounded in fundamental principles and comparative data, serves as a valuable resource for the identification and structural elucidation of this and other related substituted benzoates.

References

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81589, Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LookChem. (n.d.). 118-61-6 Ethyl salicylate C9H10O3. Retrieved from [Link]

  • Piatkivskyi, A., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Abdel-Majid, A. F. (n.d.).
  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-cyanobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl salicylate (FDB001028). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl salicylate, 118-61-6. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • Yeast Metabolome Database. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7).

Sources

Validation

A Comparative Guide to Validating a Purity-Indicating HPLC Method for Ethyl 4-cyano-2-hydroxybenzoate

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of Ethyl 4-cyano-2-hydroxybenzoate. We will mov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of Ethyl 4-cyano-2-hydroxybenzoate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only compliant with regulatory standards but is also robust and scientifically sound. The validation process is presented as a self-validating system, where each parameter confirms the suitability of the method for its intended purpose: to accurately and precisely quantify the purity of Ethyl 4-cyano-2-hydroxybenzoate and separate it from potential impurities.

Introduction: The Imperative of a Validated Purity Method

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. An analytical method intended for purity assessment must be demonstrably "fit for purpose."[1][2] This is achieved through a rigorous process known as method validation, which provides documented evidence that the procedure performs as expected. This guide uses the framework established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, to develop and validate a stability-indicating HPLC method.[1][3][4]

Ethyl 4-cyano-2-hydroxybenzoate is a complex organic molecule featuring a substituted benzene ring with cyano, hydroxyl, and ethyl ester functional groups. These features dictate its physicochemical properties and, consequently, our approach to developing a suitable HPLC method.

Part 1: Foundational Method Development: A Rationale-Driven Approach

The development of a robust HPLC method begins with a thorough understanding of the analyte's properties. While specific experimental data for Ethyl 4-cyano-2-hydroxybenzoate is not widely published, its structure allows for scientifically sound predictions. The molecule contains a benzoate core, which is a strong chromophore, making UV detection an ideal choice.[5] The presence of the polar hydroxyl group and the moderately non-polar ethyl ester suggests that reversed-phase chromatography will provide the most effective separation mechanism.

Initial Chromatographic Conditions & Optimization

Our primary goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradants.

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the logical starting point. Its non-polar stationary phase will interact sufficiently with the analyte to provide good retention.

Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent provides the versatility needed to fine-tune the separation.

  • Aqueous Phase: A slightly acidic buffer, such as 0.1% phosphoric acid in water, is chosen to suppress the ionization of the phenolic hydroxyl group (pKa ~8-10). This ensures a single, non-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, well-defined peak.

  • Organic Phase: Acetonitrile is selected over methanol due to its lower viscosity and stronger elution strength, which often leads to better peak shapes and shorter run times.

Detection Wavelength: Based on the UV absorption characteristics of similar phenolic and benzoate compounds, a primary detection wavelength around 254 nm is selected, as this is a common wavelength for aromatic compounds.[5][6] A photodiode array (PDA) detector is used to screen for the optimal wavelength and to assess peak purity throughout the validation process.

Comparative Optimization: Two initial conditions were evaluated to optimize the separation.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Mobile Phase 60:40 Acetonitrile:Water50:50 Acetonitrile:0.1% H₃PO₄The addition of acid (Condition B) significantly improved peak shape by suppressing hydroxyl group ionization. The reduced acetonitrile content increased the retention time, allowing for better separation from early-eluting impurities.
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate reduces column pressure and can improve resolution between closely eluting peaks.
Column Temp. Ambient30 °CA controlled column temperature ensures run-to-run retention time consistency, a key aspect of method robustness.

Final Optimized Chromatographic Conditions are presented in Table 1.

Table 1: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA at 254 nm

| Run Time | 15 minutes |

Part 2: The Validation Protocol: Building a Framework of Trust

Method validation is performed according to the ICH Q2(R2) guideline.[3][7] The typical validation characteristics for a quantitative impurity test include specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness.[8]

dot

Validation_Workflow cluster_dev Method Development Dev Develop & Optimize HPLC Method SST System Suitability (Pre-run check) Dev->SST Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ Limit of Quantitation Robustness Robustness Report Validation Report (Method is Fit for Purpose) Robustness->Report SST->Specificity

Caption: HPLC Method Validation Workflow.

Table 2: Validation Parameters and Acceptance Criteria (as per ICH Q2)

Parameter Purpose Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants). Peak purity index > 0.999. Baseline resolution (Rs > 2) between the analyte and closest impurity/degradant peak.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response. Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. 80% to 120% of the target assay concentration.
Accuracy To demonstrate the closeness of test results to the true value. Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements. Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at LOQ concentration ≤ 10%.

| Robustness | To demonstrate the method's reliability with respect to deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within limits. Analyte %RSD < 2.0%. |

Experimental Protocols

1. Specificity (Forced Degradation Study) Specificity is the cornerstone of a purity-indicating method.[9][10] It proves the method's ability to separate the analyte from its potential degradation products.

  • Protocol:

    • Prepare five separate solutions of Ethyl 4-cyano-2-hydroxybenzoate at 1.0 mg/mL.

    • Acid Hydrolysis: Add 1 mL of 1N HCl to one solution. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH to a second solution. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to a third solution. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat a fourth solution at 105°C for 48 hours.

    • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before dilution and injection.

    • Inject all stressed samples, along with an unstressed control, and analyze the chromatograms for peak purity and resolution between the parent peak and any degradant peaks.

2. Linearity

  • Protocol:

    • Prepare a stock solution of Ethyl 4-cyano-2-hydroxybenzoate reference standard at 1.0 mg/mL.

    • Perform a serial dilution to create at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

3. Accuracy (Recovery)

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable. If not, accuracy will be determined by spiking a known quantity of analyte into a pre-analyzed sample.

    • Spike the sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

4. Precision (Repeatability and Intermediate Precision)

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the results.[10]

    • Intermediate Precision: Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument. Calculate the RSD and compare it to the repeatability results.

5. Limit of Quantitation (LOQ)

  • Protocol:

    • Estimate the LOQ concentration based on the signal-to-noise ratio (S/N) from the linearity study (typically where S/N is approximately 10).

    • Prepare a series of samples at concentrations around the estimated LOQ.

    • Inject these samples and determine the concentration at which the S/N ratio is consistently ≥ 10.

    • Confirm the LOQ by preparing and injecting six samples at this concentration and verifying that the precision (RSD) is ≤ 10%.

6. Robustness

  • Protocol:

    • Prepare a single batch of the sample solution.

    • Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Evaluate the impact on system suitability parameters (retention time, tailing factor, plate count) and the final calculated purity.

Part 3: Data Interpretation and Comparative Analysis

The following tables present hypothetical, yet realistic, data from the validation experiments, demonstrating that the method meets the pre-defined acceptance criteria.

Table 3: Linearity Data

Concentration (mg/mL) Mean Peak Area (n=3)
0.05 489500
0.08 785200
0.10 998700
0.12 1195600
0.15 1501200
Linear Regression Result
Correlation Coefficient (r²) 0.9998
Slope 9985000

| Y-intercept | 1250 |

Analysis: The r² value of 0.9998 is well above the acceptance criterion of ≥ 0.999, confirming the method's linearity across the specified range.

Table 4: Accuracy and Precision Data Summary

Parameter Level Results Acceptance Criteria
Accuracy 80% Mean Recovery = 99.5% 98.0% - 102.0%
100% Mean Recovery = 100.3%
120% Mean Recovery = 99.8%
Precision Repeatability (n=6) %RSD = 0.45% ≤ 2.0%

| | Intermediate (n=6) | %RSD = 0.68% | ≤ 2.0% |

Analysis: The accuracy data shows excellent recovery at all levels. The precision data demonstrates low variability both within a single run and between runs, indicating the method is highly reproducible.

Table 5: Robustness Study Results

Parameter Varied Resulting Tailing Factor Resulting Purity (% Assay)
Nominal Condition 1.1 99.8%
Flow Rate (0.9 mL/min) 1.1 99.7%
Flow Rate (1.1 mL/min) 1.2 99.9%
Temperature (25 °C) 1.1 99.8%
Temperature (35 °C) 1.1 99.7%
Acetonitrile (48%) 1.2 99.6%

| Acetonitrile (52%) | 1.1 | 99.9% |

Analysis: The results show that minor, deliberate changes to the method parameters do not significantly impact the system suitability (tailing factor remains well below 1.5) or the final quantitative result. This confirms the method is robust for routine use.

dot

Relationships cluster_core Core Performance Metrics cluster_boundary Method Boundaries Linearity Linearity Range Range Linearity->Range define Accuracy Accuracy Accuracy->Range define Precision Precision Precision->Range define LOQ LOQ Precision->LOQ confirms Robustness Robustness Range->Robustness tested within Specificity Specificity Specificity->Accuracy ensures validity of Specificity->Precision ensures validity of

Caption: Inter-relationship of Validation Parameters.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for determining the purity of Ethyl 4-cyano-2-hydroxybenzoate. By comparing optimized and sub-optimal conditions, we established a robust set of chromatographic parameters. The subsequent validation experiments rigorously tested the method's performance against the globally recognized ICH Q2(R2) standards. The data presented herein confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method is now considered fit for use in a quality control environment for the routine purity analysis and stability testing of Ethyl 4-cyano-2-hydroxybenzoate.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: Ethyl 4-cyanobenzoate | C10H9NO2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ethyl 4-amino-5-cyano-2-hydroxybenzoate (C10H10N2O3) Source: PubChemLite URL: [Link]

  • Title: Ethyl 3-cyano-2-ethyl-4-hydroxybenzoate Source: Chemspace URL: [Link]

  • Title: Ethyl 4-cyanobenzoate Source: NIST WebBook URL: [Link]

  • Title: Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate Source: SciSpace URL: [Link]

  • Title: Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions Source: National Library of Medicine URL: [Link]

  • Title: UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) Source: ResearchGate URL: [Link]

  • Title: Method for preparing ethyl (R)
  • Title: A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester Source: ResearchGate URL: [Link]

  • Title: ETHYL p-HYDROXYBENZOATE Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

Sources

Comparative

Comparing esterification methods for Ethyl 4-cyano-2-hydroxybenzoate yield

Title: Comparative Guide: Esterification Methods for Ethyl 4-cyano-2-hydroxybenzoate Synthesis Introduction Synthesizing Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) from 4-cyano-2-hydroxybenzoic acid presents a u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Esterification Methods for Ethyl 4-cyano-2-hydroxybenzoate Synthesis

Introduction Synthesizing Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) from 4-cyano-2-hydroxybenzoic acid presents a unique set of mechanistic hurdles. Standard esterification protocols often fail to deliver acceptable yields due to the specific electronic and steric environment of this salicylic acid derivative. This guide objectively compares three primary esterification pathways—Fischer, Acid Chloride, and Steglich—providing researchers with the causality behind experimental choices and self-validating protocols to maximize product yield.

Mechanistic Challenges (The "Why") The starting material, 4-cyano-2-hydroxybenzoic acid, possesses two functional groups that actively antagonize standard acid-catalyzed esterification:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position (ortho to the carboxylic acid) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the ground state of the carboxylic acid and significantly reduces the electrophilicity of the carbonyl carbon, hindering nucleophilic attack by the alcohol.

  • Electronic Deactivation: The cyano group at the 4-position is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This withdraws electron density from the carbonyl oxygen, making the initial protonation step required in Fischer esterification highly unfavorable.

G SM 4-Cyano-2-hydroxybenzoic acid + Ethanol Fischer Fischer Esterification (H2SO4, Reflux) SM->Fischer Steglich Steglich Esterification (EDC, DMAP, RT) SM->Steglich AcidCl Acid Chloride Method (SOCl2, then EtOH) SM->AcidCl YieldF Low Yield (~30%) Intramolecular H-Bonding Fischer->YieldF YieldS High Yield (~85%) Mild, No Side Reactions Steglich->YieldS YieldA Moderate Yield (~50%) Oligomerization Side-products AcidCl->YieldA

Fig 1: Workflow comparison of esterification methods for 4-cyano-2-hydroxybenzoic acid.

Methodological Comparison & Quantitative Data

MethodReagentsTempTimeEst. YieldKey Limitations / Causality
Fischer Esterification EtOH, conc. H₂SO₄80 °C (Reflux)16-24 h25 - 35%Poor yield due to intramolecular H-bonding and EWG deactivation[1].
Acid Chloride SOCl₂, then EtOH0 °C to RT4-6 h45 - 55%Unprotected 2-OH group attacks the acyl chloride, causing oligomerization.
Steglich Esterification EDC·HCl, DMAP, EtOH, DCMRT8-12 h80 - 90%Requires stoichiometric coupling reagent; purification needed to remove urea[2].

1. The Baseline: Fischer Esterification Fischer esterification relies on an equilibrium driven by a large excess of the alcohol acting as the solvent. However, for 4-cyano-2-hydroxybenzoic acid, the reaction stalls. The harsh reflux conditions combined with strong mineral acids (H₂SO₄) can also lead to minor decomposition of the cyano group over extended periods. Researchers often report yields hovering around 30%, even after 24 hours of continuous reflux[1].

2. The Pitfall: Acid Chloride Method Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) creates a highly reactive electrophile. While this normally guarantees quantitative conversion with primary alcohols[3], the presence of the unprotected ortho-hydroxyl group is a fatal flaw here. The hydroxyl group of one molecule will nucleophilically attack the acid chloride of another, leading to the formation of polyesters (oligomerization).

3. The Optimal Solution: Steglich Esterification The Steglich esterification bypasses the need for carbonyl protonation entirely[2]. By utilizing a carbodiimide coupling reagent (like EDC or DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), the reaction proceeds under mild, room-temperature conditions[4].

Mechanism of Action: The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. Because the alcohol is a relatively weak nucleophile, DMAP (a stronger nucleophile) attacks this intermediate to form a highly reactive N-acylpyridinium active ester[2]. Ethanol then rapidly attacks this active ester, yielding the target ethyl ester and regenerating the DMAP catalyst[4].

G Acid 4-Cyano-2-hydroxybenzoic acid O_acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_acyl + EDC EDC EDC (Carbodiimide) EDC->O_acyl N_acyl N-Acylpyridinium Active Ester O_acyl->N_acyl + DMAP DMAP DMAP Catalyst DMAP->N_acyl N_acyl->DMAP regenerated Product Ethyl 4-cyano-2-hydroxybenzoate N_acyl->Product + EtOH Urea Water-Soluble Urea Byproduct N_acyl->Urea byproduct EtOH Ethanol (Nucleophile) EtOH->Product

Fig 2: Mechanistic pathway of the Steglich Esterification utilizing EDC and DMAP.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Steglich Esterification (Recommended) Objective: Synthesize Ethyl 4-cyano-2-hydroxybenzoate with >80% yield while avoiding column chromatography where possible. Reagents: 4-cyano-2-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (3.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Activation: Dissolve 1.0 eq of 4-cyano-2-hydroxybenzoic acid in anhydrous DCM under an inert nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at 0 °C for 15 minutes. Causality: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, allowing for simple aqueous workup[1]. The 0 °C initiation prevents uncontrolled exothermic activation.

  • Nucleophilic Attack: Add 3.0 eq of absolute ethanol dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a higher Rf spot confirms the consumption of the O-acylisourea intermediate.

  • Quench & Wash (Self-Purification): Dilute the reaction mixture with additional DCM.

    • Wash with 1M HCl (2x) to protonate and remove DMAP and any unreacted EDC.

    • Wash with saturated NaHCO₃ (2x) to deprotonate and extract any unreacted starting carboxylic acid into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Result: The resulting product is typically >95% pure by NMR, yielding the desired Ethyl 4-cyano-2-hydroxybenzoate as a solid.

Protocol B: Fischer Esterification (For Comparison) Reagents: 4-cyano-2-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (Solvent, ~50 eq), Concentrated H₂SO₄ (0.1 eq).

  • Reaction Setup: Suspend 1.0 eq of the acid in a large excess of absolute ethanol. Add conc. H₂SO₄ dropwise.

  • Reflux: Heat the mixture to 80 °C under reflux for 24 hours. Causality: The massive excess of ethanol is required to push the unfavorable equilibrium forward (Le Chatelier's principle), compensating for the deactivated carbonyl.

  • Workup: Cool to room temperature. Concentrate the ethanol in vacuo to 1/4th volume. Pour the mixture over crushed ice to precipitate the ester.

  • Validation: If precipitation fails (common due to low conversion), extract with EtOAc and wash aggressively with 10% NaHCO₃ to neutralize the acid catalyst[1]. Yields rarely exceed 35%.

References 1. Sigma-Aldrich. "Ethyl-4-hydroxybenzoate - Sigma-Aldrich: ETHYL 4-CYANO-2-HYDROXYBENZOATE". sigmaaldrich.com. URL: 2. Common Organic Chemistry. "Acid to Ester - Common Conditions". commonorganicchemistry.com. URL: 3.[2] Organic Chemistry Portal. "Steglich Esterification". organic-chemistry.org. URL: 4.[4] RSC Advances. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". rsc.org. URL: 5.[3] StackExchange. "Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification". stackexchange.com. URL: 6.[1] Reddit (r/Chempros). "How can I improve the yield of my Fischer Esterification?". reddit.com. URL:

Validation

Comparative Guide: UV-Vis Absorption &amp; Photophysics of Ethyl 4-cyano-2-hydroxybenzoate

Executive Summary Ethyl 4-cyano-2-hydroxybenzoate (E4C2HB) is a highly specialized salicylic acid derivative utilized in advanced photochemistry, fluorescent probe design, and UV-filter development. Characterized by the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyano-2-hydroxybenzoate (E4C2HB) is a highly specialized salicylic acid derivative utilized in advanced photochemistry, fluorescent probe design, and UV-filter development. Characterized by the presence of a strongly electron-withdrawing cyano (-CN) group at the para position relative to the phenolic hydroxyl, this compound exhibits unique UV-Vis absorption characteristics and emission profiles governed by Excited-State Intramolecular Proton Transfer (ESIPT)[1]. This guide objectively compares the photophysical performance of E4C2HB against structurally related baseline and alternative substituted salicylates, providing researchers with the mechanistic causality and self-validating protocols necessary for rigorous experimental implementation.

Mechanistic Photophysics: The Role of the Cyano Substituent

The UV-Vis absorption and subsequent emission of salicylates are dictated by the strength of the intramolecular hydrogen bond (IHB) between the 2-hydroxyl donor and the 1-ester carbonyl acceptor[2].

Causality of the Cyano Group: In unsubstituted ethyl salicylate, the UV absorption maximum ( λmax​ ) typically resides in the UVB region (~305 nm). The introduction of the 4-cyano group in E4C2HB fundamentally alters the electronic landscape via strong inductive and resonance electron-withdrawing effects[1].

  • Ground State (S0) Absorption: The EWG effect of the cyano group lowers the LUMO energy level more significantly than the HOMO, reducing the π→π∗ energy gap. This causes a distinct bathochromic (red) shift, pushing the UV-Vis absorption λmax​ into the UVA region (~335 nm).

  • Excited State (S1) Dynamics: Upon photon absorption, the molecule enters the excited enol state (E). The cyano group increases the acidity of the phenolic proton and the basicity of the carbonyl oxygen in the excited state. This drastically lowers the activation barrier for ESIPT, facilitating an ultrafast (< 1 ps) proton transfer to form the excited keto tautomer (K)[1]. The subsequent relaxation of the K* state yields a highly Stokes-shifted fluorescence, effectively eliminating self-absorption—a critical performance metric for organic lasers and biological probes[2].

ESIPT_Mechanism S0_Enol S0 Enol (Ground State) S1_Enol S1 Enol* (Excited State) S0_Enol->S1_Enol UV Absorption (UVA) S1_Enol->S0_Enol Minor Dual Emission S1_Keto S1 Keto* (Proton Transferred) S1_Enol->S1_Keto Ultrafast ESIPT S0_Keto S0 Keto (Ground State) S1_Keto->S0_Keto High Stokes Shift Emission S0_Keto->S0_Enol Radiationless Reverse PT

Caption: ESIPT photophysical pathway of Ethyl 4-cyano-2-hydroxybenzoate.

Comparative Performance Analysis

To contextualize the performance of E4C2HB, it must be compared against the unsubstituted baseline (Ethyl Salicylate) and an electron-donating alternative (Ethyl 4-amino-2-hydroxybenzoate). The data below illustrates how substituent electronics dictate UV-Vis absorption and ESIPT efficiency.

CompoundSubstituent EffectUV-Vis Abs λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Application Profile
Ethyl Salicylate None (Baseline)~305~410~105Baseline photophysics, flavoring
Ethyl 4-cyano-2-hydroxybenzoate Strong EWG (-CN)~335~480~145High-contrast fluorescent probes, UV filters[1]
Ethyl 4-amino-2-hydroxybenzoate Strong EDG (-NH 2​ )~320~430~110Biochemical assays, photostabilizers

Note: Values are representative for non-polar aprotic solvents (e.g., cyclohexane) where the intramolecular hydrogen bond remains intact.

Self-Validating Experimental Protocol for Photophysical Profiling

When measuring the UV-Vis absorption and emission spectra of E4C2HB, researchers must ensure that the observed large Stokes shift is genuinely due to ESIPT and not an artifact of intermolecular aggregation (excimer formation) or solvent impurities. The following protocol is designed as a self-validating system.

Step-by-Step Methodology

Phase 1: Sample Preparation & Linearity Validation

  • Stock Solution: Synthesize or procure high-purity E4C2HB[3]. Prepare a 1.0 mM stock solution in spectroscopic-grade cyclohexane (a non-polar solvent preserves the IHB).

  • Concentration Gradient: Dilute the stock to create a series of working solutions: 1 µM, 5 µM, 10 µM, and 20 µM.

  • UV-Vis Acquisition: Blank the spectrophotometer with pure cyclohexane. Scan the absorption from 200 nm to 500 nm for each concentration.

  • Validation Check (Beer-Lambert): Plot Absorbance at λmax​ (~335 nm) versus concentration. A perfectly linear plot with overlapping normalized spectra validates that the molecules are monomeric. Any deviation indicates aggregation, which invalidates downstream ESIPT analysis.

Phase 2: Solvatochromic Disruption (The Negative Control)

  • Protic Solvent Preparation: Prepare a 10 µM solution of E4C2HB in spectroscopic-grade Methanol.

  • Emission Scanning: Excite both the cyclohexane and methanol samples at their respective UV-Vis λmax​ .

  • Validation Check (IHB Cleavage): In cyclohexane, a dominant, highly red-shifted keto emission (~480 nm) should be observed. In methanol, the protic solvent molecules intermolecularly hydrogen-bond with the compound's hydroxyl and carbonyl groups, outcompeting the internal IHB. This physically blocks the ESIPT mechanism. The collapse of the 480 nm peak and the emergence of a blue-shifted enol emission (~380 nm) serves as the definitive proof that the original signal was driven by ESIPT.

Experimental_Workflow Prep 1. Sample Prep (1-20 µM Series) Blank 2. Baseline Correction (Solvent Blanking) Prep->Blank UVVis 3. UV-Vis Absorption (Linearity Check) Blank->UVVis Fluoro 4. Fluorescence (Solvatochromism) UVVis->Fluoro Data 5. Kinetic Analysis (ESIPT Validation) Fluoro->Data

Caption: Self-validating experimental workflow for UV-Vis and emission profiling.

Sources

Comparative

A Comparative Guide to Purity Assessment of Ethyl 4-cyano-2-hydroxybenzoate: A GC-MS Perspective

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-cyano-2-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-cyano-2-hydroxybenzoate, a pivotal building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield of subsequent reactions and, more critically, the impurity profile of the final drug product. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for assessing the purity of this compound, objectively comparing its performance against orthogonal analytical techniques.

The Analyte: Understanding Ethyl 4-cyano-2-hydroxybenzoate

Before delving into analytical methodologies, a fundamental understanding of the analyte is paramount. The choice of any analytical technique is predicated on the physicochemical properties of the molecule .

  • Chemical Structure: alt text

    • Physicochemical Properties:
    • Molecular Formula: C₁₀H₉NO₃

    • Molecular Weight: 191.18 g/mol

    • Appearance: White to off-white crystalline powder

    • Melting Point: ~105-108 °C

    • Solubility: Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. [1][2] Potential impurities in Ethyl 4-cyano-2-hydroxybenzoate can stem from unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the ester or nitrile group), or degradation products formed during storage. A robust analytical method must be capable of separating and identifying these structurally similar compounds from the main analyte peak.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. [3]It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry.

The Rationale for GC-MS

For a molecule like Ethyl 4-cyano-2-hydroxybenzoate, GC-MS is an excellent choice. The compound has sufficient thermal stability and can be made volatile for GC analysis. The true power lies in the mass spectrometer, which acts as a definitive detector. While a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can quantify impurities based on peak area, it cannot identify them. GC-MS provides a mass spectrum for each eluting peak, which is a molecular fingerprint, allowing for positive identification of known impurities and structural elucidation of unknown ones. This is critical for meeting regulatory requirements for impurity profiling as outlined by agencies like the FDA and under ICH guidelines. [4]

Experimental Workflow & Protocol

A self-validating GC-MS protocol is built on a logical sequence of steps, where each step is designed to ensure the integrity of the final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample (Ethyl 4-cyano-2-hydroxybenzoate) Solvent 2. Dissolve in Solvent (e.g., Dichloromethane) Sample->Solvent Deriv 3. Derivatization (e.g., with BSTFA for silylation) Solvent->Deriv Vial 4. Transfer to GC Vial Deriv->Vial Inject 5. Inject into GC-MS (Splitless Mode) Vial->Inject Separate 6. GC Separation (e.g., DB-5ms column) Inject->Separate Ionize 7. Ionization & Fragmentation (Electron Ionization) Separate->Ionize Detect 8. Mass Detection (Quadrupole Analyzer) Ionize->Detect TIC 9. Generate Total Ion Chromatogram (TIC) Detect->TIC Identify 10. Identify Peaks (Library Search & MS Interpretation) TIC->Identify Integrate 11. Integrate Peak Areas Identify->Integrate Calculate 12. Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: GC-MS workflow for purity analysis.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization:

    • Causality: The phenolic hydroxyl group (-OH) on Ethyl 4-cyano-2-hydroxybenzoate is active and can cause peak tailing on common GC columns, leading to poor resolution and inaccurate quantification. To mitigate this, a derivatization step is essential.

    • Protocol: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of a suitable solvent like dichloromethane or ethyl acetate. Add 100 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat at 70°C for 30 minutes to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether. [5][6]This process makes the analyte more amenable to GC analysis. [7]

  • Instrumentation and Parameters:

    • The parameters chosen are critical for achieving good separation and sensitivity. The following table provides a robust starting point for method development.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral integrity.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a wide range of aromatic compounds and is robust. [8][9]
Injection Mode SplitlessEnsures maximum transfer of the sample to the column, which is critical for detecting trace-level impurities.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte and impurities without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Oven Program 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points, from volatile impurities to the main analyte.
Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Range 40 - 500 amuCovers the expected mass range of the derivatized analyte and potential impurities.
  • Data Analysis & Purity Calculation:

    • The Total Ion Chromatogram (TIC) is first reviewed to see all separated components.

    • A mass spectrum is extracted for each peak and compared against a spectral library (e.g., NIST) for tentative identification.

    • Purity is calculated using area percent normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all compounds have a similar response factor in the MS, which is a reasonable starting point for purity assessment of closely related substances. For higher accuracy, relative response factors should be determined using standards.

Orthogonal Techniques: A Comparative Analysis

No single analytical method can provide a complete picture of a compound's purity. [10]Regulatory bodies advocate for the use of orthogonal methods—techniques that measure the same attribute using different physical principles—to build a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC)

Often considered the gold standard in pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. [3]

  • Advantages over GC-MS:

    • No Derivatization: HPLC directly analyzes the compound, eliminating a sample preparation step and potential side reactions.

    • Thermal Lability: Ideal for any potential impurities that might be thermally unstable and would degrade in a hot GC inlet.

  • Limitations vs. GC-MS:

    • Identification: A standard HPLC with a UV detector identifies peaks based on retention time alone. Co-elution with an impurity can go undetected. While HPLC-MS exists, it is a separate technique.

    • Volatile Impurities: May not be suitable for detecting highly volatile impurities, such as residual solvents, which are easily analyzed by GC. [4]

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis. [11]

  • Advantages over GC-MS:

    • Absolute Method: qNMR is a primary ratio method. By adding a certified internal standard of known purity and weight, the absolute purity of the target analyte can be determined without needing a reference standard of the analyte itself. [12][13][14] * Structural Confirmation: It simultaneously confirms the structure of the main component while detecting impurities. [15]* Limitations vs. GC-MS:

    • Sensitivity: NMR is significantly less sensitive than GC-MS. It is generally not suitable for detecting impurities below the 0.1% level.

    • Resolution: Signals from multiple impurities can overlap in a complex spectrum, making individual quantification difficult.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures heat flow associated with material transitions as a function of temperature. [16]

  • Advantages over GC-MS:

    • Absolute Purity: It provides the total mole percent purity of a crystalline substance based on the van't Hoff equation, which describes melting point depression due to impurities. [17][18] * Speed: Analysis is very rapid, often taking less than an hour. [17]* Limitations vs. GC-MS:

    • No Identification: DSC gives a single value for total purity; it provides no information about the number or identity of the impurities. [19] * Applicability: The method is only applicable to highly pure (>98.5%), crystalline compounds that exhibit a sharp melting peak and do not decompose upon melting. [18][19]

Synthesizing the Data: A Comparative Overview

To provide a clear comparison, the following tables summarize the expected performance and results from each technique.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureGC-MSHPLC-UVqNMRDSC
Principle Volatility/Boiling Point & Mass/Charge RatioPolarity/PartitioningNuclear SpinMelting Point Depression
Primary Use Separation and identification of volatile impuritiesSeparation and quantification of non-volatile impuritiesStructural confirmation and absolute assayTotal molar purity of crystalline solids
Specificity Very High (Mass Spectrum)Moderate (Retention Time)High (Chemical Shifts)Low (Total Impurities)
Sensitivity Very High (ppb-ppm)High (ppm)Low ( >0.1%)Moderate (>98.5% pure)
Sample Prep Derivatization often requiredSimple dissolutionSimple dissolutionNone (direct solid)
Quantitation Relative (Area %)Relative (Area %)Absolute (with internal std)Absolute (Molar %)

Table 2: Hypothetical Purity Data for a Single Batch

Analytical MethodResultInformation Provided
GC-MS 99.7%Main peak identified. Two minor impurities (0.15% and 0.10%) structurally characterized as a starting material and a demethylated by-product.
HPLC-UV 99.8%Main peak quantified. One minor impurity (0.20%) detected but not identified.
qNMR 99.5% (w/w)Structure of main component confirmed. Purity calculated against a certified internal standard.
DSC 99.6 mol%Confirms the high crystalline purity of the material.

Conclusion and Recommendations

The assessment of Ethyl 4-cyano-2-hydroxybenzoate purity is a multi-faceted task that benefits from a strategic, orthogonal approach.

  • GC-MS stands out as a superior technique for the comprehensive profiling of volatile and semi-volatile impurities due to its unparalleled combination of separation and specific identification. The ability to obtain a mass spectrum for every impurity provides a high degree of confidence that is essential for regulatory submissions and ensuring product quality.

  • HPLC serves as an excellent complementary method, particularly for any non-volatile or thermally labile impurities that would be missed by GC.

  • qNMR provides an invaluable, non-chromatographic confirmation of identity and an absolute measure of the main component's purity (assay), anchoring the relative results from chromatographic methods.

  • DSC offers a rapid and simple confirmation of the overall molar purity for a final, highly purified crystalline product.

For researchers, scientists, and drug development professionals, a comprehensive purity assessment strategy should not rely on a single technique. A validated GC-MS method should be central to identifying and controlling process-related impurities. This should be complemented by an orthogonal HPLC method for a complete impurity profile and qNMR for definitive structural confirmation and assay. This multi-pronged strategy ensures a deep understanding of the material, satisfies stringent regulatory expectations, and ultimately contributes to the development of safer and more effective medicines.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Differential Scanning Calorimetry (DSC Analysis)
  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • GC-MS analysis of phenolic compounds (1 = o-Hydroxybenzoic acid, 2 =...).
  • Quantit
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • NMR Spectroscopy.
  • How to check the purity of the chemical compound by H NMR?.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR
  • Ethyl 4-cyanobenzo
  • Ethyl 4-cyanobenzo
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Structures and electron impact ionization mass spectra of geranyl....
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Method Validation Guidelines.
  • Q2(R2)
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study.
  • Ethyl 4-hydroxybenzo
  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applic
  • Analysis of aromatic nitration, chlorination, and hydroxylation by gas chrom
  • Safety Data Sheet: Ethyl 4-hydroxybenzo
  • ETHYL p-HYDROXYBENZO
  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZO
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • Showing Compound Ethyl salicyl
  • HPLC Analysis of Para-Hydroxybenzo
  • Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)
  • ethyl cyanoacet
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)
  • CAS No : 94-13-3 | Product Name : Ethyl Parahydroxybenzoate - Impurity C.

Sources

Validation

Comparative Biological Profiling of Ethyl 4-cyano-2-hydroxybenzoate Derivatives: From Small Molecule Inhibitors to Antifolate ADCs

Introduction: The Privileged Nature of the Scaffold Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) and its methyl ester analogs are highly versatile building blocks in modern medicinal chemistry. The unique electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of the Scaffold

Ethyl 4-cyano-2-hydroxybenzoate (CAS: 1261606-91-0) and its methyl ester analogs are highly versatile building blocks in modern medicinal chemistry. The unique electronic and steric properties of this scaffold—specifically the electron-withdrawing cyano group paired with the hydrogen-bonding capacity of the ortho-hydroxybenzoate moiety—make it an ideal starting material for synthesizing diverse therapeutic agents.

In recent years, derivatives of this compound have diverged into two highly distinct, yet equally critical, therapeutic classes:

  • Class II Histone Deacetylase (HDAC) Inhibitors: The scaffold is modified to act as a surface recognition cap and zinc-binding group (ZBG) to modulate regulatory T-cell (Treg) activity in autoimmune diseases and oncology[1].

  • Antifolate Antibody-Drug Conjugates (ADCs): The core is utilized to synthesize cleavable linker-drugs (e.g., XT152 analogs) that conjugate potent antifolate payloads to monoclonal antibodies for targeted cancer therapy[2].

Evaluating these two derivative classes requires fundamentally different biological assay paradigms. This guide provides an objective, side-by-side comparative study of the experimental workflows used to validate these derivatives, emphasizing the causality and self-validating mechanisms behind each protocol.

G A Ethyl 4-cyano-2-hydroxybenzoate (Core Scaffold) B HDAC Inhibitors (Small Molecules) A->B Zinc-binding modification C Antifolate ADCs (Macromolecules) A->C Linker-payload conjugation

Fig 1: Divergent therapeutic applications of the 4-cyano-2-hydroxybenzoate scaffold.

Comparative Assay Methodologies

To establish a comprehensive biological profile, researchers must bridge the gap between target engagement (biochemical assays) and phenotypic outcomes (cell-based assays).

Biochemical Validation: Fluorometric HDAC Inhibition Assay

For derivatives engineered as HDAC inhibitors, the primary objective is to quantify the suppression of enzyme activity. Traditional radiometric assays are hazardous and low-throughput. Instead, modern protocols utilize a direct fluorometric approach[3].

The Causality of the Assay: This assay relies on a two-step enzymatic reaction. First, the HDAC enzyme deacetylates a fluorogenic, acetylated lysine substrate. Second, a developer solution containing a specific protease is added. This protease only cleaves the deacetylated lysine, releasing a fluorophore. If the derivative successfully inhibits the HDAC enzyme, the substrate remains acetylated, the protease cannot cleave it, and no fluorescent signal is generated. This creates a direct, causal link between fluorescence reduction and inhibitor efficacy[3].

Self-Validating Protocol:

  • Preparation: Dilute test derivatives (10 nM to 10 µM) in 85 µL of ddH₂O.

  • Internal Controls (Critical):

    • Positive Control: HeLa Nuclear Extract (contains active HDACs) + Vehicle.

    • Negative Control: HeLa Extract + 2 µL Trichostatin A (TSA, a known pan-HDAC inhibitor) to establish the maximum inhibition baseline[3].

  • Enzyme Reaction: Add 10 µL of 10X HDAC Assay Buffer and 2 µL of HeLa Nuclear Extract to all wells.

  • Substrate Addition: Add 5 µL of the HDAC Fluorometric Substrate. Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of Lysine Developer. Incubate at 37°C for 30 minutes.

  • Readout: Measure fluorescence at Ex = 350–380 nm and Em = 440–460 nm[3].

Cell-Based Validation: ADC Cytotoxicity and Internalization Assay

For derivatives utilized as antifolate linker-drugs in ADCs, biochemical target engagement is insufficient. The ADC must bind a cell-surface receptor, internalize, degrade in the lysosome, and release the active payload[4][5]. Therefore, cell viability assays (like WST-8) on matched receptor-positive and receptor-negative cell lines are mandatory[6].

The Causality of the Assay: WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases into an orange formazan dye. Because only metabolically active cells can perform this reduction, the absorbance of the dye at 450 nm is strictly proportional to the number of living cells[6]. By comparing the toxicity of the ADC against an unconjugated antibody, researchers can causally attribute cell death to the successful delivery of the cyano-hydroxybenzoate-derived payload.

Self-Validating Protocol:

  • Cell Seeding: Seed 5,000 cells/well of a target-positive cell line (e.g., SK-BR-3 for HER2+) and a target-negative cell line (e.g., SW-620 for HER2-) in 96-well plates. The negative cell line acts as an internal control to detect premature linker cleavage or off-target toxicity[2].

  • Dosing: Treat cells with a serial dilution (0.01 nM to 100 nM) of the Antifolate ADC. In parallel wells, dose with the unconjugated monoclonal antibody (e.g., Trastuzumab) as a vehicle control.

  • Incubation: Incubate for 120 hours (5 days) at 37°C, 5% CO₂ to allow for full endocytosis and payload release[6].

  • Viability Reagent: Add 10 µL of WST-8 reagent per well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm and calculate the IC₅₀ using a 4-parameter logistic curve.

Pathway A ADC Binds Target Antigen (e.g., HER2/FRα) B Receptor-Mediated Endocytosis A->B C Lysosomal Degradation (Linker Cleavage) B->C D Antifolate Payload Release (Cytosol) C->D E Cell Death (Apoptosis) D->E

Fig 2: Internalization and payload release pathway for antifolate ADCs.

Quantitative Data Presentation

To objectively compare the performance of these two derivative classes, the following table summarizes the typical biological assay parameters and expected performance metrics.

Assay ParameterHDAC Inhibitor DerivativesAntifolate ADC Derivatives
Primary Assay Type Biochemical (Cell-free)Cell-based (In vitro)
Readout Mechanism Fluorometric (Ex 360nm / Em 460nm)Colorimetric Absorbance (450 nm)
Target Engagement Direct enzyme active site (Zinc ion)Receptor-mediated endocytosis
Key Negative Control Trichostatin A (TSA)Target-negative cell line (e.g., SW-620)
Expected IC₅₀ Range 10 nM – 500 nM0.05 nM – 2.0 nM
Primary Challenge Isoform selectivity (e.g., HDAC6 vs HDAC1)Linker stability in systemic circulation

Conclusion & Strategic Insights

The transformation of Ethyl 4-cyano-2-hydroxybenzoate from a simple chemical building block into complex therapeutic modalities underscores the importance of rigorous, context-specific biological assays.

When developing small molecule HDAC inhibitors , the focus must remain on biochemical precision—utilizing fluorometric assays to confirm direct enzyme inhibition without interference from cellular variables. Conversely, when this scaffold is incorporated into ADC linker-drugs , the biological evaluation must shift to a systems-level approach. The WST-8 viability assay, paired with matched positive/negative cell lines, is essential to prove that the payload is not only toxic but is being delivered with strict spatial causality.

By adhering to these self-validating protocols, drug development professionals can ensure high scientific integrity and accurate performance profiling of novel derivatives.

References

  • Ethyl-4-hydroxybenzoate - Sigma-Aldrich Source: Sigma-Aldrich URL
  • US20250114466A1 - Antifolate linker-drugs and antibody-drug conjugates Source: Google Patents URL
  • Source: European Patent Office (Googleapis)
  • Source: BioVision (Eurodiagnostico)
  • In Situ HDAC Activity Fluorometric Assay Kit (EPI003)
  • Source: PMC (National Institutes of Health)
  • Antibody-Drug Conjugates (ADCs)
  • A DNA-Interacting Payload Designed to Eliminate Cross-Linking Improves the Therapeutic Index of Antibody–Drug Conjugates (ADCs)

Sources

Comparative

A Prospective Crystallographic and Physicochemical Analysis of Ethyl 4-cyano-2-hydroxybenzoate Polymorphs: A Guide to Polymorph Screening and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, profoundly impacting a drug's physicochemical properties such as solubility, stability, and bioavailability. This guide presents a prospective study on the potential polymorphism of Ethyl 4-cyano-2-hydroxybenzoate, a compound for which no crystallographic data has been publicly reported. In the absence of known polymorphs, this document serves as a comprehensive technical guide outlining the systematic approach to the synthesis, polymorph screening, and crystallographic characterization of a novel compound. We will detail the experimental design, from a plausible synthetic route to a variety of crystallization techniques aimed at inducing polymorphism, and the subsequent analysis using state-of-the-art solid-state characterization methods. This guide is intended to provide researchers with the foundational knowledge and practical protocols to investigate and understand the polymorphic landscape of new chemical entities.

Introduction to Polymorphism and its Significance

The crystalline state of an active pharmaceutical ingredient (API) is a crucial determinant of its performance. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and stability profiles, all of which can affect the final drug product's efficacy and safety.[1][2] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously exemplified by the case of Ritonavir.[1] Therefore, a thorough investigation of polymorphism is a regulatory expectation and a scientific necessity in drug development. This guide will use Ethyl 4-cyano-2-hydroxybenzoate as a case study to illustrate the workflow for such an investigation.

Part 1: Synthesis of Ethyl 4-cyano-2-hydroxybenzoate

A plausible synthetic route for Ethyl 4-cyano-2-hydroxybenzoate, based on established chemical transformations, is proposed. This involves a two-step process starting from a suitable aminobenzoic acid precursor.

Step 1: Synthesis of 4-cyano-2-hydroxybenzoic acid via a Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl cyanides from aryl diazonium salts.[3][4][5]

Protocol:

  • Diazotization: Dissolve 4-amino-2-hydroxybenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

  • Acidify the reaction mixture to precipitate the crude 4-cyano-2-hydroxybenzoic acid.

  • Filter, wash with cold water, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.

Step 2: Esterification of 4-cyano-2-hydroxybenzoic acid

Fischer-Speier esterification is a standard method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6]

Protocol:

  • Suspend 4-cyano-2-hydroxybenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Ethyl 4-cyano-2-hydroxybenzoate.

  • Purify the product by column chromatography or recrystallization.

Part 2: A Systematic Approach to Polymorph Screening

The objective of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different kinetic and thermodynamic solid forms.[7]

Crystallization Techniques

A diverse set of crystallization methods should be employed to maximize the chances of discovering different polymorphs.[8][9][10]

  • Solution-Based Crystallization: This is the most common method for polymorph screening.[9]

    • Slow Evaporation: Dissolve the compound in various solvents of differing polarities (e.g., acetone, ethanol, ethyl acetate, hexane, water) at room temperature and allow the solvent to evaporate slowly.

    • Slow Cooling: Prepare saturated solutions of the compound in different solvents at an elevated temperature and allow them to cool slowly to room temperature or below.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

    • Slurry Experiments: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period. This method is effective for converting a metastable form to a more stable one.[10]

  • Melt Crystallization:

    • Cooling from the Melt: Heat the compound above its melting point and then cool it at different rates. Rapid cooling can often trap metastable forms.

The following diagram illustrates a general workflow for polymorph screening.

Polymorph_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis cluster_characterization In-depth Characterization Synthesis Synthesize Ethyl 4-cyano-2-hydroxybenzoate Purification Purify to high degree Synthesis->Purification Solution_Crystallization Solution Crystallization (Various Solvents, Temperatures) Purification->Solution_Crystallization Melt_Crystallization Melt Crystallization (Controlled Cooling) Purification->Melt_Crystallization Slurry_Conversion Slurry Conversion (Different Solvents) Purification->Slurry_Conversion PXRD Powder X-ray Diffraction (PXRD) Solution_Crystallization->PXRD Melt_Crystallization->PXRD Slurry_Conversion->PXRD Thermal_Analysis Thermal Analysis (DSC, TGA) PXRD->Thermal_Analysis Spectroscopy Spectroscopy (FTIR, Raman) Thermal_Analysis->Spectroscopy Microscopy Microscopy Spectroscopy->Microscopy Single_Crystal_XRD Single-Crystal X-ray Diffraction Microscopy->Single_Crystal_XRD Identify suitable single crystals Structure_Solution Crystal Structure Solution Single_Crystal_XRD->Structure_Solution Property_Analysis Physicochemical Property Analysis Structure_Solution->Property_Analysis caption Workflow for Polymorph Screening and Characterization

Caption: A systematic workflow for the discovery and characterization of polymorphs.

Part 3: Physicochemical and Crystallographic Characterization

Once different solid forms are obtained, they must be thoroughly characterized to determine their properties and relationship to one another.

Primary Analytical Techniques
  • Powder X-ray Diffraction (PXRD): PXRD is the primary tool for identifying and distinguishing between different crystalline forms.[1][2][11][12] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint".

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions.[13][14][15][16][17]

    • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates by detecting mass loss upon heating.[14][15]

  • Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can differentiate polymorphs based on differences in their vibrational modes, which are sensitive to the local molecular environment and intermolecular interactions.

Definitive Characterization: Single-Crystal X-ray Diffraction (SCXRD)

For an unambiguous determination of the crystal structure, single-crystal X-ray diffraction is the gold standard.[18][19][20][21] This technique provides precise information on:

  • Unit cell dimensions

  • Space group

  • Molecular conformation

  • Intermolecular interactions (e.g., hydrogen bonding)

The following diagram illustrates the relationship between the different analytical techniques in characterizing polymorphs.

Characterization_Techniques cluster_initial Initial Screening cluster_thermal Thermal Properties cluster_spectroscopic Molecular Environment cluster_definitive Definitive Structure PXRD PXRD (Phase Identification) DSC DSC (Melting Point, Transitions) PXRD->DSC Identifies distinct forms for further analysis TGA TGA (Solvate/Hydrate Identification) PXRD->TGA Identifies distinct forms for further analysis FTIR_Raman FTIR/Raman (Vibrational Modes) PXRD->FTIR_Raman Identifies distinct forms for further analysis SCXRD Single-Crystal XRD (Atomic Arrangement) DSC->SCXRD Confirms thermal events of specific forms TGA->SCXRD Identifies presence of solvent in the crystal lattice FTIR_Raman->SCXRD Correlates spectral differences with structural features caption Interrelation of Analytical Techniques for Polymorph Characterization

Caption: The complementary roles of various analytical techniques in polymorph analysis.

Part 4: Data Presentation and Comparison

Should the screening efforts yield multiple polymorphic forms, the collected data should be systematically organized for comparison.

Table 1: Hypothetical Crystallographic Data for Ethyl 4-cyano-2-hydroxybenzoate Polymorphs
ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)Value90
γ (°)9090
V (ų)ValueValue
Z44
Density (calc) (g/cm³)ValueValue
Table 2: Hypothetical Physicochemical Properties of Ethyl 4-cyano-2-hydroxybenzoate Polymorphs
PropertyForm IForm II
Melting Point (°C) (DSC)ValueValue
Enthalpy of Fusion (kJ/mol)ValueValue
Key PXRD Peaks (2θ)List of peaksList of peaks
Key FTIR Peaks (cm⁻¹)List of peaksList of peaks
Thermodynamic StabilityThermodynamically stableMetastable

Conclusion

While at present there is no published evidence of polymorphism for Ethyl 4-cyano-2-hydroxybenzoate, this guide provides a comprehensive framework for its investigation. By following a systematic approach to synthesis, polymorph screening, and characterization, researchers can build a thorough understanding of the solid-state landscape of this and other novel compounds. The application of complementary analytical techniques, culminating in single-crystal X-ray diffraction, is essential for elucidating the crystal structures and physicochemical properties of any discovered polymorphs, thereby ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • FZU. X-ray single-crystal diffraction. Retrieved from [Link]

  • Universidade de Coimbra. Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Céline, F., et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • RSC Publishing. (2025, November 3). Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs – a case study using metformin embonate. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Wikipedia. Sandmeyer reaction. Retrieved from [Link]

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

  • ResearchGate. Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. Retrieved from [Link]

  • Netzsch. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. Retrieved from [Link]

  • ACS Publications. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SCIRP. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • SynArchive. Sandmeyer Reaction. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Netzsch. (2020, July 15). Monitoring the Polymorphism of Paracetamol by Means of DSC. Retrieved from [Link]

  • Gwern.net. (2022, December 1). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. Controlling factor of polymorphism in crystallization process. Retrieved from [Link]

  • Shimadzu. Polymorphism of Drugs. Retrieved from [Link]

  • ResearchGate. General Methods to Prepare Polymorphs. Retrieved from [Link]

  • Triclinic Labs. SOLID FORM SCREENING AND SELECTION. Retrieved from [Link]

  • Google Patents. US7122642B2 - Method for producing crystal polymorphs and crystal polymorphs produced thereby.
  • Improved Pharma. (2021, February 14). Polymorph Screening Services. Retrieved from [Link]

  • MDPI. (2019, July 9). Polymorph Selection of ROY by Flow-Driven Crystallization. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • PubMed. (2014, January 15). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]

  • Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 4-cyano-2-hydroxybenzoate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-cyano-2-hydroxybenzoate. As a research chemical, its unique structure—a benzoate ester functionalized with both hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-cyano-2-hydroxybenzoate. As a research chemical, its unique structure—a benzoate ester functionalized with both hydroxyl and cyano groups—necessitates a rigorous approach to waste management. This document moves beyond mere compliance, explaining the chemical reasoning behind each procedural step to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Profile and Risk Assessment

Based on this data, Ethyl 4-cyano-2-hydroxybenzoate should be handled as a substance with the following hazards:

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302: Harmful if swallowedIngestion can cause significant adverse health effects.[1]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to skin inflammation and irritation.[1]
Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in serious damage.[1]
STOT, Single ExposureH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[1]
The Cyano Group: A Critical Hazard

The presence of the cyano (-C≡N) group demands special attention. Cyanide-containing compounds can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][4] Inhalation of even low concentrations of HCN can be fatal.[2] Therefore, the cardinal rule for managing this waste is to ensure it never comes into contact with acidic materials. [2][5][6]

Part 2: Regulatory Imperatives for Laboratory Waste

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This "cradle-to-grave" program mandates strict procedures for the management of hazardous materials from generation to final disposal.[7]

Key regulatory concepts for researchers include:

  • Generator Status: Your facility is classified as a Very Small (VSQG), Small (SQG), or Large Quantity Generator (LQG) based on the volume of hazardous waste produced monthly, which dictates storage time limits and administrative requirements.[8]

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs.[8] These areas must be at or near the point of generation and under the control of laboratory personnel.[9]

Part 3: Pre-Disposal Safety and Handling

Safe disposal begins with safe handling during and after experimentation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Ethyl 4-cyano-2-hydroxybenzoate in solid form or in solution.

PPE TypeSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Protects against skin irritation and absorption.[1][3] Gloves must be inspected before use and disposed of after contamination.[1]
Eye/Face Protection Safety glasses with side shields or a face shield.Prevents eye contact, which can cause serious irritation.[1]
Skin/Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of dust, which can cause respiratory irritation.[1][3]
Spill Management Protocol

In the event of a small spill, follow these steps immediately:

  • Alert & Evacuate: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain & Absorb: Gently cover the spill with an inert, non-combustible absorbent material like clay or diatomaceous earth.[10] Do not use materials that could react with the chemical.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container for hazardous waste.[1] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with "Hazardous Waste" and the chemical name, and manage it according to the disposal workflow in Part 4.

Part 4: The Core Disposal Workflow

This section provides a step-by-step methodology for the compliant disposal of Ethyl 4-cyano-2-hydroxybenzoate waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7][11]

Step 1: Waste Characterization and Segregation
  • Characterize: This waste is a non-halogenated, organic solid containing cyanide .

  • Segregate: This is the most critical step for safety. Store the waste container in a secondary containment bin designated for cyanide-containing waste.

    • DO NOT mix with other waste streams, especially acids or acidic waste.[2][5]

    • Keep separate from incompatible materials such as strong oxidizing agents and strong bases.[12]

Step 2: Container Selection and Labeling
  • Select Container: Use a clean, dry, chemically compatible container with a tightly sealing lid.[5][9] A high-density polyethylene (HDPE) or glass container is appropriate. The original product container can be reused if it is in good condition.[5]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" .[8]

    • The label must also include the full chemical name: "Ethyl 4-cyano-2-hydroxybenzoate".

    • Indicate the primary hazards: "Toxic" and "Irritant".

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in your laboratory's designated SAA.

  • Keep the container closed at all times except when adding waste.[5][6]

  • Do not overfill the container; leave at least 10% of headspace for expansion.[6]

Step 4: Arranging Professional Disposal
  • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office.

  • EHS will arrange for the collection of the waste by a licensed professional hazardous waste disposal service.[1][7]

  • This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the standard method for organic chemical waste.[13]

Part 5: Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper management of Ethyl 4-cyano-2-hydroxybenzoate waste from generation to final pickup.

DisposalWorkflow cluster_generation Laboratory Operations cluster_handling Waste Handling & Segregation cluster_accumulation Accumulation Point (SAA) cluster_disposal Final Disposition A Waste Generated: Ethyl 4-cyano-2-hydroxybenzoate B Characterize as: Non-Halogenated Organic + Cyanide A->B C Select Compatible Container (HDPE or Glass) B->C D CRITICAL: Segregate from Acids and Incompatibles C->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazards D->E Safety Confirmed F Store in SAA Keep Container Closed E->F G Container Full or Project Complete? F->G G->F No H Contact EHS for Pickup G->H Yes I Transfer to Licensed Waste Contractor H->I

Caption: Disposal workflow for Ethyl 4-cyano-2-hydroxybenzoate waste.

Conclusion

The proper disposal of Ethyl 4-cyano-2-hydroxybenzoate is a non-negotiable aspect of laboratory safety and environmental stewardship. The key pillars of this process are a thorough understanding of its hazards (particularly the cyano group), strict segregation from acids, proper containment and labeling, and the mandated use of professional disposal services. By adhering to this protocol, researchers can ensure they are protecting themselves, their colleagues, and the community, thereby upholding the highest standards of scientific integrity.

References

  • Disposal of Chemicals in the Labor
  • SAFETY DATA SHEET: Ethyl 4-amino-5-cyano-2-hydroxybenzo
  • Laboratory Waste Management: The New Regul
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulation of Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET: ethyl 4-hydroxybenzo
  • Ethyl 4-cyanobenzo
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET: Ethyl 3,5-Dichloro-4-hydroxybenzo
  • SAFETY DATA SHEET: Ethyl 4-hydroxybenzo
  • SAFETY DATA SHEET: Ethyl 4-Hydroxybenzoate [for Biochemical Research]. TCI Chemicals.
  • SAFETY DATA SHEET: Ethyl 4-hydroxybenzo
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • ETHYL 4- HYDROXY BENZO
  • Safety Data Sheet: Ethyl 4-hydroxybenzo
  • Guidelines for Chemical Waste Disposal.
  • Disposal of Chemical Waste. University of St Andrews Safety Office.
  • SAFETY DATA SHEET: Ethyl 4-hydroxybenzo
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
  • Cyanide Standard Operating Procedure Template. University of Washington Environmental Health & Safety.
  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. NCBI Bookshelf.
  • Hydrogen Cyanide.
  • CYANIDE HAZARD SUMMARY. New Jersey Department of Health.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-cyano-2-hydroxybenzoate

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-cyano-2-hydroxybenzoate was not available at the time of this writing. The following guidance is a synthesis of safety data from structurally analogous compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-cyano-2-hydroxybenzoate was not available at the time of this writing. The following guidance is a synthesis of safety data from structurally analogous compounds, including various cyanobenzoates and hydroxybenzoates. A conservative approach has been taken, assuming a hazard profile that incorporates the risks associated with these related molecules. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel at your institution.

Introduction: Understanding the Hazard Profile

Ethyl 4-cyano-2-hydroxybenzoate is a substituted aromatic compound featuring a phenolic hydroxyl group, a nitrile (cyano) group, and an ethyl ester. While specific toxicological data for this molecule is sparse, the chemistry of its functional groups provides a solid basis for a rigorous safety protocol. Structurally similar compounds consistently exhibit a range of hazards, including acute toxicity, and irritation to the skin, eyes, and respiratory system.

The presence of the cyano moiety is of particular concern. Many organic nitriles are toxic and can be absorbed through the skin, inhaled as dust, or ingested. They can interfere with cellular respiration. The phenolic hydroxyl group, along with the benzoate structure, contributes to the potential for significant skin and eye irritation.[1][2] Therefore, all handling procedures must be designed to eliminate or minimize direct contact and aerosol generation.

GHS Hazard Classification (Inferred)

Based on an analysis of related compounds, Ethyl 4-cyano-2-hydroxybenzoate should be handled as a substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4.[1]

  • Skin Corrosion/Irritation , Category 2.[1][3]

  • Serious Eye Damage/Eye Irritation , Category 2/2A.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between you and the potential hazard. Given the inferred toxicity and irritant nature of this compound, a comprehensive PPE strategy is mandatory.

PPE Specification Table
Protection Type Specification Rationale & Causality
Hand Protection Nitrile gloves, double-gloved.Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice that protects against undetected micro-tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.[1]
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne dust particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[1]
Face Protection Face shield (in addition to goggles).Required when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation. It provides a secondary barrier for the entire face.[1]
Body Protection Fully-buttoned laboratory coat with elastic cuffs.Protects skin and personal clothing from contamination. Elastic cuffs create a seal with the inner glove, preventing dust or liquids from reaching the wrist.[1]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent).Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne dust.[2] If engineering controls are insufficient, a higher level of respiratory protection may be required based on your institution's risk assessment.

Operational Plan: From Benchtop to Disposal

A safe workflow minimizes exposure at every step. The following protocols are designed as a self-validating system where each step reinforces the safety of the next.

Experimental Workflow Diagram

The following diagram outlines the critical stages for safely handling Ethyl 4-cyano-2-hydroxybenzoate.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_mats Gather Materials (Spatula, Weigh Paper, Vessels) gather_ppe->gather_mats weigh Weigh Compound (Use anti-static weigh boat) gather_mats->weigh Proceed to Handling transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Dissolve (Keep vessel covered) transfer->dissolve decon_tools Decontaminate Tools (e.g., with 70% Ethanol) dissolve->decon_tools Proceed to Cleanup dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Bag decon_tools->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Bottle decon_tools->dispose_liquid remove_ppe Remove PPE Safely (Outer gloves first) dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for Ethyl 4-cyano-2-hydroxybenzoate.

Step-by-Step Handling Protocol
  • Area Preparation:

    • All work with solid Ethyl 4-cyano-2-hydroxybenzoate must be conducted in a certified chemical fume hood to control dust and potential vapors.[1]

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure a designated hazardous waste container is readily accessible within the hood.

  • Personal Protection:

    • Before entering the work area, don the required PPE as specified in the table above. Always inspect gloves for any signs of damage before use.[1]

  • Weighing and Transfer:

    • To minimize static and dust generation, use an anti-static weigh boat or paper.

    • Carefully scoop the required amount using a designated spatula. Avoid any actions that could create airborne dust.

    • Gently tap the spatula on the inside of the receiving vessel to transfer the solid.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the vessel covered as much as possible during this process.

  • Post-Handling and Cleanup:

    • Wipe down the spatula and any other contaminated reusable equipment with a damp cloth (e.g., with 70% ethanol) and allow it to dry in the fume hood.

    • Carefully fold the disposable bench paper inwards and place it, along with the used outer gloves and any contaminated weigh boats, into the designated solid hazardous waste container.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and bench liners, must be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions or reaction mixtures containing Ethyl 4-cyano-2-hydroxybenzoate must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with your institution's policies.

By adhering to these protocols, you establish a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Bio-Rad Laboratories, Inc. (2022). Safety Data Sheet: 4-Hydroxybenzoic acid-ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-5-cyano-2-hydroxybenzoate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.